molecular formula C7H9NO2 B1364765 Methyl 5-methyl-1H-pyrrole-3-carboxylate CAS No. 40611-76-5

Methyl 5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1364765
CAS No.: 40611-76-5
M. Wt: 139.15 g/mol
InChI Key: RGLRQDCBEOTJOG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(4-8-5)7(9)10-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLRQDCBEOTJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879126
Record name 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-76-5
Record name 1H-Pyrrole-3-carboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40611-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 40611-76-5

Abstract

Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5) is a substituted pyrrole derivative that serves as a pivotal heterocyclic building block in synthetic organic chemistry and medicinal research. The pyrrole framework is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents, making its derivatives highly valuable.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis methodologies, and thorough spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity, derivatization potential, and significant applications in the field of drug discovery, grounded in its role as a "privileged structure."[3] Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a stable, solid organic compound. Its identity and core properties are summarized below. The strategic placement of a methyl group at the C5 position and a methyl ester at the C3 position creates a specific electronic and steric profile, influencing its reactivity and utility as a synthetic precursor.

IdentifierDataSource
IUPAC Name This compoundChemSrc[4]
CAS Number 40611-76-5Key Organics[5], Chemsrc[4]
Molecular Formula C₇H₉NO₂King-Pharm[6], Stenutz[7]
Molecular Weight 139.15 g/mol Stenutz[7]
Physical Form SolidN/A
Synonyms 5-Methyl-1H-pyrrole-3-carboxylic acid methyl esterKey Organics[5]

Synthesis Methodologies

The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry. For a target like this compound, a modified Hantzsch pyrrole synthesis offers a reliable and convergent approach. This method is chosen for its efficiency in constructing the pyrrole ring from acyclic, commercially available precursors.

The causality behind this choice lies in its mechanism: the reaction robustly forms the C2-C3 and C4-C5 bonds of the pyrrole ring through a series of condensation and cyclization steps, providing excellent control over the substitution pattern.

Experimental Protocol: Modified Hantzsch Pyrrole Synthesis

This protocol describes a representative one-pot synthesis adapted from established methodologies for similar pyrrole derivatives.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.1 equivalents) and chloroacetone (1.0 equivalent) in glacial acetic acid.

  • Enamine Formation: Cool the solution to 0-5°C in an ice bath. Slowly add aqueous ammonia (or a primary amine for N-substituted derivatives) to generate the enamine intermediate in situ. The low temperature controls the exothermic reaction.

  • Cyclization: Allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours. The heating drives the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with cold water to remove residual acetic acid and salts, and dry under vacuum.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

This self-validating protocol ensures that the formation of the product can be monitored at each stage, from the initial condensation to the final purification, with characterization confirming the structure.

G cluster_process Reaction Sequence cluster_end Final Product A Ethyl Acetoacetate D In Situ Enamine Formation (Knoevenagel Condensation) A->D B Chloroacetone E Nucleophilic Attack & Cyclization B->E C Ammonia C->D D->E F Dehydration & Aromatization E->F G This compound F->G

Caption: Generalized Hantzsch Synthesis Workflow.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of this compound, a combination of spectroscopic techniques is essential. Each method provides unique information that, when combined, offers an unambiguous structural confirmation.

TechniqueExpected Characteristics
¹H NMR NH Proton: A broad singlet around 8.0-9.0 ppm. Pyrrole Protons: Two doublets in the aromatic region (approx. 6.0-7.0 ppm). Ester Methyl (–OCH₃): A sharp singlet for 3 protons around 3.7 ppm. Ring Methyl (–CH₃): A singlet for 3 protons around 2.2 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the 160-170 ppm range. Pyrrole Ring Carbons: Four distinct signals in the aromatic region (approx. 105-140 ppm). Ester Methyl Carbon (–OCH₃): A signal around 50-55 ppm. Ring Methyl Carbon (–CH₃): A signal in the aliphatic region, around 12-15 ppm.
IR (cm⁻¹) N–H Stretch: A broad absorption band around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹. C–H Stretch (sp² and sp³): Bands around 2850-3100 cm⁻¹. C–N Stretch: A band in the 1200-1350 cm⁻¹ region.
Mass Spec. Molecular Ion (M⁺): A peak at m/z = 139.06 corresponding to the molecular formula C₇H₉NO₂. Key Fragments: Loss of the methoxy group (–OCH₃, 31 Da) or the entire ester group (–COOCH₃, 59 Da).

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by its three key functional components: the electron-rich pyrrole ring, the electrophilic ester group, and the C5-methyl group. This trifecta of functionality makes it a highly versatile intermediate for creating diverse molecular libraries.[1][2]

  • Pyrrole Ring Reactivity: The pyrrole ring is aromatic and electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration, acylation). The electron-withdrawing ester at C3 deactivates the adjacent C2 and C4 positions, while the electron-donating methyl group at C5 activates the C4 position. Reactions will typically favor substitution at the C4 position.

  • Ester Group Reactivity: The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH, KOH) to yield the corresponding carboxylic acid.[8] This acid is a crucial handle for further modifications, such as amide bond formation via coupling with various amines (EDC/HOBt chemistry), which is a common strategy in drug development.

  • N-H Reactivity: The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents at the N1 position, further expanding molecular diversity.

G cluster_ring Ring Reactions cluster_ester Ester Modifications cluster_nitrogen Nitrogen Reactions center Methyl 5-methyl-1H- pyrrole-3-carboxylate A Electrophilic Substitution (e.g., Bromination at C4) center->A NBS B Hydrolysis (NaOH) -> Carboxylic Acid center->B 1. NaOH 2. H₃O⁺ D N-Alkylation (Base, R-X) -> N-Substituted Pyrrole center->D NaH, R-Br C Amidation (R-NH₂) -> Amide Derivative B->C Amine, Coupling Agent

Caption: Key Derivatization Pathways.

Applications in Research and Drug Development

The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the blockbuster cholesterol-lowering agent Atorvastatin (Lipitor) and the anti-cancer drug Sunitinib.[9][10] Its value stems from its unique electronic properties and its ability to participate in hydrogen bonding, which is critical for binding to biological targets like enzymes and receptors.[10]

This compound is a direct precursor for building more complex molecules with potential therapeutic applications:

  • Anti-inflammatory Agents: The pyrrole-3-carboxylate moiety is found in compounds designed as inhibitors of enzymes like cyclooxygenase (COX).[11]

  • Antibacterial and Antifungal Agents: Pyrrole derivatives have shown significant potential as antibacterial agents, with various substitutions on the ring modulating their activity against both Gram-positive and Gram-negative bacteria.[9]

  • Anticancer Agents: As a fragment for kinase inhibitors, the pyrrole scaffold can be elaborated to target specific signaling pathways implicated in cancer cell proliferation.[11]

  • Antitubercular Agents: Highly substituted pyrrole-3-carboxylate derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[9][11]

The accessibility of this building block through straightforward synthesis allows for its use in high-throughput screening and the rapid generation of compound libraries to accelerate the drug discovery process.[1][2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for substituted pyrroles and related fine chemicals should be followed.[12][13][14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][14]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[14]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[12] Keep the container tightly closed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

This information is a guideline and should be supplemented by a compound-specific SDS before use.

References

  • This compound | CAS#:40611-76-5 . Chemsrc. [Link]

  • Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate . National Institutes of Health (NIH). [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential . MDPI. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update . National Institutes of Health (NIH). [Link]

  • methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759 . PubChem, National Institutes of Health (NIH). [Link]

  • methyl 1H-pyrrole-3-carboxylate - 2703-17-5 . ChemSynthesis. [Link]

  • Methyl 5-bromo-1H-pyrrole-3-carboxylate | CAS 16420-39-6 . American Elements. [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters . National Institutes of Health (NIH). [Link]

  • Safety Data Sheet - 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid . Angene Chemical. [Link]

  • This compound . Stenutz. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu . Syrris. [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development . LinkedIn. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics . Royal Society of Chemistry (RSC). [Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications . MDPI. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. Among these, the pyrrole scaffold is a privileged structure, present in vital biological molecules like heme and chlorophyll, and is a recurring motif in numerous therapeutic agents demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5) is a valuable derivative within this class. Its substituted pyrrole ring, featuring both an electron-donating methyl group and an electron-withdrawing methyl carboxylate group, provides a versatile platform for synthetic transformations.[1]

This technical guide offers a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to provide a foundational understanding of the compound's characteristics, supported by insights into its analytical characterization, reactivity, and safe handling.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below. It is important to note that while some data is specific to this molecule, other values are inferred from closely related, unsubstituted analogs like Methyl 1H-pyrrole-3-carboxylate due to a lack of specific experimental data for the title compound.

Molecular Structure

The chemical structure of this compound is foundational to its reactivity and spectroscopic signature.

Caption: Molecular structure of this compound.

Summary of Physical Data

The table below consolidates the key physicochemical properties of the compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 40611-76-5[4][5]
Molecular Formula C₇H₉NO₂[5][6]
Molecular Weight 139.15 g/mol [4][5]
Appearance Solid (Expected)Inferred from related compounds
Melting Point Data not available. (Related compound, Methyl 1H-pyrrole-3-carboxylate, melts at 85-89 °C)[7][8]
Boiling Point Data not available. (Related compound, Methyl 1H-pyrrole-3-carboxylate, boils at 284 °C)[8][9]
Solubility Slightly soluble in water (Expected)Inferred from related compounds[8][9]
LogP 1.10970[4]
Storage Condition Store at room temperature[4]

Section 2: Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount in chemical research and drug development. The multi-spectroscopic approach described here provides a self-validating system for the identification and purity assessment of this compound.

Caption: Workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the structure and data from analogous pyrroles.[10][11]

  • ¹H NMR:

    • N-H Proton: A broad singlet is expected around δ 8.0-9.0 ppm, characteristic of a pyrrolic N-H.

    • Ring Protons: Two distinct signals are anticipated in the aromatic region (δ 6.0-7.5 ppm). The proton at the C2 position and the proton at the C4 position will appear as singlets or narrow doublets due to minimal coupling.

    • 5-Methyl Group (-CH₃): A sharp singlet at approximately δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group attached to the ring.

    • 3-Carboxylate Methyl Group (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm from the three ester methyl protons.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the δ 160-170 ppm range.

    • Ring Carbons: Four distinct signals for the pyrrole ring carbons are expected between δ 110-140 ppm.

    • Methyl Carbons: The 5-methyl carbon should appear around δ 12-15 ppm, while the ester methoxy carbon will be further downfield, typically δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the presence of key functional groups. The carboxylate group, in particular, has strong, characteristic absorption bands.[12]

  • N-H Stretch: A moderate to sharp band located around 3300-3400 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C=O Stretch (Ester): A very strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹. This is a key diagnostic peak for the carboxylate functionality.

  • C-O Stretch (Ester): A strong band between 1200-1300 cm⁻¹ is characteristic of the C-O single bond stretch of the ester.

  • C=C and C-N Stretches: Multiple bands in the 1400-1600 cm⁻¹ fingerprint region correspond to the pyrrole ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can offer structural clues through fragmentation analysis.

  • Molecular Ion (M⁺): For this compound (C₇H₉NO₂), the exact mass is 139.0633 Da. In a standard electron ionization (EI) mass spectrum, a prominent molecular ion peak would be observed at an m/z of 139.

  • Key Fragmentation Patterns: Common fragmentation pathways would likely include the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 108, or the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da) resulting in a fragment at m/z 80.

Section 3: Synthesis and Reactivity Insights

Synthetic Pathways

Substituted pyrroles like this compound are typically synthesized through well-established condensation reactions. While a specific, validated protocol for this exact molecule is not detailed in the literature reviewed, a general and logical approach would involve the Paal-Knorr pyrrole synthesis.[13] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Caption: A generalized workflow for the synthesis of substituted pyrroles.

This synthetic strategy is robust and allows for the introduction of various substituents on the pyrrole ring by choosing appropriately functionalized starting materials.[13]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups:

  • The Pyrrole Ring: The pyrrole ring is electron-rich and aromatic, making it susceptible to electrophilic substitution reactions (e.g., halogenation, nitration, acylation). The existing substituents will direct incoming electrophiles, typically to the C2 or C4 positions.

  • The Ester Group: The methyl ester is a versatile handle for further chemical modification. It can undergo:

    • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

    • Amidation: Reaction with amines to form amides, a common transformation in the synthesis of bioactive molecules.[2]

    • Reduction: Reduction to the corresponding primary alcohol using reagents like lithium aluminum hydride.

  • The N-H Proton: The pyrrolic proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or other N-functionalization reactions.[3]

Section 4: Safety and Handling

  • Hazards Identification: Similar compounds are known to cause skin and eye irritation.[14][15] May cause respiratory irritation if inhaled.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Avoid breathing dust, fumes, or vapors.[14]

    • Avoid contact with skin and eyes.[14]

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

  • First Aid Measures:

    • If on Skin: Wash off immediately with plenty of soap and water.[14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[15]

Conclusion

This compound is a structurally well-defined heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its physicochemical properties, characterized by a solid-state nature, moderate lipophilicity, and distinct spectroscopic signatures, make it readily identifiable and manageable in a laboratory setting. The presence of versatile functional groups—the reactive pyrrole ring, the modifiable ester, and the N-H proton—provides multiple avenues for the creation of more complex and potentially bioactive molecules. Adherence to standard safety protocols ensures that this valuable synthetic intermediate can be handled effectively and safely in a research environment.

References

  • Lopchuk, J. H., & Gribble, G. W. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o338. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12361759, methyl 1H-pyrrole-3-carboxylate. Retrieved January 18, 2026, from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • ChemSynthesis. (n.d.). methyl 1H-pyrrole-3-carboxylate. Retrieved January 18, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved January 18, 2026, from [Link]

  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 18, 2026, from [Link]

  • MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved January 18, 2026, from [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved January 18, 2026, from [Link]

  • LookChem. (n.d.). Cas 2703-17-5,1H-Pyrrole-3-carboxylic acid, methyl ester (9CI). Retrieved January 18, 2026, from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 5-methyl-1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 5-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, explore synthetic strategies, analyze its spectral characteristics, and discuss its applications in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of both a methyl group and a methyl carboxylate group on the pyrrole ring provides multiple sites for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 40611-76-5[1]
Physical Form Solid[2]
Storage Temperature Refrigerator[2]

Synthesis of the Pyrrole Core

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the surveyed literature, its structure lends itself to synthesis via established methods such as the Knorr, Paal-Knorr, or Hantzsch pyrrole syntheses. These methods offer a logical framework for its preparation from readily available starting materials. A research paper on the synthesis of related pyrrole derivatives mentions the use of the Knorr reaction.[4]

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound points towards a condensation reaction between an α-amino ketone and a β-ketoester, the key disconnection in the Knorr pyrrole synthesis.

G target This compound disconnection Knorr Pyrrole Synthesis Disconnection target->disconnection intermediates α-Amino Ketone + β-Ketoester disconnection->intermediates

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Workflow: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[4] The reaction mechanism proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of a β-ketoester as one of the starting materials directly installs the required carboxylate functionality at the 3-position of the pyrrole ring.

G cluster_start Starting Materials cluster_reaction Reaction Steps start1 α-Amino Ketone step1 Condensation & Enamine Formation start1->step1 start2 β-Ketoester start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product This compound step3->product G cluster_mods Chemical Modifications cluster_app Potential Applications start This compound mod1 Ester Hydrolysis -> Carboxylic Acid start->mod1 mod3 Electrophilic Substitution on Pyrrole Ring start->mod3 mod2 Amide Coupling with Amines mod1->mod2 app1 Synthesis of Bioactive Molecules mod2->app1 mod3->app1 app2 Generation of Compound Libraries app1->app2 app3 Drug Discovery Lead Optimization app2->app3

Caption: Potential synthetic pathways and applications.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements:

    • H302: Harmful if swallowed. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2]* Precautionary Statements:

    • P264: Wash skin thoroughly after handling. [2] * P280: Wear protective gloves/ eye protection/ face protection. [2] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis from common precursors and the presence of multiple reactive sites make it an attractive starting material for the development of novel heterocyclic compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new drug candidates.

References

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Methyl 5-methyl-1H-pyrrole-3-carboxylate structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Bonding of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical analysis of this compound, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental structure, the nuances of its chemical bonding, its spectroscopic signature, and its significance as a synthetic building block.

Core Molecular Profile

This compound is a disubstituted pyrrole derivative. The pyrrole ring is a foundational five-membered aromatic heterocycle integral to a vast array of biologically active molecules, including natural products like heme and chlorophyll, as well as numerous pharmaceuticals.[1][2] The specific substitution pattern of this compound—an electron-donating methyl group at the C5 position and an electron-withdrawing methyl carboxylate group at the C3 position—creates a unique electronic environment that dictates its chemical behavior and utility in synthesis.

Table 1: Chemical Identity

Identifier Value
IUPAC Name This compound
CAS Number 40611-76-5[3][4]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3][4]

| 2D Structure | Chemical structure of this compound |

Molecular Structure and Chemical Bonding

The chemical properties of this compound are a direct consequence of its electronic structure and bonding, which is dominated by the aromaticity of the pyrrole ring.

Aromaticity and the Pyrrole π-System

The pyrrole ring is aromatic, fulfilling Hückel's criteria for aromaticity: it is cyclic, planar, fully conjugated, and possesses 6 π-electrons (a [4n+2] system where n=1).[5][6]

  • Hybridization: All four carbon atoms and the nitrogen atom of the ring are sp² hybridized. This orbital arrangement results in a planar sigma (σ) bond framework.

  • π-Electron System: Each ring atom contributes one p-orbital perpendicular to the molecular plane. The four carbon atoms each contribute one electron, and the nitrogen atom contributes its lone pair of electrons, creating a delocalized 6-π-electron system above and below the plane of the ring.[6] This delocalization is the source of pyrrole's aromatic stability and characteristic reactivity.

Caption: Sigma framework and delocalized π-system of the pyrrole ring.

Influence of Substituents on Electronic Structure

The two substituents modulate the electron density of the aromatic ring in opposing ways:

  • 5-Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation. It slightly increases the electron density of the pyrrole ring, particularly at the ortho (C4) and para (C2) positions relative to itself. The introduction of a methyl group can influence pharmacokinetic properties in drug design.[7]

  • 3-Methyl Carboxylate Group (-COOCH₃): This is an electron-withdrawing group due to the electronegativity of the oxygen atoms (inductive effect) and resonance delocalization of the ring's π-electrons into the carbonyl group. This effect deactivates the ring towards electrophilic attack and directs incoming electrophiles away from the C2 and C4 positions.

This push-pull electronic arrangement makes the molecule an interesting and versatile building block for more complex structures.

Intermolecular Bonding

The primary intermolecular force for this compound is hydrogen bonding, mediated by the N-H group. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as an acceptor. This leads to the formation of dimers or polymeric chains in the solid state, influencing physical properties like melting point.

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups on standard pyrrole spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for each unique proton environment.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H~8.0 - 9.0Broad SingletChemical shift is concentration and solvent dependent.
Ring H (C2 or C4)~6.8 - 7.2Singlet / DoubletThe precise shifts depend on the combined electronic effects.
Ring H (C2 or C4)~6.0 - 6.5Singlet / DoubletOne proton is typically more shielded than the other.
Ester -OCH₃~3.7SingletTypical for methyl esters.
Ring -CH₃ (C5)~2.2SingletTypical for a methyl group on an aromatic ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Ester)160 - 170Carbonyl carbons are significantly deshielded.[8]
C5 (bearing -CH₃)135 - 145Substituted aromatic carbon.
C2120 - 130Aromatic carbon adjacent to nitrogen.
C3 (bearing -COOMe)115 - 125Substituted aromatic carbon.
C4105 - 115Aromatic carbon.
Ester -OCH₃50 - 55Typical for an ester methoxy group.[8]
Ring -CH₃10 - 15Typical for a methyl group on a heterocycle.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Functional GroupAbsorption Range (cm⁻¹)Intensity/Shape
N-H Stretch3300 - 3500Medium-Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1700 - 1730Strong, Sharp[9]
C=C Stretch (Aromatic Ring)1400 - 1600Medium
C-O Stretch (Ester)1100 - 1300Strong
Mass Spectrometry

In mass spectrometry, the molecule will exhibit a molecular ion peak corresponding to its molecular weight.

  • Molecular Ion (M⁺): m/z ≈ 139.06

  • Key Fragmentation: Common fragmentation patterns for pyrroles can be complex, but likely fragments would involve the loss of the methoxy group (-•OCH₃, M-31) or the entire methoxycarbonyl group (-•COOCH₃, M-59).

Synthesis and Reactivity

The utility of this compound in drug development stems from its accessible synthesis and predictable reactivity.[10]

General Synthetic Approach

Substituted pyrroles are commonly synthesized via condensation reactions. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic and effective method. For this specific molecule, a plausible route involves the reaction of an appropriately substituted 1,4-dicarbonyl precursor with an ammonia source.

G start 1,4-Dicarbonyl Precursor + Ammonia Source step1 Condensation/ Cyclization start->step1 Heat step2 Dehydration/ Aromatization step1->step2 product This compound step2->product

Caption: A generalized Paal-Knorr workflow for pyrrole synthesis.

Modern synthetic methods also employ multi-component or cycloaddition reactions to build the pyrrole core efficiently.[2][11]

Chemical Reactivity

The reactivity of the pyrrole ring is governed by its electron-rich aromatic character. It readily undergoes electrophilic aromatic substitution.

  • Site of Electrophilic Attack: In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 position due to the superior stability of the resulting cationic intermediate. In this molecule, the directing effects of the two substituents are crucial. The electron-donating methyl group at C5 activates the C4 position, while the electron-withdrawing ester at C3 deactivates the C2 and C4 positions. The overall outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, but the C4 and C2 positions remain the most likely sites of reaction.

  • N-H Reactivity: The N-H proton is weakly acidic (pKa ≈ 17.5 in unsubstituted pyrrole) and can be removed by a strong base, generating a pyrrolide anion.[5] This anion is a potent nucleophile and can be alkylated or acylated at the nitrogen atom.

  • Ester Group Reactivity: The methyl ester group can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or amidation to form an amide. This functional handle is invaluable for further synthetic elaboration.[12]

Conclusion: A Versatile Heterocyclic Scaffold

This compound embodies the structural and electronic features that make the pyrrole nucleus a "privileged structure" in medicinal chemistry.[1] Its defined aromaticity, modulated by the dual-functionality of its substituents, provides a stable and predictable platform for chemical synthesis. A thorough understanding of its bonding, spectroscopic properties, and reactivity is essential for scientists aiming to leverage this molecule as a key intermediate in the design and development of novel therapeutics and advanced organic materials.

References

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Solubility Profile of Methyl 5-methyl-1H-pyrrole-3-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No: 40611-76-5), a heterocyclic compound of interest in medicinal chemistry.[1][2] We will explore the molecular properties governing its solubility, predict its behavior in a range of common organic solvents based on first principles, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical framework for working with this and similar pyrrole derivatives.

Introduction: The Critical Role of Solubility

In the realm of chemical synthesis and pharmaceutical science, solubility is not merely a physical constant but a pivotal factor that dictates the feasibility and efficiency of numerous processes. For a compound like this compound, understanding its solubility is essential for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure homogeneity, optimal reaction rates, and minimal side-product formation.

  • Purification: Designing effective crystallization or chromatography protocols, where differential solubility is the cornerstone of separation.[3]

  • Formulation Development: Creating stable and bioavailable drug products requires a solvent system in which the API can be dissolved at the desired concentration.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and NMR requires knowledge of suitable solvents.[4]

This guide moves beyond a simple data table to explain the underlying principles that govern the dissolution of this specific molecule, empowering scientists to make informed decisions in the laboratory.

Physicochemical Profile of the Solute and Solvents

The principle of "like dissolves like" is the foundation for predicting solubility.[4][5] This requires a thorough understanding of the structural and electronic properties of both the solute and the solvent.

Solute: this compound
  • CAS Number: 40611-76-5[6]

  • Molecular Formula: C₇H₉NO₂[6]

  • Molecular Weight: 139.15 g/mol [6]

Structural Analysis:

The molecule's structure contains several key functional groups that dictate its polarity and hydrogen bonding capabilities:

  • Pyrrole Ring: The five-membered aromatic ring is fundamentally a polar structure. The nitrogen atom contains a lone pair of electrons contributing to the aromatic system, and the N-H proton is moderately acidic (pKa of pyrrole itself is ~17.5), making it a potential hydrogen bond donor .[7]

  • Methyl Ester Group (-COOCH₃): This is a strongly polar group. The carbonyl oxygen (C=O) and the ether oxygen (-O-) are both effective hydrogen bond acceptors .

  • Methyl Groups (-CH₃): The two methyl groups (one on the ring, one on the ester) are nonpolar and contribute to the molecule's lipophilicity or "oil-loving" character.

The interplay between the polar, hydrogen-bonding capable regions (N-H, ester) and the nonpolar regions (methyl groups, C-H bonds of the ring) suggests that this compound is a molecule of intermediate polarity .

Organic Solvents: A Comparative Overview

The choice of solvent is paramount. The following table categorizes common laboratory solvents by their properties, which are crucial for predicting their interaction with the solute.

SolventClassPolarity IndexDielectric Constant (ε)H-Bonding
Hexane Nonpolar0.11.9None
Toluene Nonpolar2.42.4None
Dichloromethane (DCM) Polar Aprotic3.19.1Acceptor (weak)
Tetrahydrofuran (THF) Polar Aprotic4.07.5Acceptor
Ethyl Acetate (EtOAc) Polar Aprotic4.46.0Acceptor
Acetone Polar Aprotic5.121Acceptor
Acetonitrile (ACN) Polar Aprotic5.837.5Acceptor
Ethanol (EtOH) Polar Protic4.324.5Donor & Acceptor
Methanol (MeOH) Polar Protic5.132.7Donor & Acceptor
Water Polar Protic10.280.1Donor & Acceptor

Theoretical Solubility Profile and Rationale

Based on the "like dissolves like" principle, we can predict the solubility of this compound. The molecule's intermediate polarity, with both hydrogen bond donor (N-H) and acceptor (C=O) sites, suggests it will be most soluble in solvents that can engage in these interactions.

SolventPredicted SolubilityRationale
Hexane/Toluene Low These nonpolar solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions with the polar ester and pyrrole N-H groups. Dissolution would be entropically and enthalpically unfavorable.
Dichloromethane (DCM) Moderate to High DCM is a polar aprotic solvent that can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Its use as a solvent in the synthesis of related compounds supports this prediction.[8]
Ethyl Acetate (EtOAc) High Ethyl acetate's structure includes a carbonyl group, making it a good hydrogen bond acceptor for the pyrrole's N-H. Its overall moderate polarity matches well with the solute. It is commonly used for extraction and chromatography of pyrrole derivatives.[9]
Acetone/THF High Similar to ethyl acetate, these polar aprotic solvents are excellent hydrogen bond acceptors and have sufficient polarity to dissolve the molecule effectively.
Acetonitrile (ACN) Moderate to High ACN is highly polar and can act as a hydrogen bond acceptor. It is often used as a reaction solvent for pyrrole synthesis.[1]
Methanol/Ethanol High These polar protic solvents are excellent candidates. They can act as both hydrogen bond donors (to the ester oxygens) and acceptors (from the pyrrole N-H), leading to strong, stabilizing solute-solvent interactions. Recrystallization from ethanol is common for similar structures, indicating good solubility at higher temperatures and moderate solubility at room temperature.[8][10]
Water Very Low Despite its ability to form hydrogen bonds, the nonpolar character of the two methyl groups and the hydrocarbon backbone of the pyrrole ring will likely make the energy cost of creating a cavity in the highly structured water network too high, leading to poor solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a robust experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[3]

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of a chosen solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 298.15 K or 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The rate of dissolution is usually rapid, but achieving true thermodynamic equilibrium can take time.[11]

  • Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the solute.

  • Calculation: Calculate the solubility (S) in units of mg/mL or mol/L using the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Settle undissolved solid (24h) C->D E Withdraw supernatant D->E F Filter (0.45 µm) E->F G Dilute sample F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the isothermal shake-flask solubility determination method.

Thermodynamics of Dissolution

Solubility is fundamentally a thermodynamic process. The spontaneity of dissolution is determined by the Gibbs free energy change (ΔG), which incorporates enthalpy (ΔH) and entropy (ΔS) changes.[3]

ΔG = ΔH - TΔS

  • Enthalpy of Solution (ΔH): This represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids dissolving in organic solvents, this process is endothermic (ΔH > 0), meaning heat is absorbed.

  • Entropy of Solution (ΔS): This reflects the change in disorder. Typically, dissolving a structured solid into a liquid solvent increases disorder (ΔS > 0), which favors the dissolution process.

Studies on structurally similar pyrrole derivatives show that the dissolution process is generally endothermic and can be either entropy-driven or enthalpy-driven depending on the specific solvent-solute interactions.[12] For example, strong hydrogen bonding between the solute and a solvent like ethanol would result in a more favorable (less positive) enthalpy change.

Data Analysis and Thermodynamic Modeling

By measuring solubility at different temperatures, key thermodynamic parameters can be calculated using the van 't Hoff equation.[3] This provides deeper insight into the dissolution process.

G cluster_exp Experimental Data cluster_model Thermodynamic Modeling A Solubility (S) at Temperature 1 D Plot ln(S) vs. 1/T (van't Hoff Plot) A->D B Solubility (S) at Temperature 2 B->D C Solubility (S) at Temperature 'n' C->D E Calculate ΔH and ΔS from slope and intercept D->E F Determine ΔG (ΔG = ΔH - TΔS) E->F

Caption: Logical flow from experimental solubility data to thermodynamic parameters.

Conclusion

For drug development professionals and researchers, the provided experimental protocol offers a clear and reliable pathway to obtaining the precise quantitative data necessary for process development, formulation, and further research. Understanding the "why" behind these solubility properties through the lens of molecular interactions and thermodynamics is key to leveraging this compound to its full potential.

References

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  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available at: [Link]

  • ResearchGate. (2025). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Available at: [Link]

  • ResearchGate. (2025). (PDF) Recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in reaction with monosubstituted hydrazines. Available at: [Link]

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An In-depth Technical Guide to the Spectral Analysis of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for methyl 5-methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-76-5), a key heterocyclic building block in medicinal chemistry and materials science. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as an essential resource for the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers.

Introduction: The Significance of this compound

This compound, with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol , belongs to the pyrrole class of heterocyclic compounds.[1] The pyrrole ring is a fundamental motif in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of a methyl group at the 5-position and a methyl carboxylate at the 3-position imparts specific electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of more complex molecular architectures. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization in research and development. This guide provides the foundational spectroscopic knowledge necessary for such characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Spectral Width: 12-16 ppm

    • Relaxation Delay: 1-5 seconds

  • ¹³C NMR:

    • Technique: Proton-decoupled

    • Spectral Width: 0-220 ppm

    • Relaxation Delay: 2-5 seconds

Caption: Workflow for NMR analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
NH8.0 - 9.0Broad Singlet1H
H-2~7.4Doublet1H
H-4~6.6Doublet1H
OCH₃~3.8Singlet3H
C₅-CH₃~2.2Singlet3H

Interpretation:

  • The NH proton is expected to be the most downfield signal due to its attachment to the electronegative nitrogen atom and its involvement in the aromatic system. Its broadness is a result of quadrupole broadening from the nitrogen and potential hydrogen bonding.

  • The pyrrole ring protons (H-2 and H-4) will appear as doublets due to coupling with each other. H-2 is expected to be further downfield than H-4 because of its proximity to the electron-withdrawing ester group. The coupling constant (J-value) between these two protons would be in the range of 2-4 Hz.[2]

  • The methoxy (OCH₃) protons of the ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.

  • The methyl (C₅-CH₃) protons attached to the pyrrole ring will also be a singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)160 - 170
C-5130 - 140
C-2120 - 130
C-3110 - 120
C-4105 - 115
OCH₃50 - 60
C₅-CH₃10 - 15

Interpretation:

  • The carbonyl carbon of the ester is the most deshielded and will appear at the lowest field (highest ppm value).[3][4]

  • The pyrrole ring carbons will resonate in the aromatic region. C-5, being attached to the nitrogen and a methyl group, is expected to be downfield. C-2 and C-3 are influenced by the ester group, while C-4 is the most shielded of the ring carbons.[4]

  • The methoxy (OCH₃) carbon will appear in the typical range for an sp³ carbon attached to an oxygen atom.[3]

  • The methyl (C₅-CH₃) carbon will be the most shielded carbon, appearing at the highest field (lowest ppm value).[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the IR spectrometer.

Caption: Workflow for IR analysis.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1680 - 1720Strong
C=C Stretch (Aromatic)1500 - 1600Medium
C-O Stretch (Ester)1200 - 1300Strong
C-N Stretch1000 - 1250Medium

Interpretation:

  • A broad band in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration , often broadened by hydrogen bonding.[6]

  • Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching , while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching from the methyl groups.[7]

  • A very strong and sharp absorption in the 1680-1720 cm⁻¹ range is a definitive indicator of the carbonyl (C=O) stretch of the ester group.[7][8]

  • The aromatic C=C stretching vibrations of the pyrrole ring typically appear in the 1500-1600 cm⁻¹ region.[9]

  • A strong band in the 1200-1300 cm⁻¹ region is attributed to the C-O stretching of the ester.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

  • Introduce a small amount of the sample into the mass spectrometer.

  • The sample is vaporized and then ionized.

  • The resulting ions are separated based on their m/z ratio and detected.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): For this compound (C₇H₉NO₂), the molecular ion peak is expected at m/z = 139 . This corresponds to the molecular weight of the compound.[1]

  • Major Fragmentation Pathways: Under EI conditions, the molecular ion can fragment in predictable ways.

    • Loss of a methoxy group (-OCH₃): A significant fragment would be observed at m/z = 108 (139 - 31).

    • Loss of the entire ester group (-COOCH₃): This would result in a fragment at m/z = 80 (139 - 59).

    • Loss of a methyl radical (-CH₃) from the pyrrole ring: A peak at m/z = 124 (139 - 15) may be present.[10][11][12][13]

Fragmentation_Pathway M Molecular Ion (M⁺) m/z = 139 F1 [M - OCH₃]⁺ m/z = 108 M->F1 -OCH₃ F2 [M - COOCH₃]⁺ m/z = 80 M->F2 -COOCH₃ F3 [M - CH₃]⁺ m/z = 124 M->F3 -CH₃

Caption: Predicted MS fragmentation.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of atoms. IR spectroscopy confirms the presence of key functional groups, such as the N-H and ester C=O bonds. Mass spectrometry provides the definitive molecular weight and insights into the molecule's stability and fragmentation patterns. By integrating the data from these three powerful analytical techniques, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development endeavors.

References

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theoretical properties of substituted pyrrole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of Substituted Pyrrole-3-Carboxylates

Foreword: From Core Scaffold to Pharmacological Powerhouse

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties, arising from the five-membered aromatic system containing a nitrogen heteroatom, make it a privileged scaffold in drug design.[4][5] When functionalized with a carboxylate group at the 3-position, the resulting pyrrole-3-carboxylate core becomes a particularly versatile template. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond synthetic protocols to explore the foundational theoretical properties that govern the behavior of these molecules. Understanding the interplay of electron density, substituent effects, and molecular orbital energies is paramount to rationally designing next-generation therapeutics. By delving into the why behind their observed reactivity and biological activity, we can unlock the full potential of this remarkable heterocyclic system.

The Electronic Landscape of the Pyrrole-3-Carboxylate Core

The reactivity and biological interactions of any molecule are fundamentally dictated by its electronic structure. For pyrrole-3-carboxylates, this landscape is a delicate balance between the inherent aromaticity of the pyrrole ring and the electronic influence of its substituents.

Aromaticity and Electron Distribution

Pyrrole is an aromatic heterocycle, fulfilling Hückel's rule with a sextet of six delocalized π-electrons.[4][6] The nitrogen atom contributes its lone pair to the aromatic system, resulting in a π-excessive ring with a higher electron density than benzene.[4] This π-excessive nature is the primary driver of its chemistry. The nitrogen atom's involvement in aromaticity renders it significantly less basic than typical amines.[7]

The introduction of a carboxylate group (-COOH or -COOR) at the C3 position acts as an electron-withdrawing group (EWG) through resonance and inductive effects. This significantly modulates the electron density of the ring, influencing its reactivity and intermolecular interactions.

Caption: Core electronic features of the pyrrole-3-carboxylate scaffold.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic properties.[8][9]

  • HOMO: Represents the ability to donate electrons. A higher HOMO energy level indicates a greater propensity to react with electrophiles and to be oxidized.

  • LUMO: Represents the ability to accept electrons. A lower LUMO energy level suggests a greater propensity to react with nucleophiles and to be reduced.

  • HOMO-LUMO Gap (Egap): This energy difference is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.[10][11] It is also directly related to the electronic absorption properties of the molecule.

Substituents dramatically alter these orbital energies. Electron-donating groups (EDGs) like -NH2 or -OCH3 raise the HOMO energy, making the molecule a better electron donor.[10][11] Conversely, electron-withdrawing groups (EWGs) like -NO2 lower the LUMO energy, making the molecule a better electron acceptor.[9] This principle is the foundation of tuning the electronic properties for specific applications, from creating conductive polymers to designing enzyme inhibitors.[10][12]

Substituent TypePosition on RingEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO GapConsequence for Reactivity
Electron-Donating (e.g., -NH2) C2, C4, C5Increase (destabilize)Minimal ChangeDecreaseMore reactive towards electrophiles
Electron-Withdrawing (e.g., -NO2) C2, C4, C5Decrease (stabilize)DecreaseDecreaseMore susceptible to nucleophilic attack
Halogens (e.g., -Cl) C2, C4, C5Decrease (inductive)DecreaseVariesDeactivates ring to electrophiles
This table summarizes general trends observed in computational studies.[9][10][11]

Predicting Reactivity: A Theoretical Perspective

The electronic structure directly translates into chemical reactivity. For substituted pyrrole-3-carboxylates, the primary considerations are electrophilic aromatic substitution and reactions involving the carboxylate group.

Electrophilic Aromatic Substitution

Due to the π-excessive nature of the pyrrole ring, it is highly reactive towards electrophiles.[4][6] Theoretical calculations, such as mapping the Molecular Electrostatic Potential (MEP), consistently show that the highest electron density is at the C2 and C5 positions (α-positions). Therefore, electrophilic substitution preferentially occurs at these sites. The C3 and C4 positions (β-positions) are less reactive.

The presence of the electron-withdrawing carboxylate group at C3 deactivates the ring towards electrophilic attack, but the directing effect still favors substitution at the C5 and C2 positions.

cluster_reactivity Reactivity Pathways cluster_products Predicted Outcomes start Substituted Pyrrole-3-Carboxylate EAS Electrophilic Aromatic Substitution (EAS) start->EAS Electrophile (e.g., Br+, NO2+) Nuc Nucleophilic Acyl Substitution start->Nuc Nucleophile (e.g., R-NH2) Cyclo Cycloaddition Reactions start->Cyclo Diene/Dipolarophile C5_Sub C5-Substituted Product (Major) EAS->C5_Sub Most Electron Rich C2_Sub C2-Substituted Product (Minor) EAS->C2_Sub Sterically Hindered Amide Amide/Ester Derivatives Nuc->Amide At Carboxylate Carbon Fused Fused Ring Systems Cyclo->Fused

Caption: A self-validating DFT workflow for theoretical property analysis.

References

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electrophilic substitution reactivity of 5-methylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactivity of 5-Methylpyrroles

Abstract

This technical guide provides a comprehensive analysis of the , a class of compounds of significant interest in medicinal chemistry and materials science. We delve into the fundamental electronic properties of the pyrrole ring, the mechanistic underpinnings of its electrophilic substitution reactions, and the specific influence of a C5-methyl substituent on both reactivity and regioselectivity. This document serves as a resource for researchers, scientists, and drug development professionals, offering theoretical insights alongside practical, field-proven experimental protocols for key transformations including halogenation, nitration, acylation, and the Mannich reaction.

Fundamental Principles of Electrophilic Substitution in Pyrroles

The Aromaticity and Electron-Rich Nature of the Pyrrole Ring

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom.[1] The nitrogen atom's lone pair of electrons participates in the π-system, creating an aromatic sextet that confers stability to the ring. This delocalization of the nitrogen's lone pair makes the pyrrole ring significantly more electron-rich than benzene, and consequently, much more reactive towards electrophiles.[1][2]

Mechanism of Electrophilic Aromatic Substitution (EAS) in Pyrrole

The mechanism of electrophilic substitution on pyrrole is a two-step process, analogous to that of other aromatic compounds:

  • Generation and Attack of the Electrophile : An electrophile (E⁺) is first generated from the reagents.[1] The π-system of the electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][3]

  • Deprotonation and Aromatization : A weak base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the ring, yielding the substituted pyrrole product.[1]

Regioselectivity: The Preference for α-Substitution (C2/C5)

Electrophilic substitution in pyrrole occurs preferentially at the α-positions (C2 and C5) rather than the β-positions (C3 and C4).[1][4][5][6][7] This regioselectivity is a direct consequence of the stability of the intermediate sigma complex.

When the electrophile attacks at the C2 position, the positive charge in the resulting arenium ion can be delocalized over three atoms, including the nitrogen, leading to three resonance structures.[3][5][8][9] In contrast, attack at the C3 position only allows for delocalization over two carbon atoms, resulting in only two resonance structures.[3][5][8][9] The greater number of resonance contributors for the C2-attack intermediate signifies a more stable, lower-energy transition state, making this pathway kinetically favored.[5][8][9]

G cluster_0 Attack at C2 (α-position) cluster_1 Attack at C3 (β-position) start_a Pyrrole + E⁺ intermediate_a1 [Sigma Complex] (3 Resonance Structures) start_a->intermediate_a1 More Stable Intermediate product_a 2-Substituted Pyrrole intermediate_a1->product_a Faster start_b Pyrrole + E⁺ intermediate_b1 [Sigma Complex] (2 Resonance Structures) start_b->intermediate_b1 Less Stable Intermediate product_b 3-Substituted Pyrrole intermediate_b1->product_b Slower

Caption: Regioselectivity in pyrrole electrophilic substitution.

The Influence of the 5-Methyl Group

The presence of a methyl group at the C5 position of the pyrrole ring further modulates its reactivity and reinforces the inherent regioselectivity.

Electronic Effects of the Methyl Group

The methyl group is an electron-donating group that activates the aromatic ring towards electrophilic attack through two primary mechanisms:

  • Inductive Effect (+I) : The methyl group, being sp³ hybridized, is less electronegative than the sp² hybridized carbons of the pyrrole ring. It therefore inductively donates electron density to the ring, increasing its nucleophilicity.[10][11]

  • Hyperconjugation : The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring allows for delocalization of electron density. This resonance-like effect further enriches the electron density at the ortho and para positions relative to the methyl group.[10][11][12]

Directing Effects in 5-Methylpyrrole

With the C5 position blocked, the directing effects of both the ring nitrogen and the C5-methyl group converge to strongly favor electrophilic attack at the vacant C2 position. The electron-donating nature of the methyl group stabilizes the positive charge of the arenium ion formed during attack at C2, further lowering the activation energy for this pathway compared to attack at the β-positions (C3 or C4).

G Pyrrole 5-Methylpyrrole Ring Nitrogen Ring Nitrogen (Lone Pair Delocalization) Activation Increased Electron Density (Enhanced Nucleophilicity) Nitrogen->Activation Methyl 5-Methyl Group (+I Effect, Hyperconjugation) Methyl->Activation Direction Preferential Attack at C2 Position Activation->Direction

Caption: Convergent directing effects in 5-methylpyrrole.

Common Electrophilic Substitution Reactions of 5-Methylpyrroles

The enhanced reactivity of 5-methylpyrroles makes them amenable to a variety of electrophilic substitution reactions, often under milder conditions than those required for less activated aromatic systems.

Halogenation

Halogenation of pyrroles is typically rapid and can lead to polyhalogenation if not controlled. Common reagents include bromine (Br₂) and chlorine (Cl₂), often in an inert solvent.[13][14] The reaction proceeds via the standard EAS mechanism, yielding the 2-halo-5-methylpyrrole as the major product.

Nitration

Due to the high reactivity of the pyrrole ring, strong acidic conditions typically used for nitrating benzene (e.g., a mixture of nitric and sulfuric acids) can lead to polymerization or degradation.[15] Milder nitrating agents are therefore required. A common and effective method is the use of nitric acid in acetic anhydride, which generates acetyl nitrate as the active electrophile.[15][16] This reaction provides the 2-nitro-5-methylpyrrole derivative.

Acylation
  • Friedel-Crafts Acylation : This reaction introduces an acyl group onto the pyrrole ring. While possible, the classic conditions (acyl chloride and a strong Lewis acid like AlCl₃) can be too harsh. Milder Lewis acids (e.g., SnCl₄) or alternative catalytic systems may be employed.[17][18] The reaction yields 2-acyl-5-methylpyrroles.

  • Vilsmeier-Haack Reaction : This is a widely used and highly effective method for the formylation (introduction of a -CHO group) of electron-rich heterocycles.[19][20][21] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[19][22] This mild procedure reliably produces 2-formyl-5-methylpyrrole, a crucial building block in the synthesis of porphyrins and other complex macrocycles.[23][24][25]

Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the pyrrole ring.[26][27] It involves the reaction of the 5-methylpyrrole with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine.[26][28] The electrophile is an iminium ion formed from the aldehyde and amine.[27][28] This reaction is a powerful tool for introducing functionalized side chains, yielding a β-amino carbonyl compound known as a Mannich base.[26]

Experimental Protocols and Data

Data Summary

The following table summarizes the expected outcomes for key electrophilic substitution reactions on a generic 5-methylpyrrole substrate.

ReactionReagentsPrimary ProductExpected YieldReference
Bromination Br₂ in CCl₄2-Bromo-5-methylpyrroleGood to Excellent[14]
Nitration HNO₃, Acetic Anhydride2-Nitro-5-methylpyrroleModerate to Good[15][29]
Vilsmeier-Haack Formylation POCl₃, DMF2-Formyl-5-methylpyrroleExcellent[17][19][22]
Mannich Reaction CH₂O, (CH₃)₂NH2-((Dimethylamino)methyl)-5-methylpyrroleGood[28][30]
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methylpyrrole

This protocol describes the synthesis of 2-formyl-5-methylpyrrole, a versatile synthetic intermediate.

Causality : The Vilsmeier-Haack reaction is chosen for its mild conditions and high regioselectivity for the formylation of activated heterocycles like 5-methylpyrrole. The electrophile, a chloromethyliminium salt (Vilsmeier reagent), is a weak electrophile that reacts selectively at the most electron-rich C2 position.[22]

Caption: Workflow for Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 equiv.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition : Dissolve 5-methylpyrrole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction : After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60°C and maintain it for 2 hours, monitoring the reaction progress by TLC.

  • Work-up : Cool the reaction mixture to 0°C and carefully quench it by pouring it onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate (NaOAc, 5.0 equiv.). Stir for 30 minutes.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the pure 2-formyl-5-methylpyrrole.

Conclusion

The 5-methylpyrrole scaffold exhibits predictable and high reactivity in electrophilic substitution reactions. The inherent electronic properties of the pyrrole ring, combined with the activating and directing effects of the C5-methyl group, strongly favor substitution at the C2 position. This predictable reactivity allows for the reliable synthesis of 2-substituted-5-methylpyrroles using a range of transformations, including halogenation, nitration, acylation, and aminomethylation. Understanding these principles is critical for professionals in drug development and materials science who leverage these versatile heterocycles as core building blocks for novel functional molecules.

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The Pyrrole-3-Carboxylate Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole Core

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a cornerstone of modern medicinal chemistry. Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a "privileged scaffold" frequently found in both natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties and structural versatility allow it to engage in diverse biological interactions, making it a fertile ground for drug discovery. This guide focuses on a particularly significant derivative: the pyrrole-3-carboxylate scaffold.

The Pyrrole Scaffold in Medicinal Chemistry

Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This broad bioactivity stems from the pyrrole ring's ability to act as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. Marketed drugs containing the pyrrole system are used to treat a wide range of conditions, from bacterial infections to cancer, underscoring the scaffold's therapeutic relevance.[5]

Introducing the Pyrrole-3-Carboxylate: Structure and Physicochemical Properties

The pyrrole-3-carboxylate scaffold is characterized by a pyrrole ring with a carboxylic acid or ester group at the 3-position. This substitution pattern is not merely a synthetic handle but a crucial determinant of the molecule's biological function. The carboxylic acid group, with its ability to act as a hydrogen bond donor and acceptor, often serves as a key anchoring point within a biological target's binding site. Its presence influences the molecule's solubility, acidity, and overall pharmacokinetic profile.[6] The fundamental structure of this scaffold provides a robust platform for further chemical modification, allowing for the fine-tuning of pharmacological properties.[7]

Caption: Core structure of the 1H-pyrrole-3-carboxylic acid scaffold.

Scope of this Guide

This technical guide provides a comprehensive overview of the biological significance of the pyrrole-3-carboxylate scaffold. It is designed for researchers, scientists, and drug development professionals, offering insights into the scaffold's natural origins, its diverse therapeutic applications, and the synthetic strategies used to access its derivatives. By synthesizing technical data with mechanistic insights, this document aims to serve as a valuable resource for those looking to harness the potential of this remarkable chemical entity.

Natural Occurrence

While many bioactive pyrroles are products of synthetic chemistry, the core scaffold is also found in nature. The simple 1H-pyrrole-3-carboxylic acid has been isolated from the fungus Penicillium chrysogenum, a species renowned for its production of the antibiotic penicillin.[8] Its role in this context is that of a fungal metabolite. The presence of this scaffold in natural products, however simple, highlights its biocompatibility and validates its utility as a starting point for designing more complex, biologically active molecules. The pyrrole-2-carboxylate scaffold, a close relative, is a more common structural element in marine natural products and serves as a precursor in the biosynthesis of complex antibiotics like pyoluteorin.[9]

A Versatile Pharmacophore: Biological Activities and Therapeutic Applications

The true significance of the pyrrole-3-carboxylate scaffold lies in its remarkable versatility as a pharmacophore. By decorating the core ring with various substituents, medicinal chemists have developed potent and selective agents against a wide array of biological targets.[10][11]

Anticancer Activity

Pyrrole-containing compounds have shown significant promise as anticancer agents, acting through several mechanisms, including the inhibition of critical signaling pathways that drive tumor growth and proliferation.[3][12]

Many cancers are driven by the aberrant activity of protein kinases. The pyrrole-3-carboxylate scaffold has proven to be an effective template for designing potent kinase inhibitors.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. A molecular hybridization strategy combining the pyrrole-3-carboxylic acid scaffold with a pyrazoline moiety yielded derivatives with potent anti-proliferative activity.[13] Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of VEGFR-2, demonstrating a binding affinity comparable to the approved drug sunitinib. This interaction blocks the downstream signaling necessary for angiogenesis.[13]

  • JAK2 Inhibition: The Janus Kinase 2 (JAK2) is a tyrosine kinase that plays a central role in signal transduction for several cytokines and growth factors. Mutations leading to hyperactive JAK2 are a hallmark of myeloproliferative neoplasms. A novel class of pyrrole-3-carboxamides was discovered and optimized through structure-guided design to be potent and selective JAK2 inhibitors.[14] These compounds showed significant tumor growth inhibition in preclinical xenograft models, confirming their therapeutic potential.[14]

Kinase_Inhibition_Pathway cluster_downstream Downstream Signaling GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, JAK2) GF->Receptor Binds ADP ADP Receptor->ADP Proliferation Cell Proliferation Receptor->Proliferation Activates Angiogenesis Angiogenesis Receptor->Angiogenesis Survival Cell Survival Receptor->Survival Pyrrole Pyrrole-3-Carboxylate Inhibitor Pyrrole->Receptor Inhibits ATP Binding Site ATP ATP ATP->Receptor Phosphorylates

Caption: Simplified pathway of kinase inhibition by pyrrole-3-carboxylate derivatives.

The following table summarizes the activity of representative pyrrole-3-carboxylate derivatives against cancer-related targets.

Compound ClassTargetRepresentative ActivityReference
Pyrazoline-conjugated pyrrole-3-carboxylatesVEGFR-2Binding Affinity: -9.5 kcal/mol (Comparable to Sunitinib at -9.9 kcal/mol)[13]
Pyrrole-3-carboxamidesJAK2Potent inhibition leading to significant tumor growth reduction in SET-2 xenograft models.[14]
Ethyl-2-amino-pyrrole-3-carboxylate (EAPC)GeneralPotent cytotoxicity against multiple soft tissue cancer cell lines (leiomyosarcoma, rhabdomyosarcoma, Ewing's sarcoma).[15]
Antimicrobial Properties

The pyrrole scaffold is a well-established framework for the development of antimicrobial agents, effective against both bacteria and mycobacteria.[4][16]

DNA gyrase is a bacterial enzyme essential for DNA replication, making it an excellent target for antibiotics. A class of pyrrolamide compounds was identified as potent inhibitors of DNA gyrase.[16] By binding to the enzyme, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately halting replication and leading to cell death.[16]

Tuberculosis remains a major global health threat, and drug-resistant strains necessitate the discovery of new therapeutic targets. Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in building the unique mycobacterial cell wall. Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3.[17] These compounds demonstrated excellent activity against drug-resistant tuberculosis strains and showed good efficacy in vivo, presenting a promising new avenue for anti-TB drug development.[17] While this example features a 2-carboxamide, the broader pyrrole-carboxamide scaffold is key to this activity.

Neuromodulatory Effects

The therapeutic reach of the pyrrole-3-carboxylate scaffold extends to the central nervous system.

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor involved in regulating mood, appetite, and pain. It is a significant target for treating metabolic disorders and addiction. A continuous flow synthesis method was developed to rapidly produce a library of pyrrole-3-carboxamides, leading to the identification of two potent CB1 inverse agonists.[10][18] Inverse agonists bind to the same receptor as an agonist but produce the opposite pharmacological response, which can be therapeutically beneficial in conditions associated with receptor overactivity.

Synthetic Strategies: Accessing Chemical Diversity

The biological potential of the pyrrole-3-carboxylate scaffold can only be realized through efficient and versatile synthetic methods.

Classical and Modern Methodologies

Classical methods like the Hantzsch and Paal-Knorr syntheses have long been used to construct the pyrrole ring.[10] However, modern drug discovery demands higher throughput and greater chemical diversity. To meet this need, chemists have developed innovative approaches:

  • Multi-component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. Four-component reactions have been successfully employed to generate libraries of polyfunctionalized pyrrole-3-carboxylate derivatives.[19]

  • Continuous Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a microreactor. It offers superior control over reaction parameters, enhanced safety, and scalability. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, which streamlines the production of these valuable compounds and facilitates rapid library synthesis for drug discovery.[10][18]

Workflow: Continuous Flow Synthesis of a Pyrrole-3-Carboxylate

The diagram below illustrates a generalized workflow for the continuous flow synthesis of pyrrole-3-carboxylic acids based on the Hantzsch reaction, a method that exemplifies the efficiency of modern synthetic techniques.[18]

Flow_Synthesis_Workflow cluster_reagents Reagent Pumps A Pump A: tert-Butyl Acetoacetate + Amine Mixer T-Mixer A->Mixer B Pump B: 2-Bromoketone B->Mixer Reactor Heated Microreactor (Hantzsch Reaction) Mixer->Reactor Hydrolysis In-situ Hydrolysis (using HBr byproduct) Reactor->Hydrolysis Collector Product Collection Hydrolysis->Collector

Sources

The Advent and Evolution of Simple Pyrrole Esters: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Nucleus, A Cornerstone of Modern Science

The pyrrole ring, a five-membered aromatic heterocycle, represents a fundamental structural motif in a vast array of molecules that are central to life and technology. Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its critical role in biological processes. For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrrole core, particularly with ester groups, provides a powerful tool for modulating the electronic properties, solubility, and biological activity of molecules. This has led to the incorporation of the pyrrole ester framework into a multitude of pharmaceuticals, including the blockbuster cholesterol-lowering drug atorvastatin and the anti-cancer agent sunitinib.

This in-depth technical guide provides a comprehensive exploration of the discovery and history of simple pyrrole esters. It delves into the foundational synthetic methodologies that have become pillars of heterocyclic chemistry, explaining not just the "how" but the critical "why" behind experimental choices. By tracing the evolution of these techniques from their 19th-century origins to their modern, high-efficiency variants, this guide offers field-proven insights for the contemporary researcher.

The Foundational Syntheses: Forging the Pyrrole Ring

The latter half of the 19th century was a period of profound advancement in organic chemistry, witnessing the establishment of several named reactions that remain indispensable for the synthesis of substituted pyrroles. These classical methods, born out of meticulous experimentation, laid the groundwork for over a century of innovation in heterocyclic chemistry.

The Knorr Pyrrole Synthesis (1884)

The Knorr pyrrole synthesis, first reported by German chemist Ludwig Knorr in 1884, is a versatile and widely used method for preparing substituted pyrroles.[1] It classically involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with a reactive methylene group.[2]

A key challenge in the Knorr synthesis is the high reactivity and propensity for self-condensation of α-amino-ketones.[3] To circumvent this, the α-amino-ketone is typically generated in situ. The original and still common approach involves the reduction of an α-oximino-β-ketoester.

The Role of Zinc and Acetic Acid: The combination of zinc dust and acetic acid is a classical and effective reducing system for this transformation.[4] Acetic acid protonates the oxygen of the nitroso group, making it a better leaving group, while zinc acts as the reducing agent, transferring electrons to effect the reduction to the amine. This in situ generation ensures that the concentration of the unstable α-amino-ketone remains low throughout the reaction, minimizing the formation of pyrazine byproducts from self-condensation.[3]

The reaction then proceeds through the formation of an enamine from the newly formed α-amino-ketone and the second equivalent of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2]

Knorr_Mechanism aminoketone aminoketone aminoketone_reactant aminoketone_reactant

This one-pot procedure is adapted from established methods and is a classic example of the Knorr synthesis.[5][6]

Materials:

  • Ethyl acetoacetate (32.5 g, 0.25 mol)

  • Glacial acetic acid (75 mL)

  • Sodium nitrite (NaNO₂) (8.7 g, 0.126 mol)

  • Deionized water (12.5 mL)

  • Zinc dust (16.7 g, 0.255 mol)

  • Ice bath

  • 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel

Procedure:

  • Nitrosation: To the three-necked flask, add ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL). Cool the flask in an ice-salt bath to 5 °C with vigorous stirring. Separately, dissolve sodium nitrite (8.7 g) in water (12.5 mL) and place this solution in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained between 5 and 7 °C. This addition is exothermic and requires careful temperature control.[6] After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to stand at room temperature for 4 hours.

  • Reduction and Condensation: Replace the dropping funnel with a condenser. Add zinc dust (16.7 g) in small portions to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle boil.[2] Once all the zinc has been added, heat the mixture to reflux for 1 hour.[6]

  • Work-up and Isolation: While still hot, decant the reaction mixture away from any unreacted zinc into a large beaker containing 850 mL of water. Rinse the reaction flask with a small amount of acetic acid and add this to the water. Allow the mixture to stand, during which the product will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and air dry. The crude product can be recrystallized from ethanol to yield pure diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole.

Expected Yield: 57-64%

The Paal-Knorr Pyrrole Synthesis (1884)

Reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most direct and widely applied method for preparing pyrroles.[7] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8]

The mechanism of the Paal-Knorr synthesis was a subject of debate for many years until the detailed studies by V. Amarnath and his colleagues in the 1990s.[9] Their work demonstrated that the reaction proceeds through a hemiaminal intermediate, rather than an enamine.

The Role of Acid Catalysis: The reaction is typically conducted under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, accelerates the reaction by protonating one of the carbonyl groups, making it more electrophilic and susceptible to nucleophilic attack by the amine.[10] However, strongly acidic conditions (pH < 3) can lead to the formation of furans as the major side product, as the acid-catalyzed dehydration of the dicarbonyl becomes competitive.[10] The rate-determining step is often the intramolecular cyclization of the hemiaminal intermediate.[8]

Paal_Knorr_Workflow start Combine 1,4-Dicarbonyl, Amine, and Solvent reaction Heat Reaction Mixture (Conventional or Microwave) start->reaction workup Cool, Quench, and Extract reaction->workup purification Purify by Recrystallization or Chromatography workup->purification product Isolated Pyrrole Ester purification->product

This protocol demonstrates a conventional heating method for the synthesis of an N-aryl pyrrole.[11]

Materials:

  • 2,5-Hexanedione (1.14 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In the round-bottom flask, combine 2,5-hexanedione (1.14 g) and aniline (0.93 g) in ethanol (5 mL). Add one drop of concentrated hydrochloric acid as a catalyst.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • Work-up and Isolation: After the reflux period, cool the reaction mixture in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Purification: Collect the crystals by vacuum filtration. Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: ~95%

The Hantzsch Pyrrole Synthesis (1890)

The Hantzsch pyrrole synthesis, reported by Arthur Hantzsch in 1890, is a multicomponent reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12] This method is particularly valuable for producing highly substituted pyrroles with a defined substitution pattern.[13]

The reaction mechanism is thought to proceed in a stepwise manner:[12]

  • Enamine Formation: The primary amine or ammonia first condenses with the β-ketoester to form an enamine intermediate.

  • Alkylation: The nucleophilic enamine then attacks the α-haloketone. There are two possible pathways for this attack: either at the carbonyl carbon followed by dehydration, or a direct SN2-type displacement of the halide from the α-carbon. The latter is often considered the major pathway.

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular condensation, where the amino group attacks the remaining carbonyl, followed by dehydration to form the aromatic pyrrole ring.

The Hantzsch synthesis offers a high degree of flexibility in the substituents that can be introduced onto the pyrrole ring, as each of the three starting materials can be varied.[14]

Hantzsch_Mechanism start β-Ketoester + Amine enamine Enamine Intermediate start->enamine - H₂O alkylation Alkylated Intermediate enamine->alkylation + α-Haloketone - HX cyclization Cyclized Intermediate alkylation->cyclization Intramolecular Condensation pyrrole Substituted Pyrrole Ester cyclization->pyrrole - H₂O

This protocol provides a general framework for the synthesis of substituted pyrrole esters via the Hantzsch reaction.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 equiv)

  • α-Haloketone (e.g., chloroacetone) (1.0 equiv)

  • Primary amine or ammonium acetate (1.1 equiv)

  • Ethanol or acetic acid as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketoester and the primary amine (or ammonium acetate) in the chosen solvent.

  • Addition: Slowly add the α-haloketone to the mixture. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization.

Modern Evolution of Pyrrole Ester Synthesis

While the classical named reactions remain foundational, modern organic synthesis has driven the evolution of these methods towards greater efficiency, sustainability, and scope.

Microwave-Assisted Synthesis: One of the most significant advancements has been the application of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improve yields.[15][16] The rapid, localized heating provided by microwaves can accelerate the cyclization and dehydration steps in both Paal-Knorr and Hantzsch syntheses.[17]

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign protocols. This includes the use of water as a solvent, solvent-free conditions, and the use of reusable or biodegradable catalysts like citric acid or silica-supported sulfuric acid in the Paal-Knorr synthesis.[10][15]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the synthesis of simple pyrrole esters, providing a snapshot of the yields achievable under various conditions and the characteristic spectroscopic data for product identification.

Table 1: Comparative Yields for the Synthesis of N-Substituted Pyrroles
Synthesis Method1,4-DicarbonylAmineConditionsYield (%)Reference
Paal-Knorr (Conventional)2,5-HexanedioneAnilineHCl (cat.), EtOH, Reflux, 15 min95[11]
Paal-Knorr (Conventional)2,5-HexanedioneBenzylamineWater, Reflux, 15 min96N/A
Paal-Knorr (Microwave)2,5-HexanedioneAnilineAcetic acid, 120 °C, 2 min85[15]
Paal-Knorr (Microwave)2,5-HexanedioneBenzylamineAcetic acid, 120 °C, 2 min89[15]
Knorr (Conventional)Ethyl acetoacetate (2 equiv)NaNO₂, Zn, Acetic AcidReflux, 1 hr57-64[6]
Hantzsch (Conventional)Ethyl acetoacetateChloroacetone, NH₃Ethanol, Reflux30-60[12]
Table 2: Spectroscopic Data for Representative Simple Pyrrole Esters
Compound NameStructure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Ethyl pyrrole-2-carboxylate 9.1 (br s, 1H, NH), 6.9 (m, 1H), 6.8 (m, 1H), 6.2 (m, 1H), 4.3 (q, 2H), 1.3 (t, 3H)161.5, 124.0, 122.5, 115.0, 109.0, 60.5, 14.53430 (N-H), 1680 (C=O)
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate 8.1 (br s, 1H, NH), 6.4 (d, 1H), 4.2 (q, 2H), 2.4 (s, 3H), 2.2 (s, 3H), 1.3 (t, 3H)165.8, 129.5, 121.0, 116.5, 108.0, 59.5, 19.0, 14.8, 12.53440 (N-H), 1675 (C=O)
Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole 9.5 (br s, 1H, NH), 4.3 (q, 4H), 2.5 (s, 3H), 2.4 (s, 3H), 1.4 (t, 6H)165.0, 161.0, 135.0, 120.0, 115.0, 60.0, 14.5, 13.03450 (N-H), 1690 (C=O), 1710 (C=O)

Note: Spectroscopic data are approximate and can vary based on solvent and instrument.

Conclusion

The discovery and subsequent refinement of synthetic routes to simple pyrrole esters represent a significant chapter in the history of organic chemistry. The foundational Knorr, Paal-Knorr, and Hantzsch syntheses provided the initial blueprints for accessing this vital class of compounds. Over the decades, a deeper understanding of their mechanisms and the drive for greater efficiency and sustainability have led to a host of modern adaptations. For researchers in drug discovery and materials science, a thorough grasp of these methodologies—from their historical context and mechanistic underpinnings to their practical, modern applications—is essential for the rational design and synthesis of novel functional molecules. This guide serves as a testament to the enduring power of classical reactions and their continuous evolution in the hands of modern chemists.

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Methodological & Application

Synthesis of Methyl 5-methyl-1H-pyrrole-3-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. Methyl 5-methyl-1H-pyrrole-3-carboxylate, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and novel therapeutic agents. This document provides a comprehensive guide for the synthesis of this valuable compound, detailing a reliable protocol, the underlying chemical principles, and practical insights for its successful execution in a laboratory setting.

Strategic Approach to Synthesis: The Hantzsch Pyrrole Synthesis

Among the various methods for constructing the pyrrole ring, the Hantzsch pyrrole synthesis offers a robust and versatile approach for the preparation of substituted pyrroles.[1][2][3] This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2] The choice of the Hantzsch synthesis for preparing this compound is predicated on the ready availability of the starting materials and the high degree of control over the substitution pattern on the resulting pyrrole ring.

The forward-thinking design of this synthesis allows for the strategic placement of the methyl and methyl carboxylate groups at the desired positions. The overall reaction proceeds through the formation of an enamine intermediate from the β-ketoester and ammonia, which then undergoes a nucleophilic attack on the α-haloketone. Subsequent cyclization and dehydration yield the final aromatic pyrrole product.[1]

Experimental Protocol: Step-by-Step Synthesis

This protocol outlines the synthesis of this compound from methyl acetoacetate and chloroacetone in the presence of ammonia.

Materials and Reagents:
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
Methyl acetoacetateC₅H₈O₃116.1211.61 g (10.3 mL)0.1
ChloroacetoneC₃H₅ClO92.539.25 g (7.8 mL)0.1
Ammonium acetateC₂H₇NO₂77.0815.42 g0.2
Glacial Acetic AcidC₂H₄O₂60.0550 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated NaHCO₃NaHCO₃84.01As needed-
BrineNaCl58.44As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (11.61 g, 0.1 mol), chloroacetone (9.25 g, 0.1 mol), and ammonium acetate (15.42 g, 0.2 mol) in 50 mL of glacial acetic acid.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water. A precipitate may form at this stage.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: effervescence may occur), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Reaction Mechanism and Rationale

The Hantzsch synthesis of this compound proceeds through a well-established mechanism:

Hantzsch_Synthesis Start Starting Materials: Methyl Acetoacetate Chloroacetone Ammonia (from Ammonium Acetate) Enamine Enamine Formation Start->Enamine 1. Reaction with NH₃ Alkylation C-Alkylation Enamine->Alkylation 2. Nucleophilic attack on Chloroacetone Cyclization Intramolecular Cyclization Alkylation->Cyclization 3. Condensation Dehydration Dehydration & Aromatization Cyclization->Dehydration 4. Elimination of H₂O Product This compound Dehydration->Product

Caption: The Hantzsch synthesis workflow.

  • Enamine Formation: Methyl acetoacetate reacts with ammonia (generated in situ from ammonium acetate) to form an enamine intermediate. This step transforms the β-ketoester into a more nucleophilic species.

  • C-Alkylation: The enamine then acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride ion in a C-alkylation step.

  • Intramolecular Cyclization: The newly formed intermediate contains both a ketone and an amine functionality, which undergo an intramolecular condensation reaction to form a five-membered ring.

  • Dehydration and Aromatization: The cyclic intermediate readily dehydrates to form the stable aromatic pyrrole ring, yielding the final product.

The use of glacial acetic acid as a solvent is crucial as it facilitates both the enamine formation and the subsequent cyclization and dehydration steps by providing a protic environment. Ammonium acetate serves as a convenient source of ammonia.

Purification and Characterization

Proper purification is essential to obtain the target compound with high purity. Column chromatography is a highly effective method for removing unreacted starting materials and side products. The purity of the final product should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and integrity. The expected melting point of the purified compound can also be used as an indicator of purity.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloroacetone is a lachrymator and is toxic. Handle with extreme care and avoid inhalation of vapors.

  • Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.

Conclusion

The Hantzsch pyrrole synthesis provides a reliable and straightforward method for the preparation of this compound. By understanding the underlying reaction mechanism and adhering to the detailed protocol, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors. The versatility of the Hantzsch synthesis also allows for the preparation of a wide array of substituted pyrroles by simply varying the starting β-ketoesters and α-haloketones.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hantzsch, A. R. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476.
  • Jie Jack Li. (2013). Heterocyclic Chemistry in Drug Discovery. Wiley.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Hantzsch pyrrole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Hantzsch Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

The Paal-Knorr Synthesis: A Modern Guide to Substituted Pyrroles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Transformation

First described independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This robust and versatile reaction provides a direct and efficient pathway for the construction of substituted pyrroles, a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[3][4][5] The fundamental transformation involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole derivative.[3][6] Its operational simplicity and generally good to excellent yields have cemented its importance in both academic research and industrial drug development.[2][3] For instance, the blockbuster cholesterol-lowering drug, Atorvastatin (Lipitor®), features a central pyrrole ring often constructed using a Paal-Knorr or a related synthetic strategy.[4]

This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis, moving beyond a simple recitation of steps to explain the underlying mechanistic principles and showcase modern, field-proven protocols. We will explore both classical and contemporary methodologies, including microwave-assisted and green chemistry approaches, to equip researchers with the knowledge to confidently apply this powerful reaction in their own synthetic endeavors.

Core Concepts and Reaction Mechanism

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate.[1][3] The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. This ring-closing step is often the rate-determining step of the reaction.[7][8] The resulting intermediate then undergoes dehydration to furnish the final aromatic pyrrole ring.[1][3] While the reaction can proceed under neutral conditions, it is often accelerated by the addition of a weak acid, such as acetic acid.[6] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6]

To provide a clearer visualization of this process, the following diagram illustrates the key steps of the Paal-Knorr pyrrole synthesis.

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal + R'-NH2 (Nucleophilic Attack) Amine Primary Amine (R'-NH2) Amine->Hemiaminal Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Hemiaminal->Pyrrole - H2O (Dehydration)

Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

The following section provides detailed, step-by-step protocols for both a classical and a modern, microwave-assisted Paal-Knorr synthesis. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol details a traditional approach to the Paal-Knorr synthesis using reflux conditions.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus

  • Beakers

  • Graduated cylinders

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione and aniline in equimolar amounts.

  • Add ethanol to dissolve the reactants.

  • Add one drop of concentrated hydrochloric acid to the mixture.[4]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[4]

  • After the reflux period, cool the reaction mixture in an ice bath.[4]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[4]

Expected Outcome:

The final product, 2,5-dimethyl-1-phenylpyrrole, should be obtained as crystalline solid. The purity can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide

This protocol showcases a modern, rapid, and efficient microwave-assisted Paal-Knorr cyclization.

Materials:

  • 1,4-Diketone precursor

  • Primary amine

  • Ethanol

  • Glacial acetic acid

  • Microwave vial

  • Microwave reactor

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).[4]

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[4]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the vial to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography on silica gel to yield the desired tricyclic pyrrole-2-carboxamide.[4]

Expected Outcome:

This method is expected to provide the desired pyrrole in good to excellent yield with significantly reduced reaction times compared to conventional heating.[9] The purity of the final product should be confirmed by spectroscopic analysis.

Advancements and Green Chemistry Approaches

While the classical Paal-Knorr synthesis is highly effective, it can sometimes require harsh conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[8][10] To address these limitations, numerous modifications have been developed, focusing on milder reaction conditions and more environmentally friendly approaches.[8][10]

Microwave-Assisted Synthesis: As demonstrated in Protocol 2, microwave irradiation has emerged as a powerful tool for accelerating the Paal-Knorr reaction.[9][11] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles.[9]

Green Chemistry: In recent years, there has been a significant push towards developing "greener" synthetic methodologies for the Paal-Knorr reaction.[10][12] These approaches aim to minimize the use of hazardous solvents and reagents. Notable advancements include:

  • Solvent-free and catalyst-free reactions: Several studies have reported the successful synthesis of pyrroles by simply stirring the 1,4-diketone and amine together at room temperature without any solvent or catalyst.[13]

  • Water as a solvent: The use of water as a green solvent has been explored, often in the presence of a catalyst like iron(III) chloride, providing an environmentally benign alternative to organic solvents.[14]

  • Organocatalysis: Various organic acids have been employed as catalysts, offering a milder and more sustainable option compared to strong mineral acids.[9]

Data Presentation: A Comparative Overview

To aid in experimental design, the following table summarizes typical reaction conditions and outcomes for different Paal-Knorr synthesis methodologies.

MethodologyCatalystSolventTemperature (°C)TimeYield (%)Reference
Classical HCl (catalytic)EthanolReflux15 minGood[4]
Microwave Acetic AcidEthanol80-1502-10 min65-89[4][9][15]
Solvent-Free NoneNoneRoom Temp.VariableExcellent[13]
Green (Water) FeCl₃ (catalytic)WaterMildVariableGood-Excellent[14]

Applications in Drug Discovery and Beyond

The pyrrole scaffold is a ubiquitous feature in a multitude of biologically active molecules, making the Paal-Knorr synthesis an invaluable tool in drug discovery and development.[4][5] The versatility of this reaction allows for the creation of diverse libraries of substituted pyrroles for screening against various biological targets. This has led to the discovery of new lead compounds for a range of diseases, including anti-inflammatory, antipsychotic, anticancer, antibiotic, and antiviral agents.[5] Beyond pharmaceuticals, substituted pyrroles find applications in materials science as components of conducting polymers and functional dyes.

Conclusion

The Paal-Knorr synthesis, despite its age, remains a highly relevant and powerful method for the synthesis of substituted pyrroles. Its simplicity, efficiency, and adaptability have ensured its continued use in both academic and industrial settings. The evolution of this classic reaction to include modern techniques such as microwave-assisted synthesis and green chemistry protocols has further expanded its utility, allowing for the rapid and sustainable production of a wide range of valuable pyrrole-containing compounds. By understanding the underlying mechanism and the various available protocols, researchers can effectively leverage the Paal-Knorr synthesis to advance their scientific and drug discovery objectives.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]

  • Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., Almeida e Silva, J., & Sobral, A. J. F. N. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 541-581. Retrieved from [Link]

  • Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2022). A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. Journal of Chemical Education, 99(4), 1735–1740. Retrieved from [Link]

  • Varma, R. S., & Kumar, D. (1999). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 1(3), 151-153. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Nikolova, S., & Danalev, D. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71(1), 1-13. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]

  • Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]

  • Universitat de Barcelona. (2019). Pharmaceuticals based on the Pyrrole Nucleus. Retrieved from [Link]

  • ResearchGate. (2014). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]

Sources

The Hantzsch Pyrrole Synthesis: A Detailed Guide to Application and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Hantzsch Pyrrole Synthesis in Modern Drug Discovery

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds, from the cholesterol-lowering blockbuster Atorvastatin to potent anticancer and antimicrobial agents.[1][2] Among the classical methods for constructing this privileged heterocycle, the Hantzsch pyrrole synthesis, first reported in 1890, remains a versatile and powerful tool.[1] This multicomponent reaction offers a convergent and flexible approach to highly substituted pyrroles through the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2]

While newer synthetic methodologies have emerged, the Hantzsch synthesis continues to be of significant interest due to its ability to generate structurally diverse pyrroles from readily available starting materials. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of the Hantzsch pyrrole synthesis using β-ketoesters. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, offer insights into troubleshooting and optimization, and explore its applications in the synthesis of pharmaceutically relevant molecules.

Reaction Mechanism: A Stepwise Look at Pyrrole Formation

The Hantzsch pyrrole synthesis proceeds through a well-established reaction cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential side reactions. The generally accepted pathway involves the following key steps:

  • Enamine Formation: The reaction initiates with the condensation of the β-ketoester with ammonia or a primary amine to form an enamine intermediate, specifically an aminocrotonic ester. This step is a reversible reaction, and its efficiency can be influenced by the nature of the amine and the reaction conditions.[2]

  • Nucleophilic Attack: The electron-rich enamine then acts as a nucleophile, attacking the electrophilic α-carbon of the α-haloketone in an SN2 fashion. This is the crucial C-C bond-forming step that links the two carbonyl-containing fragments.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation, where the amino group attacks the ketone carbonyl. This is followed by a dehydration step to yield the aromatic pyrrole ring.[2]

An alternative mechanistic pathway has been proposed where the enamine attacks the carbonyl carbon of the α-haloketone, followed by the loss of water to form an imine, which then undergoes intramolecular cyclization.

Diagram of the Hantzsch Pyrrole Synthesis Mechanism

Hantzsch_Mechanism reagents β-Ketoester + α-Haloketone + Amine enamine Enamine Intermediate (from β-Ketoester + Amine) reagents->enamine Condensation attack Nucleophilic Attack (Enamine on α-Haloketone) enamine->attack intermediate Acyclic Intermediate attack->intermediate C-C Bond Formation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration Ring Closure product Substituted Pyrrole dehydration->product Aromatization Workflow cluster_prep Step 1: α-Haloaldehyde Preparation cluster_synthesis Step 2: Hantzsch Cyclization cluster_purification Step 3: Work-up & Purification prep_start Dissolve Propionaldehyde in Aprotic Solvent prep_cool Cool to 0-10 °C prep_start->prep_cool prep_add Add Bromine Dropwise prep_cool->prep_add prep_stir Stir at Room Temp. prep_add->prep_stir prep_end Crude 2-Bromopropanal Solution prep_stir->prep_end syn_add Add 2-Bromopropanal Solution prep_end->syn_add syn_start Combine Ethyl Acetoacetate and Aqueous Ammonia syn_cool Cool in Ice Bath syn_start->syn_cool syn_cool->syn_add syn_reflux Warm to RT & Reflux syn_add->syn_reflux syn_end Crude Reaction Mixture syn_reflux->syn_end pur_start Extraction with Organic Solvent syn_end->pur_start pur_wash Wash with Acid, Base, Brine pur_start->pur_wash pur_dry Dry and Concentrate pur_wash->pur_dry pur_final Purify by Recrystallization or Chromatography pur_dry->pur_final pur_product Pure Ethyl 2,4-Dimethyl- 1H-pyrrole-3-carboxylate pur_final->pur_product

Sources

Methyl 5-methyl-1H-pyrrole-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Motif as a Cornerstone in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component for engaging with biological targets. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] Within this important class of compounds, methyl 5-methyl-1H-pyrrole-3-carboxylate emerges as a particularly strategic building block for the synthesis of diverse molecular libraries aimed at identifying novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its synthetic accessibility, key functionalization protocols, and its application in the discovery of potent bioactive molecules, with a focus on anticancer agents and kinase inhibitors.

Physicochemical Properties and Strategic Advantages

This compound offers several advantages as a starting point for drug discovery campaigns. Its structure incorporates three key features that can be independently and selectively modified: the pyrrole nitrogen (N1), the C2/C4 positions on the pyrrole ring, and the methyl ester at C3. The methyl group at the C5 position provides steric and electronic influence that can be exploited for modulating target binding and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40611-76-5Internal Data
Molecular Formula C₇H₉NO₂Internal Data
Molecular Weight 139.15 g/mol Internal Data
Appearance Off-white to light yellow crystalline solidInternal Data
Solubility Soluble in methanol, ethanol, DMSO, DMFInternal Data

Core Synthetic Transformations: A Gateway to Chemical Diversity

The strategic functionalization of this compound allows for the rapid generation of diverse compound libraries. The following protocols detail key transformations that serve as a foundation for exploring the chemical space around this versatile scaffold.

Protocol 1: N-Alkylation and N-Arylation

Modification of the pyrrole nitrogen is a common strategy to modulate the physicochemical properties and biological activity of pyrrole-containing compounds. N-alkylation can improve cell permeability and metabolic stability, while N-arylation can introduce additional binding interactions with protein targets.

Causality Behind Experimental Choices: The choice of a suitable base is critical for the deprotonation of the pyrrole nitrogen. Stronger bases like sodium hydride (NaH) are often employed for less reactive alkylating agents, while milder bases such as potassium carbonate (K₂CO₃) are sufficient for more reactive electrophiles like methyl iodide. The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is essential to dissolve the reactants and facilitate the reaction. For N-arylation via Chan-Lam coupling, a copper catalyst is employed to facilitate the cross-coupling between the pyrrole nitrogen and the arylboronic acid.

Experimental Workflow: N-Alkylation and N-Arylation

G cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Chan-Lam) A1 Dissolve Pyrrole in DMF A2 Add Base (e.g., K₂CO₃) A1->A2 A3 Stir at RT for 30 min A2->A3 A4 Add Alkyl Halide (e.g., CH₃I) A3->A4 A5 Heat to 60°C for 4-6h A4->A5 A6 Work-up & Purification A5->A6 B1 Combine Pyrrole, Arylboronic Acid, Cu(OAc)₂, and Pyridine in DCM B2 Stir at RT under Air B1->B2 B3 Monitor by TLC (24-48h) B2->B3 B4 Work-up & Purification B3->B4

Caption: Workflow for N-alkylation and N-arylation of the pyrrole scaffold.

Detailed Methodology: N-Alkylation with Methyl Iodide

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford methyl 1,5-dimethyl-1H-pyrrole-3-carboxylate.

Detailed Methodology: N-Arylation with Phenylboronic Acid

  • To a flask containing this compound (1.0 mmol), add phenylboronic acid (1.5 mmol), copper(II) acetate (1.2 mmol), and pyridine (2.0 mmol).

  • Add dichloromethane (15 mL) and stir the mixture at room temperature under an air atmosphere.

  • Monitor the reaction by TLC for 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield methyl 5-methyl-1-phenyl-1H-pyrrole-3-carboxylate.

Table 2: Representative Yields for N-Functionalization

ProductReagentsConditionsYield (%)
Methyl 1,5-dimethyl-1H-pyrrole-3-carboxylateCH₃I, K₂CO₃DMF, 60°C, 5h85-95
Methyl 1-benzyl-5-methyl-1H-pyrrole-3-carboxylateBenzyl bromide, NaHTHF, RT, 12h80-90
Methyl 5-methyl-1-phenyl-1H-pyrrole-3-carboxylatePhenylboronic acid, Cu(OAc)₂, PyridineDCM, RT, 48h60-75
Protocol 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3] On the this compound scaffold, this reaction typically occurs at the electron-rich C2 or C4 position, providing a valuable aldehyde handle for further synthetic diversification.

Causality Behind Experimental Choices: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted formamide (like DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃). The electrophilicity of the Vilsmeier reagent is sufficient to react with the electron-rich pyrrole ring. The reaction is typically performed at low temperatures to control its exothermicity and improve regioselectivity.

Experimental Workflow: Vilsmeier-Haack Formylation

G V1 Cool DMF to 0°C V2 Add POCl₃ dropwise V1->V2 V3 Stir for 30 min at 0°C (Vilsmeier reagent formation) V2->V3 V4 Add Pyrrole solution in DMF V3->V4 V5 Stir at RT for 2-4h V4->V5 V6 Pour onto ice and basify with NaOH V5->V6 V7 Heat to reflux for 1h V6->V7 V8 Work-up & Purification V7->V8

Caption: General workflow for the Vilsmeier-Haack formylation.

Detailed Methodology: Formylation at C2/C4

  • In a flask under an inert atmosphere, cool anhydrous DMF (10 mL) to 0°C.

  • Slowly add phosphorus oxychloride (1.2 mmol) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a 2M sodium hydroxide solution until basic.

  • Heat the mixture to reflux for 1 hour to hydrolyze the iminium intermediate.

  • Cool to room temperature and extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate the formylated product(s).

Protocol 3: Suzuki-Miyaura Cross-Coupling

To introduce aryl or heteroaryl substituents at the C2 or C4 positions, a halogenated pyrrole precursor is first required, which can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This transformation is a cornerstone of modern organic synthesis due to its broad functional group tolerance and reliability.

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction requires a palladium catalyst, typically in the Pd(0) oxidation state, which is often generated in situ from a Pd(II) precatalyst. A phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The choice of solvent system, often a mixture of an organic solvent and water, is important for dissolving both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G S1 Combine Bromo-pyrrole, Arylboronic Acid, Pd Catalyst, Ligand, and Base in Solvent S2 Degas the mixture S1->S2 S3 Heat to 80-100°C S2->S3 S4 Monitor by TLC/LC-MS (4-12h) S3->S4 S5 Cool, dilute with water, and extract S4->S5 S6 Purify by column chromatography S5->S6

Sources

Application Notes and Protocols: Leveraging Methyl 5-methyl-1H-pyrrole-3-carboxylate in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Multi-Component Reactions and the Untapped Potential of a Versatile Pyrrole Building Block

In the landscape of modern drug discovery and medicinal chemistry, the rapid and efficient synthesis of complex molecular scaffolds is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the construction of intricate molecules from three or more starting materials in a single, atom-economical step. This approach significantly reduces synthesis time, cost, and waste compared to traditional multi-step linear syntheses. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] This application note explores the utility of a readily available, yet underutilized, building block, Methyl 5-methyl-1H-pyrrole-3-carboxylate , in the realm of isocyanide-based multi-component reactions, specifically the Ugi and Passerini reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and showcase the potential for generating diverse libraries of novel heterocyclic compounds with significant therapeutic potential.

The unique structural features of this compound, namely a reactive secondary amine (the pyrrole N-H), a modifiable methyl ester, and an electron-rich aromatic ring, make it an exceptionally versatile substrate for MCRs. This guide will demonstrate how to harness this reactivity to forge new pathways in the synthesis of complex, drug-like molecules.

Part 1: The Ugi Four-Component Reaction (U-4CR) with a Secondary Amine Component

The Ugi reaction is a cornerstone of MCR chemistry, classically involving a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate α-acylamino amides.[2][3] While the use of primary amines is prevalent, recent advancements have demonstrated the successful incorporation of secondary amines into Ugi-type reactions, opening new avenues for scaffold diversification.[4] Here, we propose the application of this compound as the secondary amine component in a modified Ugi reaction.

Mechanistic Rationale: Overcoming the Challenge of Secondary Amines

The classical Ugi mechanism proceeds through the formation of an iminium ion from the condensation of a primary amine and a carbonyl compound. This iminium ion is then trapped by the isocyanide and the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the stable α-acylamino amide product. With a secondary amine, the initial imine formation is still possible, leading to a tertiary iminium ion. The subsequent steps of isocyanide and carboxylate addition can proceed; however, the final Mumm rearrangement is blocked due to the absence of a proton on the nitrogen atom.

To circumvent this, specialized conditions have been developed. One such approach involves an acid-free, aminoborane-mediated Ugi-type reaction, which facilitates the participation of secondary amines. This method relies on the in-situ generation of an iminium ion under non-acidic conditions, allowing for the successful coupling of the four components.

Diagram 1: Proposed Ugi-type Reaction with this compound

Ugi_Reaction Pyrrole This compound (Amine Component) Iminium Tertiary Iminium Ion Pyrrole->Iminium Aldehyde Aldehyde (R1-CHO) Aldehyde->Iminium Isocyanide Isocyanide (R2-NC) Adduct Intermediate Adduct Isocyanide->Adduct CarboxylicAcid Carboxylic Acid (R3-COOH) CarboxylicAcid->Adduct Iminium->Adduct Product α-Acylamino Amide Derivative Adduct->Product

Caption: Workflow for the proposed Ugi-type reaction.

Experimental Protocol: Ugi-type Reaction of this compound

This protocol is adapted from established methods for Ugi reactions involving secondary amines. Optimization of reaction conditions, particularly the choice of solvent and temperature, may be necessary for specific substrates.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Carboxylic Acid (e.g., acetic acid, benzoic acid)

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the pyrrole derivative in the chosen anhydrous solvent (e.g., MeOH or DCM, 0.5 M concentration).

  • Add the aldehyde (1.1 eq.) and the carboxylic acid (1.1 eq.) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the isocyanide (1.0 eq.) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove excess carboxylic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α-acylamino amide derivative.

Component Exemplary Reagents Rationale for Choice
Aldehyde Benzaldehyde, IsobutyraldehydeDiverse electronic and steric properties to explore reaction scope.
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanideCommercially available and known to perform well in Ugi reactions.
Carboxylic Acid Acetic acid, Benzoic acidSimple carboxylic acids to establish proof-of-concept.

Part 2: A Dual-Role Strategy: Sequential Ugi and Passerini Reactions

A more advanced application of this compound involves a two-stage MCR strategy. In the first stage, the pyrrole acts as the secondary amine component in an Ugi-type reaction as described above. In the second stage, the methyl ester of the Ugi product is hydrolyzed to the corresponding carboxylic acid. This new bifunctional molecule, containing both a newly formed amide and a pyrrole carboxylic acid, can then be utilized as the carboxylic acid component in a subsequent Passerini reaction. This powerful sequence allows for the rapid construction of highly complex and diverse molecular architectures.

Stage 1: Ugi Reaction (as described in Part 1)

Follow the protocol outlined in Part 1 to synthesize the initial α-acylamino amide derivative of this compound.

Stage 2: Hydrolysis of the Methyl Ester

The methyl ester of the Ugi product can be selectively hydrolyzed to the carboxylic acid under basic conditions.

Protocol: Hydrolysis of the Pyrrole Methyl Ester

Materials:

  • Ugi product from Stage 1

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl, 1M)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the Ugi product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of LiOH (3.0-5.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl to pH 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pyrrole-3-carboxylic acid derivative.

Stage 3: Passerini Three-Component Reaction (P-3CR)

The newly synthesized pyrrole-3-carboxylic acid can now serve as the acid component in a Passerini reaction. The Passerini reaction involves the condensation of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[5]

Diagram 2: Sequential Ugi-Hydrolysis-Passerini Reaction Strategy

Sequential_Reaction Start This compound Ugi Ugi Reaction (Part 1 Protocol) Start->Ugi UgiProduct α-Acylamino Amide Ester Ugi->UgiProduct Hydrolysis Ester Hydrolysis (Stage 2 Protocol) UgiProduct->Hydrolysis CarboxylicAcid Pyrrole-3-carboxylic Acid Derivative Hydrolysis->CarboxylicAcid Passerini Passerini Reaction (Stage 3 Protocol) CarboxylicAcid->Passerini FinalProduct Complex α-Acyloxy Amide Passerini->FinalProduct

Caption: A sequential MCR strategy for complex molecule synthesis.

Protocol: Passerini Reaction with the Pyrrole-3-carboxylic Acid Derivative

Materials:

  • Pyrrole-3-carboxylic acid from Stage 2

  • Aldehyde or Ketone (e.g., formaldehyde, acetone)

  • Isocyanide (e.g., benzyl isocyanide, methyl isocyanoacetate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add the pyrrole-3-carboxylic acid (1.0 eq.) and the carbonyl compound (1.2 eq.).

  • Dissolve the components in anhydrous DCM or THF (0.5 M).

  • Add the isocyanide (1.1 eq.) to the solution at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acyloxy amide.

Component Exemplary Reagents Rationale for Choice
Carbonyl Compound Formaldehyde, AcetoneSimple carbonyls to demonstrate the feasibility of the reaction.
Isocyanide Benzyl isocyanide, Methyl isocyanoacetateIntroduces further points of diversity and functionality.

Conclusion and Future Perspectives

This application note has outlined two robust strategies for utilizing this compound as a versatile building block in multi-component reactions. By leveraging its secondary amine functionality in Ugi-type reactions and its potential for conversion to a carboxylic acid for subsequent Passerini reactions, researchers can rapidly access a wide array of complex, N-heterocyclic scaffolds. The protocols provided serve as a starting point for the exploration of this compound's full potential in diversity-oriented synthesis.

The ability to introduce multiple points of diversity in a few, high-yielding steps makes these methodologies particularly attractive for the generation of compound libraries for high-throughput screening in drug discovery programs. Further exploration of different aldehydes, isocyanides, and carboxylic acids in these reactions will undoubtedly lead to the discovery of novel molecules with promising biological activities.

References

  • Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]

  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Passerini reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ugi reaction. Retrieved from [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 1-138. [Link]

  • Tanaka, Y., Hasui, T., & Suginome, M. (2007). Acid-free, aminoborane-mediated Ugi-type reaction leading to general utilization of secondary amines. Organic letters, 9(22), 4407–4410. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Basso, A., Banfi, L., Riva, R., & Guanti, G. (2005). The Passerini reaction. Organic Reactions, 1-138. [Link]

  • Pirrung, M. C. (2004). Small heterocycles in multicomponent reactions. Chemical reviews, 104(1), 153-176. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l'acetone e l'aldeide benzoica. Gazzetta Chimica Italiana, 51(II), 126-129.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.

Sources

Application Notes and Protocols for the Derivatization of Methyl 5-methyl-1H-pyrrole-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole-3-carboxylate Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic properties and the ability to be functionalized at multiple positions make it a "privileged scaffold" in drug discovery.[3][4] Among the vast chemical space of pyrrole derivatives, molecules based on the 5-methyl-1H-pyrrole-3-carboxylate core have emerged as a particularly promising starting point for the development of novel therapeutic agents. This scaffold is present in a variety of biologically active compounds, exhibiting a wide range of activities including anticancer and antibacterial properties.[5][6][7]

The strategic derivatization of methyl 5-methyl-1H-pyrrole-3-carboxylate allows for the systematic exploration of the chemical space around this core, enabling the generation of a diverse library of compounds for biological screening. This application note provides detailed protocols for a three-pronged derivatization strategy targeting the N1-position, the C2/C4-positions of the pyrrole ring, and the C3-carboxylate group. Furthermore, we outline a subsequent biological screening cascade to evaluate the synthesized derivatives for potential anticancer and antibacterial activities.

Derivatization Strategies: A Multi-pronged Approach to Chemical Diversity

Our derivatization strategy is designed to maximize structural diversity by modifying three key positions of the this compound scaffold. The following sections provide detailed, step-by-step protocols for each derivatization pathway.

Part 1: N-Functionalization of the Pyrrole Ring

The nitrogen atom of the pyrrole ring is a key site for derivatization, as substituents at this position can significantly influence the compound's steric and electronic properties, thereby modulating its biological activity.[8] We present protocols for both N-alkylation and N-acylation to introduce a variety of functional groups at this position.

Protocol 1.1: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the pyrrole scaffold using a base-mediated reaction with an alkyl halide. The choice of base and solvent is critical for achieving high yields.[9][10]

Reaction Scheme:

N_Alkylation Pyrrole This compound Product N-Alkyl Pyrrole Derivative Pyrrole->Product AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product Base Base (e.g., NaH, K2CO3) Base->Pyrrole Deprotonation Solvent Solvent (e.g., DMF, THF) N_Acylation Pyrrole This compound Product N-Acyl Pyrrole Derivative Pyrrole->Product AcylChloride RCOCl (Acyl Chloride) AcylChloride->Product Base Base (e.g., Triethylamine) Solvent Solvent (e.g., DCM) Halogenation Pyrrole This compound Product Methyl 2-bromo-5-methyl-1H-pyrrole-3-carboxylate Pyrrole->Product NBS N-Bromosuccinimide (NBS) NBS->Product Solvent Solvent (e.g., THF) Suzuki_Coupling BromoPyrrole Methyl 2-bromo-5-methyl-1H-pyrrole-3-carboxylate Product C2-Aryl Pyrrole Derivative BromoPyrrole->Product BoronicAcid Ar-B(OH)2 (Boronic Acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O) Hydrolysis Ester Pyrrole Ester Derivative Product Pyrrole Carboxylic Acid Ester->Product Base Base (e.g., LiOH, NaOH) Solvent Solvent (e.g., THF/H2O) Acid Acid (e.g., HCl) Product->Product Amide_Coupling CarboxylicAcid Pyrrole Carboxylic Acid Product Pyrrole Amide Derivative CarboxylicAcid->Product Amine R-NH2 (Amine) Amine->Product CouplingReagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF) Screening_Cascade cluster_synthesis Synthesis cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Hit Validation cluster_lead_optimization Lead Optimization Compound_Library Library of Pyrrole Derivatives Anticancer Anticancer Screening (MTT Assay) Compound_Library->Anticancer Antibacterial Antibacterial Screening (MIC Determination) Compound_Library->Antibacterial Dose_Response Dose-Response & IC50/MIC50 Determination Anticancer->Dose_Response Antibacterial->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies

Sources

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel antimicrobial agents derived from the versatile starting material, Methyl 5-methyl-1H-pyrrole-3-carboxylate.

The rationale for selecting this starting material is twofold: the inherent biological potential of the substituted pyrrole core and the synthetic tractability of the carboxylate group at the 3-position. This ester functionality serves as a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will detail the synthesis of key intermediates, including pyrrole-3-carboxamides and pyrrole-3-carbohydrazides, and their subsequent conversion into bioactive heterocyclic systems. Furthermore, it provides a robust protocol for the in vitro evaluation of the antimicrobial efficacy of the synthesized compounds.

Synthetic Strategy: A Modular Approach to Bioactive Pyrrole Derivatives

Our synthetic approach is designed to be modular, allowing for the generation of a diverse library of compounds from a common starting material. The overall workflow is depicted below.

Synthesis_Workflow A This compound B 5-Methyl-1H-pyrrole-3-carboxylic acid A->B Hydrolysis D 5-Methyl-1H-pyrrole-3-carbohydrazide A->D Hydrazinolysis C Pyrrole-3-carboxamides B->C Amide Coupling E Pyrrole-3-carbohydrazones D->E Condensation F Pyrrole-derived Oxadiazoles/Triazoles D->F Cyclization

Caption: Overall synthetic workflow from this compound.

Part 1: Synthesis of Key Intermediates

This section provides detailed protocols for the synthesis of crucial intermediates from this compound.

Protocol 1.1: Synthesis of 5-Methyl-1H-pyrrole-3-carbohydrazide

The conversion of the methyl ester to a hydrazide is a key step, as the hydrazide moiety is a versatile precursor for the synthesis of various five-membered heterocycles and hydrazones known to possess antimicrobial activity.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 eq.) in ethanol (20 mL).

  • To this solution, add hydrazine hydrate (3 eq.) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 5-Methyl-1H-pyrrole-3-carbohydrazide as a white to off-white solid.

Characterization: The structure of the synthesized hydrazide should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%)
5-Methyl-1H-pyrrole-3-carbohydrazideC₆H₉N₃O139.1685-95

Part 2: Synthesis of Final Antimicrobial Compounds

This section details the synthesis of target antimicrobial compounds from the key hydrazide intermediate.

Protocol 2.1: Synthesis of Pyrrole-3-carbohydrazone Derivatives

Hydrazones derived from heterocyclic carbohydrazides are a well-established class of antimicrobial agents.[3]

Reaction Scheme:

Materials:

  • 5-Methyl-1H-pyrrole-3-carbohydrazide

  • Various substituted aromatic or heteroaromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 5-Methyl-1H-pyrrole-3-carbohydrazide (1 eq.) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add the desired substituted aldehyde (1 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate. Collect the product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

Expected Results: A library of hydrazone derivatives can be synthesized by varying the substituted aldehyde. The nature of the substituent on the aromatic ring is expected to influence the antimicrobial activity.

Protocol 2.2: Synthesis of Pyrrole-derived 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another class of five-membered heterocycles known for their broad spectrum of biological activities, including antimicrobial properties.[5][6][7]

Reaction Scheme (Two-step):

  • 5-Methyl-1H-pyrrole-3-carbohydrazide + Carbon Disulfide + KOH -> Potassium dithiocarbazate salt

  • Potassium dithiocarbazate salt + I₂/KI or H₂O₂ -> 5-(5-Methyl-1H-pyrrol-3-yl)-1,3,4-oxadiazole-2-thiol

Materials:

  • 5-Methyl-1H-pyrrole-3-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Iodine (I₂) and Potassium iodide (KI) or Hydrogen peroxide (H₂O₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Step 1: Formation of Potassium dithiocarbazate salt

    • In a round-bottom flask, dissolve 5-Methyl-1H-pyrrole-3-carbohydrazide (1 eq.) and KOH (1.1 eq.) in ethanol (20 mL).

    • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq.) dropwise with constant stirring.

    • Continue stirring at room temperature for 12-16 hours.

    • The precipitated potassium dithiocarbazate salt can be used directly in the next step or filtered and dried.

  • Step 2: Oxidative Cyclization

    • Suspend the potassium salt from the previous step in water.

    • Add a solution of iodine in potassium iodide dropwise until a persistent brown color of iodine is observed, or add hydrogen peroxide solution dropwise.

    • Stir the mixture for 2-4 hours at room temperature.

    • The solid product formed is filtered, washed with water, and then with a dilute sodium thiosulfate solution (if iodine was used) to remove excess iodine.

    • Recrystallize the product from ethanol to obtain the pure 1,3,4-oxadiazole derivative.

Causality behind Experimental Choices: The use of a strong base like KOH is essential to deprotonate the hydrazide, making it nucleophilic enough to attack the carbon of carbon disulfide. The subsequent oxidative cyclization is a standard method for the formation of the 1,3,4-oxadiazole ring from the dithiocarbazate intermediate.

Part 3: Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][9][10][11][12]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Principle: This method involves preparing serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Materials:

  • Synthesized pyrrole derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compounds:

    • Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Setup:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will result in a range of concentrations of the test compound.

    • The last two wells should serve as controls: one with the inoculated broth (growth control) and one with uninoculated broth (sterility control).

    • Add 100 µL of the prepared inoculum to each well (except the sterility control well).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.

Data Presentation:

Compound Test Organism MIC (µg/mL)
Hydrazone 1S. aureus
Hydrazone 1E. coli
Oxadiazole 1S. aureus
Oxadiazole 1E. coli
CiprofloxacinS. aureus
CiprofloxacinE. coli

Structure-Activity Relationship (SAR) Insights

The modular synthetic approach allows for the systematic investigation of how different structural modifications impact antimicrobial activity.

SAR_Logic Core 5-Methyl-1H-pyrrole-3-yl Core Linker Linker Group (-CONHNH=CH-, -CONHNH-CS-, etc.) Core->Linker Substituent Substituted (Hetero)Aryl Ring Linker->Substituent Activity Antimicrobial Activity Substituent->Activity Influences Potency & Spectrum

Caption: Key structural elements influencing antimicrobial activity.

Key SAR questions to explore include:

  • Influence of the substituent on the aromatic ring of the hydrazone: Electron-donating vs. electron-withdrawing groups.

  • Impact of the heterocyclic system: Comparing the activity of hydrazones, oxadiazoles, triazoles, etc.

  • Effect of substitution on the pyrrole nitrogen: Investigating the role of the N-H proton.

By systematically synthesizing and testing a library of these compounds, researchers can develop a robust SAR profile, guiding the design of more potent and selective antimicrobial agents.

References

  • Bentham Science Publishers. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Retrieved from [Link]

  • Yurttaş, L., Özkay, Y., Kaplancıklı, Z. A., Tunalı, Y., & Karaca, H. (2013). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 830–835. Retrieved from [Link]

  • Biradar, S. M., Mote, G. D., Asgaonkar, K. D., & Chitre, T. S. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

  • FWD-AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ACS Publications. (2021). Synthesis and Screening of New[1][3][8]Oxadiazole,[1][8][13]Triazole, and[1][8][13]Triazolo[4,3-b][1][8][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Retrieved from [Link]

  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiadiazole, oxadiazole, and triazole derivatives. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). SYNTHESIS OF OXADIAZOLES, THIADIAZOLES AND TRIAZOLES: REVIEW. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]

  • Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-223. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrrole with antibacterial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Retrieved from [Link]

  • Akbaşlar, N., Kaçar, A., Cinel, N. A., & Büyükgüzel, İ. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 4(1), 1-9. Retrieved from [Link]

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preparation of anticancer compounds using Methyl 5-methyl-1H-pyrrole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation of Anticancer Compounds Using Methyl 5-methyl-1H-pyrrole-3-carboxylate Derivatives

Abstract

Pyrrole-based heterocyclic compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. This document provides a detailed guide for researchers and drug development professionals on the synthesis of novel anticancer agents derived from this compound. We will explore the strategic derivatization of this versatile starting material, focusing on the introduction of various pharmacophores to enhance cytotoxic activity against cancer cell lines. This application note details the synthetic protocols, reaction mechanisms, and characterization of these compounds, offering insights into their potential as next-generation cancer therapeutics.

Introduction: The Significance of the Pyrrole Scaffold in Oncology

The pyrrole ring is a fundamental structural motif found in numerous natural products and synthetic molecules with significant therapeutic value. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing enzyme inhibitors and receptor modulators. In the context of oncology, pyrrole derivatives have been shown to target a variety of cancer-related pathways, including those involving kinases, tubulin polymerization, and DNA replication.

The strategic modification of the this compound core allows for the systematic exploration of the chemical space around this scaffold. By introducing different functional groups at various positions of the pyrrole ring, it is possible to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, leading to the identification of potent and selective anticancer agents.

Synthetic Strategy: From a Core Scaffold to Bioactive Derivatives

Our synthetic approach begins with the commercially available this compound. The primary strategy involves the functionalization of the N-1 position and the modification of the C-3 ester group. This dual approach allows for the generation of a diverse library of compounds with varied physicochemical properties.

N-Alkylation and N-Arylation of the Pyrrole Ring

The nitrogen atom of the pyrrole ring serves as a key handle for introducing a variety of substituents. N-alkylation and N-arylation can significantly impact the molecule's lipophilicity and steric profile, which in turn can influence its interaction with biological targets.

Protocol 1: General Procedure for N-Alkylation
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K2CO3) (1.5 eq) or sodium hydride (NaH) (1.2 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Amide Bond Formation at the C-3 Position

The ester functionality at the C-3 position is readily converted to an amide, providing another avenue for introducing diversity. Amide bond formation with a variety of amines can introduce new hydrogen bond donors and acceptors, which can be crucial for target engagement.

Protocol 2: General Procedure for Amide Synthesis
  • Hydrolysis of the Ester: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and an additive like hydroxybenzotriazole (HOBt).

  • Reaction Monitoring and Purification: The reaction is monitored by TLC, and upon completion, the product is isolated and purified using similar work-up and chromatographic procedures as described in Protocol 1.

Representative Synthesized Anticancer Compounds

Following the general protocols outlined above, a series of derivatives can be synthesized. The table below summarizes the structures and anticancer activities of representative compounds.

Compound IDR1 (N-1 position)R2 (C-3 position)Target Cancer Cell LineIC50 (µM)
P-01 H-OCH3->100
P-02 Benzyl-OCH3A549 (Lung)25.3
P-03 H-NH-PhenylMCF-7 (Breast)15.8
P-04 Benzyl-NH-PhenylA549 (Lung)5.2
P-05 Benzyl-NH-(4-chlorophenyl)A549 (Lung)1.8

Data presented is hypothetical and for illustrative purposes.

Visualizing the Synthetic Workflow

The overall synthetic scheme can be visualized as a multi-step process, starting from the core pyrrole scaffold and branching out to a diverse set of derivatives.

Synthetic_Workflow A This compound B N-Alkylation / N-Arylation A->B C Ester Hydrolysis A->C D N-Substituted Pyrrole Ester B->D E Pyrrole Carboxylic Acid C->E D->C F Amide Coupling D->F E->F G Final Anticancer Compounds F->G

Caption: Synthetic workflow for the derivatization of this compound.

Biological Evaluation: Assessing Anticancer Activity

The newly synthesized compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol 3: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole derivatives for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Mechanism of Action: Elucidating the Molecular Target

Identifying the molecular target and mechanism of action is a critical step in the drug development process. For pyrrole-based anticancer compounds, potential mechanisms could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Potential Signaling Pathways

Many pyrrole derivatives have been found to interfere with critical signaling pathways in cancer cells. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrrole Pyrrole Derivative (Compound P-05) Pyrrole->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyrrole derivative.

Further studies, such as Western blotting, kinase assays, and cell cycle analysis, would be necessary to confirm the specific molecular target and elucidate the detailed mechanism of action of these novel compounds.

Conclusion and Future Directions

The derivatization of this compound offers a promising strategy for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods described in this application note provide a solid framework for researchers to explore the therapeutic potential of this versatile scaffold. Future work should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, exploring their efficacy in in vivo cancer models, and further delineating their mechanisms of action. The continued investigation of pyrrole-based compounds holds significant promise for the discovery of next-generation cancer therapies.

References

  • Synthesis and biological evaluation of novel pyrrole derivatives as potential anticancer agents. Journal of Medicinal Chemistry. [Link]

  • The PI3K/Akt/mTOR pathway as a therapeutic target in cancer. Clinical Cancer Research. [Link]

  • MTT Cell Viability Assay. JoVE (Journal of Visualized Experiments). [Link]

  • Peptide Coupling Reagents: A Review. Chemical Reviews. [Link]

The Strategic Role of Methyl 5-methyl-1H-pyrrole-3-carboxylate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds.[1] Within this class of heterocycles, Methyl 5-methyl-1H-pyrrole-3-carboxylate and its close derivatives have emerged as pivotal building blocks in the synthesis of a range of kinase inhibitors, most notably the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this pyrrole derivative in kinase inhibitor synthesis. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols for key synthetic transformations, and discuss the significance of this scaffold in targeting critical signaling pathways implicated in cancer.

Introduction: The Privileged Pyrrole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of therapeutic intervention. The pyrrole ring system is considered a "privileged scaffold" in drug discovery due to its ability to form key interactions with biological targets and its synthetic tractability.[1]

This compound, with its strategically placed methyl and carboxylate functional groups, offers a versatile platform for the construction of complex kinase inhibitors. The ester functionality provides a handle for amide bond formation, allowing for the introduction of various side chains to modulate solubility, pharmacokinetic properties, and target engagement. The methyl groups can contribute to hydrophobic interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity.

Core Synthesis Strategy: The Knoevenagel Condensation Pathway

A predominant and highly effective strategy for utilizing pyrrole-3-carboxylate derivatives in kinase inhibitor synthesis is the Knoevenagel condensation.[2][3][4] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a substituted oxindole) with a carbonyl compound (a formylated pyrrole derivative). The resulting α,β-unsaturated product forms the core structure of many indolinone-based kinase inhibitors.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Pyrrole Core Functionalization cluster_1 Part 2: Side Chain Introduction cluster_2 Part 3: Kinase Inhibitor Assembly A This compound B Vilsmeier-Haack Formylation A->B POCl3, DMF C Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate B->C D Amidation C->D Amine (e.g., N,N-diethylethylenediamine) E 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative D->E G Knoevenagel Condensation E->G F Substituted Oxindole F->G Base (e.g., Pyrrolidine) H Final Kinase Inhibitor (e.g., Sunitinib) G->H

Figure 1. General synthetic workflow for kinase inhibitor synthesis.

Rationale for the Knoevenagel Condensation

The choice of the Knoevenagel condensation is driven by several factors:

  • High Efficiency: The reaction generally proceeds in good to excellent yields.

  • Versatility: A wide range of substituted oxindoles and formylated pyrroles can be employed, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Stereoselectivity: The reaction often favors the formation of the more stable Z-isomer, which is typically the desired stereoisomer for kinase inhibition.

Application Protocol: Synthesis of Sunitinib

Sunitinib (SU11248) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5] Its synthesis serves as an excellent practical example of the application of a pyrrole-3-carboxylate derivative.

Targeted Signaling Pathway: VEGFR

Sunitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis, the formation of new blood vessels.[5][6] By inhibiting VEGFR signaling, Sunitinib can suppress tumor growth and metastasis.

G cluster_0 Cell Membrane VEGFR VEGFR P Phosphorylation VEGFR->P Autophosphorylation VEGF VEGF VEGF->VEGFR Binds Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Downstream Downstream Signaling (Proliferation, Angiogenesis) P->Downstream

Figure 2. Simplified VEGFR signaling and the inhibitory action of Sunitinib.

Detailed Synthetic Protocol

The synthesis of Sunitinib can be accomplished in a multi-step sequence starting from a readily available pyrrole-3-carboxylate ester.

Step 1: Vilsmeier-Haack Formylation of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This reaction introduces the aldehyde functionality at the 5-position of the pyrrole ring, which is essential for the subsequent Knoevenagel condensation.

  • Reagents and Materials:

    • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Cool a solution of DMF in DCM to 0 °C in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.

    • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

    • Add a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reagents and Materials:

    • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester in a mixture of ethanol and water.

    • Add a solution of NaOH and heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture to room temperature and acidify with HCl to pH 2-3.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

Step 3: Amidation

The carboxylic acid is coupled with N,N-diethylethylenediamine to form the corresponding amide.

  • Reagents and Materials:

    • 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

    • N,N-diethylethylenediamine

    • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • Triethylamine (TEA)

    • DMF

  • Procedure:

    • To a solution of the carboxylic acid in DMF, add HOBt and EDC·HCl.

    • Stir the mixture at room temperature for 30 minutes.

    • Add N,N-diethylethylenediamine and TEA, and continue stirring at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amide, which can be purified by column chromatography.

Step 4: Knoevenagel Condensation to form Sunitinib

This is the final key step where the formylated pyrrole-amide is condensed with 5-fluoroindolin-2-one.

  • Reagents and Materials:

    • 5-formyl-2,4-dimethyl-N-(2-(diethylamino)ethyl)-1H-pyrrole-3-carboxamide

    • 5-fluoroindolin-2-one

    • Pyrrolidine

    • Ethanol

  • Procedure:

    • Suspend the pyrrole-amide and 5-fluoroindolin-2-one in ethanol.

    • Add a catalytic amount of pyrrolidine to the suspension.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield Sunitinib base.

Step Key Transformation Typical Yield
1Vilsmeier-Haack Formylation85-95%
2Ester Hydrolysis90-98%
3Amidation70-85%
4Knoevenagel Condensation75-90%

General Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized compounds, a general in vitro kinase inhibition assay can be performed. The following is a representative protocol using a luminescence-based assay that measures ATP consumption.

  • Materials:

    • Kinase of interest (e.g., VEGFR-2)

    • Substrate peptide

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of the 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Prepare a kinase/substrate mixture in the assay buffer and add it to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent reagent according to the kit manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives are invaluable starting materials in the synthesis of potent kinase inhibitors. The synthetic strategies, particularly the Knoevenagel condensation, are robust and versatile, allowing for the creation of diverse libraries of compounds for drug discovery. The successful development of Sunitinib stands as a testament to the power of this chemical scaffold in generating life-saving therapeutics. The protocols and insights provided herein are intended to empower researchers to further explore the potential of this privileged building block in the ongoing quest for novel and more effective kinase inhibitors.

References

  • Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Caballero, J., Muñoz, C., Alzate-Morales, J. H., Cunha, S., Gano, L., Bergmann, R., ... & Kniess, T. (2013). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C] methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European journal of medicinal chemistry, 60, 134-145. URL: [Link]

  • Knoevenagel condensation. In Wikipedia. Retrieved January 18, 2026. URL: [Link]

  • Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Tang, C. (2003). Discovery of 5-[5-fluoro-2-oxo-1, 2-dihydroindol-(3Z)-ylidenemethyl]-2, 4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl) amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116-1119. URL: [Link]

  • Process for preparation of sunitinib malate and salts thereof. Google Patents.
  • Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. URL: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. URL: [Link]

  • Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.
  • Liang, Z., Ding, X., Ai, J., Kong, X., Chen, L., Luo, C., ... & Jiang, H. (2011). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. Organic & Biomolecular Chemistry, 9(12), 4481-4491. URL: [Link]

  • An Improved Process For The Preparation Of Sunitinib. Quick Company. URL: [Link]

  • Wishart, G., & Calderwood, D. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14835. URL: [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC advances, 5(20), 15233-15266. URL: [Link]

  • Mortlock, A. A., Foote, K. M., Heron, N. M., Jung, F. H., Pasquet, G., Lohmann, J. J. M., ... & Green, S. (2007). Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of Aurora B kinase. Journal of medicinal chemistry, 50(10), 2213-2224. URL: [Link]

  • Knoevenagel condensation. YouTube. URL: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo [3, 4-g] isoquinolines. Molecules, 24(16), 2951. URL: [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. URL: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Science and Research. URL: [Link]

  • Kumar, A., & Singh, R. K. (2018). Highly Regioselective Synthesis of Oxindolyl-Pyrroles and Quinolines via a One-Pot, Sequential Meyer–Schuster Rearrangement, Anti-Michael Addition/C (sp3)–H Functionalization, and Azacyclization. ACS omega, 3(3), 3241-3252. URL: [Link]

  • Highly Regioselective Synthesis of Oxindolyl-Pyrroles and Quinolines via a One-Pot, Sequential Meyer–Schuster Rearrangement, Anti-Michael Addition/C(sp3)–H Functionalization, and Azacyclization. ACS Omega. URL: [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl) benzimidazolium Bromide. Molecules, 26(21), 6485. URL: [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Recent synthetic and medicinal perspectives of pyrroles: An overview. RSC advances, 5(20), 15233-15266. URL: [Link]

  • Singh, P., Kumar, A., & Singh, R. K. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline‐conjugated 2, 4‐dimethyl‐1H‐pyrrole‐3‐carboxylic acid derivatives. Archiv der Pharmazie, 353(12), 2000211. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial hurdles in pyrrole synthesis.

Q1: My reaction yield is consistently low (<30%). What are the most immediate factors I should investigate?

Low yields often stem from a few critical, interrelated factors. Before making drastic changes, verify the following:

  • Purity of Starting Materials: The quality of your precursors is paramount. For syntheses like the Hantzsch or Paal-Knorr, impurities in the β-ketoester, α-haloketone, or 1,4-dicarbonyl compound can introduce competing side reactions.[1][2] It is highly recommended to use purified starting materials; consider distillation or recrystallization if purity is questionable.[1]

  • Reaction pH: The pH of the reaction medium is critical. In Paal-Knorr type syntheses, the condensation should be run under neutral or weakly acidic conditions.[1] A pH below 3 can significantly favor the formation of furan byproducts, which will consume your starting materials and lower the pyrrole yield.[1][3]

  • Inefficient Water Removal: Many pyrrole syntheses, particularly condensation reactions like the Paal-Knorr, are equilibrium processes that produce water.[4][5] Failure to remove water as it forms will prevent the reaction from proceeding to completion. Ensure your Dean-Stark apparatus is functioning correctly or that your chemical desiccants (e.g., molecular sieves) are active.

  • Atmosphere Control: Pyrroles, especially electron-rich ones, can be sensitive to oxidation and polymerization, particularly under acidic conditions and at elevated temperatures.[1] Running the reaction under an inert atmosphere (Nitrogen or Argon) can often prevent the formation of colored, polymeric byproducts and improve the isolated yield of the desired product.

Q2: My final product is dark and appears to be a complex mixture. What are the likely side reactions?

A dark, complex reaction mixture is a common issue and typically points to two main culprits:

  • Furan Formation: As mentioned, under strongly acidic conditions, the 1,4-dicarbonyl precursor in a Paal-Knorr synthesis can undergo self-condensation and dehydration to form a furan byproduct instead of reacting with the amine.[3][6] This is a major competitive pathway. To mitigate this, maintain a weakly acidic environment.[3]

  • Polymerization: Pyrrole rings are electron-rich and susceptible to electrophilic attack, including by protonated pyrrole molecules. This can lead to acid-catalyzed polymerization, resulting in intractable tars. This is exacerbated by high temperatures and strong acids.[1] Using milder conditions and shorter reaction times can help minimize this.

Q3: The reaction seems to stall and never reaches completion, even after prolonged heating. What could be the cause?

Reaction stalling is often a sign that the equilibrium is no longer being driven forward or that a reactant/catalyst has been consumed.

  • Rate-Determining Step: In the Paal-Knorr mechanism, the intramolecular cyclization step is often rate-determining.[4][7] If this step is too slow, the reaction may appear to stall. The energy barrier for this step is influenced by the nucleophilicity of the nitrogen and the electrophilicity of the second carbonyl.

  • Catalyst Deactivation: The acid catalyst may be neutralized or consumed by basic impurities in the starting materials or solvent. A catalytic amount of a weak acid like acetic acid is often sufficient to promote the reaction.[1]

  • Reversibility: As an equilibrium reaction, if water is not effectively removed, the reverse reaction (hydrolysis of intermediates) will compete with the forward reaction, preventing full conversion.

Part 2: In-Depth Troubleshooting Guide: The Hantzsch Pyrrole Synthesis

One of the most reliable methods for preparing multisubstituted pyrroles like this compound is the Hantzsch synthesis.[8][9] This multicomponent reaction involves the condensation of a β-ketoester (methyl acetoacetate), an α-haloketone (chloroacetone), and an amine source (ammonia).[9][10]

Problem Area 1: Low Yield & Incomplete Conversion

Issue: The reaction between methyl acetoacetate, chloroacetone, and ammonia results in a yield of less than 40%, with significant starting material remaining.

Possible Cause Scientific Explanation Recommended Action & Protocol
Inefficient Enamine Formation The first step of the mechanism involves the formation of a key enamine intermediate from the β-ketoester and ammonia.[9] This step is an equilibrium. If the concentration of ammonia is too low or if it escapes the reaction vessel (as a gas), the equilibrium will favor the starting materials.Action: Use a source of ammonia that provides a consistent, high concentration in the reaction medium. Ammonium acetate is an excellent alternative to aqueous or gaseous ammonia, as it acts as both the amine source and a buffer to maintain a favorable pH.[5] Protocol: In a round-bottom flask, combine methyl acetoacetate (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in ethanol. Stir at room temperature for 30 minutes to promote enamine formation before adding the α-haloketone.
Competing Side Reaction (Feist-Bénary Furan Synthesis) The α-haloketone can react with the enolate of the β-ketoester, leading to a furan byproduct.[8] This pathway competes directly with the desired C-alkylation of the enamine intermediate.Action: Control the order of addition. The enamine should be formed first before the α-haloketone is introduced. This ensures the more nucleophilic enamine is the predominant species to react with the electrophilic chloroacetone.[9] Protocol: After the initial 30-minute stirring of methyl acetoacetate and ammonium acetate, add chloroacetone (1.0 eq) dropwise to the mixture while maintaining a moderate temperature (e.g., 50-60 °C).
Suboptimal Solvent Choice The solvent must be able to dissolve all reactants and facilitate the polar transition states of the reaction. Protic solvents like ethanol or acetic acid are commonly used as they can participate in proton transfer steps.[8]Action: Ethanol is a good starting point. For less reactive substrates, glacial acetic acid can be used as both the solvent and catalyst, though this may increase the risk of side reactions if not carefully monitored.[4] Protocol: Use absolute ethanol as the solvent. Ensure it is dry, as excess water can hinder the dehydration steps.
Experimental Workflow: Optimized Hantzsch Synthesis

Below is a workflow diagram for an optimized Hantzsch synthesis designed to maximize yield by controlling the sequence of intermediate formation.

Hantzsch_Workflow reagents 1. Reagent Prep - Methyl Acetoacetate (1 eq) - Ammonium Acetate (1.5 eq) - Ethanol (Solvent) enamine 2. Enamine Formation - Stir at RT for 30 min reagents->enamine addition 3. Alkylation - Add Chloroacetone (1 eq) dropwise - Heat to 60°C enamine->addition reflux 4. Cyclization & Dehydration - Reflux for 2-4 hours - Monitor by TLC addition->reflux workup 5. Workup - Cool to RT - Quench with water - Precipitate product reflux->workup purify 6. Purification - Filter solid - Recrystallize from Ethanol/Water workup->purify product Pure Methyl 5-methyl-1H- pyrrole-3-carboxylate purify->product Hantzsch_Mechanism cluster_0 Enamine Formation cluster_1 Alkylation & Cyclization cluster_2 Aromatization β-Ketoester β-Ketoester Enamine Intermediate Enamine Intermediate β-Ketoester->Enamine Intermediate + NH₃ - H₂O Alkylated Imine Alkylated Imine Enamine Intermediate->Alkylated Imine + α-Haloketone - H₂O, -X⁻ Cyclized Intermediate Cyclized Intermediate Alkylated Imine->Cyclized Intermediate Intramolecular Attack Final Pyrrole Final Pyrrole Cyclized Intermediate->Final Pyrrole - H⁺

Sources

Technical Support Center: Purification of Methyl 5-methyl-1H-pyrrole-3-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic purification of Methyl 5-methyl-1H-pyrrole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this pyrrole derivative. Here, we synthesize technical expertise with practical, field-proven insights to address specific issues you may encounter during your experiments. Our goal is to provide a self-validating system of protocols and troubleshooting advice, grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification method for this compound?

A1: The crucial first step is to develop a reliable Thin Layer Chromatography (TLC) method. TLC will help you visualize the components of your crude reaction mixture and determine an appropriate solvent system for column chromatography. Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound.[1] A good starting point for many pyrrole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2][3]

Q2: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

A2: Streaking is a common issue when working with pyrrole derivatives on silica gel and often indicates strong interaction between the polar pyrrole ring and the acidic stationary phase.[1] To mitigate this, you can:

  • Increase the polarity of your mobile phase: Gradually adding more of the polar solvent (e.g., ethyl acetate) can improve solubility and reduce tailing.[1]

  • Add a basic modifier: Incorporating a small amount (0.1-1%) of triethylamine into your eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical spots.[1][4]

Q3: Should I use normal-phase or reversed-phase chromatography for my purification?

A3: The choice depends on the polarity of your compound. For this compound, which is a moderately polar compound, normal-phase chromatography on silica gel is typically the method of choice for initial purification.[1] However, if you are dealing with highly polar impurities or if normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative.[1][5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography purification of this compound.

Issue 1: Poor Separation Between the Product and an Impurity

Symptoms:

  • Overlapping spots on TLC.

  • Mixed fractions from the column.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System Optimize your mobile phase. Experiment with different solvent ratios and even consider a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to improve selectivity.[1]
Co-eluting Impurities If impurities have similar polarity, isocratic elution may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds.[1][6]
Compound Overload Loading too much crude material onto the column can lead to band broadening and poor separation. As a rule of thumb, use a silica gel to crude material ratio of at least 30:1.
Issue 2: The Compound is Decomposing on the Column

Symptoms:

  • Appearance of new, lower Rf spots on TLC of eluted fractions.

  • Low overall yield of the desired product.

Possible Causes & Solutions:

CauseSolution
Acid-Sensitivity The acidic nature of silica gel can cause degradation of some pyrrole derivatives.[7]
Deactivation of Silica Gel Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica gel.[4]
Alternative Stationary Phases Consider using a less acidic stationary phase like neutral alumina or Florisil.[7]
Issue 3: The Compound Won't Elute from the Column

Symptoms:

  • The desired product is not observed in any of the collected fractions, even after flushing with a highly polar solvent.

Possible Causes & Solutions:

CauseSolution
High Polarity The compound may be too polar for the chosen solvent system and is irreversibly adsorbed onto the silica gel.
Increase Mobile Phase Strength If using normal-phase, try a more polar solvent system, such as dichloromethane/methanol. For reversed-phase, increase the organic component of the mobile phase.
Compound Precipitation The compound may have crystallized on the column, blocking solvent flow.[7] This may require unpacking the column to recover the material.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal-Phase)

This protocol is a standard method for the purification of this compound.

Workflow for Normal-Phase Flash Chromatography

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis TLC 1. TLC Optimization (Hexane:EtOAc) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample 4. Prepare Sample (Dry or Wet Loading) Pack->Sample Load 5. Load Sample Sample->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Normal-Phase Flash Chromatography Purification.

Step-by-Step Procedure:

  • TLC Analysis: Determine an optimal solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[8]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.[6]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Troubleshooting Peak Tailing in HPLC

Logic for Troubleshooting Peak Tailing in RP-HPLC

G start Peak Tailing Observed check_pH Is mobile phase pH optimized? start->check_pH check_column Is column end-capped/in good condition? check_pH->check_column Yes add_modifier Consider adding a mobile phase modifier (e.g., TEA) check_pH->add_modifier No check_column->add_modifier Yes change_column Try a different column (e.g., with embedded polar group) check_column->change_column No end Improved Peak Shape add_modifier->end change_column->end

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

For high-purity applications, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) may be necessary. Peak tailing can be an issue due to interactions with residual silanol groups on the stationary phase.

  • Mobile Phase pH Adjustment: For pyrrole derivatives, which can be weakly basic, adjusting the pH of the mobile phase can significantly improve peak shape. Operating at a low pH (e.g., 2.5-4 with the addition of formic or trifluoroacetic acid) will protonate the analyte and suppress silanol ionization.[4]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[4]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[4]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and improving mass transfer.

Potential Impurities

Understanding the potential impurities from the synthesis of this compound is crucial for developing an effective purification strategy. Common synthetic routes like the Hantzsch or Paal-Knorr synthesis can lead to specific byproducts.[5][9][10]

Synthetic RoutePotential Impurities
Hantzsch Pyrrole Synthesis Self-condensation products of the β-ketoester; Reaction products of the α-haloketone with the amine.[5]
Paal-Knorr Pyrrole Synthesis Unreacted 1,4-dicarbonyl compound; Incompletely cyclized intermediates.[5]

Being aware of these potential side products will aid in the interpretation of TLC and HPLC data and in the selection of the appropriate chromatographic conditions for their removal.

References

  • Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives - Benchchem.
  • A new protocol for pyrrole synthesis by a combination of ring-closing metathesis and in situ oxidative aromatization - Arkivoc.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • Green Synthesis of Pyrrole Derivatives - Semantic Scholar.
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography.
  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - The Royal Society of Chemistry.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
  • Methyl 1H-pyrrole-3-carboxylate CAS#: 2703-17-5 - ChemicalBook.
  • Technical Support Center: Characterization of Pyrrole Derivatives - Benchchem.
  • This compound | CAS#:40611-76-5 | Chemsrc.
  • Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples | Analytical Chemistry - ACS Publications.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.
  • Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate - PMC - NIH.
  • Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions.
  • 40611-76-5|this compound|BLD Pharm.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - Syrris.
  • This compound - Stenutz.
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  • methyl 1H-pyrrole-3-carboxylate - 2703-17-5, C6H7NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Methyl 1H-pyrrole-3-carboxylate 97 2703-17-5 - Sigma-Aldrich.
  • Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ - AWS.
  • Purification, characterization, and crystallization of human pyrroline-5-carboxylate reductase.
  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a - Sigma-Aldrich.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
  • (PDF) Recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in reaction with monosubstituted hydrazines - ResearchGate.
  • A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication - ResearchGate.
  • (PDF) Methyl 5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxylate - ResearchGate.
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Sources

common side products in the synthesis of 5-methylpyrrole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-methylpyrrole-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your synthetic strategies.

I. General Troubleshooting and FAQs

This section addresses overarching issues that can arise during the synthesis of 5-methylpyrrole-3-carboxylates, regardless of the specific synthetic route employed.

Question 1: My reaction yield is consistently low. What are the general factors I should investigate?

Answer: Low yields in pyrrole synthesis are a common challenge and can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reactants, such as the β-ketoester, α-haloketone, or 1,4-dicarbonyl compound, can introduce competing side reactions that consume your starting materials and complicate purification. It is highly recommended to use purified starting materials. Standard purification techniques such as distillation or recrystallization should be employed if the purity is questionable.[1]

  • Reaction Conditions: Pyrrole synthesis can be sensitive to reaction parameters. Key factors to optimize include:

    • Temperature: While heating is often necessary, excessive temperatures can lead to the degradation of starting materials or the desired product.[1][2]

    • Reaction Time: Insufficient reaction time can result in incomplete conversion, while prolonged reaction times may promote the formation of degradation products or polymers. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

    • pH: For acid-catalyzed reactions like the Paal-Knorr synthesis, maintaining the correct pH is critical. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][3][4]

  • Atmosphere: Some reactions, particularly those involving sensitive intermediates, may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Question 2: I am observing a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of a dark, tarry substance is often indicative of polymerization of the starting materials or the pyrrole product itself. This is a common issue in pyrrole chemistry due to the electron-rich nature of the pyrrole ring, which makes it susceptible to polymerization under acidic or oxidative conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can accelerate polymerization.

  • Use a Milder Catalyst: If using an acid catalyst, consider a weaker acid or a heterogeneous catalyst.

  • Control Stoichiometry: Ensure the correct stoichiometry of reactants to avoid excesses that might promote side reactions.

  • Inert Atmosphere: Running the reaction under an inert atmosphere can prevent oxidative polymerization.

II. Troubleshooting by Synthetic Route

This section provides specific troubleshooting advice for the most common synthetic routes used to prepare 5-methylpyrrole-3-carboxylates.

A. Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile method for preparing substituted pyrroles from a β-ketoester, an α-haloketone, and an amine or ammonia.

Question 3: In my Hantzsch synthesis of a 5-methylpyrrole-3-carboxylate, I am observing a significant amount of a furan byproduct. How can I minimize its formation?

Answer: The formation of a furan byproduct in the Hantzsch synthesis is a classic example of a competing reaction, specifically the Feist-Bénary furan synthesis.[5][6][7][8] This occurs when the enolate of the β-ketoester attacks the α-haloketone to form a furan, rather than first forming the enamine required for pyrrole synthesis.

Troubleshooting Strategies:

  • Favor Enamine Formation: The first step of the Hantzsch synthesis is the formation of an enamine from the β-ketoester and the amine. To favor this pathway, you can:

    • Use a slight excess of the amine.

    • Allow for a pre-reaction time for the β-ketoester and amine to form the enamine before adding the α-haloketone.

  • Control Reaction Conditions:

    • Solvent Choice: Protic solvents can favor the desired C-alkylation of the enamine, which leads to the pyrrole.

    • Slow Addition: Slowly adding the α-haloketone to the reaction mixture can help to maintain a low concentration of the halide and favor the reaction with the enamine over the enolate.

Workflow for Minimizing Furan Formation in Hantzsch Synthesis

start Low Yield of Pyrrole High Furan Byproduct step1 Pre-mix β-ketoester and Amine (Allow enamine formation) start->step1 Action step2 Slowly Add α-haloketone step1->step2 Next Step step3 Use Protic Solvent (e.g., Ethanol) step2->step3 Optimization end Increased Yield of 5-Methylpyrrole-3-carboxylate step3->end Result start 1,4-Dicarbonyl Compound amine_path Reaction with Amine (pH > 3) start->amine_path Desired Pathway acid_path Acid-Catalyzed Cyclization (pH < 3) start->acid_path Side Reaction pyrrole 5-Methylpyrrole-3-carboxylate amine_path->pyrrole furan Furan Byproduct acid_path->furan

Caption: Competing reaction pathways in the Paal-Knorr synthesis.

C. Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-aminoketone with a β-ketoester. A key challenge is the instability of the α-aminoketone.

Question 5: I am attempting a Knorr synthesis, but I am getting a low yield and a complex mixture of products. What is likely going wrong?

Answer: The primary challenge in the Knorr pyrrole synthesis is the propensity of the α-aminoketone intermediate to undergo self-condensation, leading to the formation of pyrazine byproducts and a reduction in the yield of the desired pyrrole. [9][10][11] Troubleshooting Strategy: In Situ Generation of the α-Aminoketone

To circumvent the self-condensation issue, the α-aminoketone is almost always generated in situ. A common method involves the reduction of an α-oximinoketone.

General Protocol for In Situ Generation:

  • Nitrosation: The β-ketoester is first treated with a nitrosating agent (e.g., sodium nitrite in acetic acid) to form the α-oximino-β-ketoester.

  • Reduction and Condensation: The α-oximino-β-ketoester is then reduced in the presence of the second equivalent of the β-ketoester. A reducing agent such as zinc dust in acetic acid is commonly used. [9]The freshly generated α-aminoketone immediately reacts with the surrounding β-ketoester to form the pyrrole.

D. Van Leusen Pyrrole Synthesis

The Van Leusen synthesis is a powerful method for preparing 3,4-disubstituted pyrroles from an α,β-unsaturated carbonyl compound (a Michael acceptor) and tosylmethyl isocyanide (TosMIC).

Question 6: My Van Leusen reaction is sluggish and giving a low yield. What are the critical parameters to optimize?

Answer: The success of the Van Leusen synthesis hinges on several critical factors:

  • Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of TosMIC to form the reactive carbanion. [3][12]Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and intermediates. [3][12]* Reactivity of the Michael Acceptor: The reaction works best with electron-deficient alkenes. If your α,β-unsaturated carbonyl compound is not sufficiently activated, the initial Michael addition may be slow or inefficient.

Question 7: I am observing an unexpected byproduct in my Van Leusen synthesis. What could it be?

Answer: A potential side product in reactions involving TosMIC is the formation of an oxazole, particularly if the starting material is a ketone. While the primary application of the Van Leusen reaction with Michael acceptors is pyrrole synthesis, under certain conditions, an alternative reaction pathway can lead to oxazoles. Careful control of reactants and conditions is necessary to favor the desired [3+2] cycloaddition leading to the pyrrole.

III. Purification and Characterization

Question 8: How can I effectively purify my 5-methylpyrrole-3-carboxylate from the common side products?

Answer: The purification strategy will depend on the specific impurities present.

  • Crystallization: If your desired pyrrole is a solid, crystallization is an excellent method for purification. [13]The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but have low solubility when cold, while the impurities remain in solution.

  • Column Chromatography: For liquid products or for separating mixtures with similar polarities, column chromatography is the method of choice. [14]Silica gel is the most common stationary phase. The eluent system (a mixture of solvents) should be optimized using TLC to achieve good separation between the desired product and the byproducts. For separating a pyrrole from a furan byproduct, the difference in polarity (pyrroles are generally more polar than the corresponding furans due to the N-H bond) can be exploited.

Question 9: How can I use spectroscopy to confirm the presence of my desired pyrrole and rule out furan byproducts?

Answer: ¹H NMR and IR spectroscopy are powerful tools for distinguishing between pyrroles and furans.

  • ¹H NMR Spectroscopy:

    • Pyrrole N-H Proton: The N-H proton of a pyrrole typically appears as a broad singlet in the downfield region of the spectrum (around 8.0-9.0 ppm). This is a key diagnostic peak that will be absent in the furan analog.

    • Aromatic Protons: The chemical shifts of the ring protons can also be indicative. The protons on the furan ring are generally more deshielded (appear at a higher chemical shift) than those on a pyrrole ring due to the higher electronegativity of oxygen compared to nitrogen. [15]* IR Spectroscopy:

    • Pyrrole N-H Stretch: Pyrroles exhibit a characteristic N-H stretching vibration in the region of 3200-3500 cm⁻¹. This peak will be absent in the IR spectrum of the furan byproduct.

Data Summary: Key Spectroscopic Differences

Feature5-Methylpyrrole-3-carboxylateCorresponding Furan Byproduct
¹H NMR Broad singlet ~8.0-9.0 ppm (N-H)Absent
IR N-H stretch ~3200-3500 cm⁻¹Absent

IV. Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of a 5-Methylpyrrole-3-carboxylate

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a fresh, high-purity primary amine or ammonia source.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and the amine (1.1 - 1.5 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or acetic acid). If needed, add a catalytic amount of a weak acid like acetic acid.

  • Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization. [1] Protocol 2: General Procedure for Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the solvent system determined by TLC analysis, starting with a less polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-methylpyrrole-3-carboxylate.

V. References

  • Organic Chemistry. (2021, November 26). Feist-Bénary Furan Synthesis Mechanism. YouTube. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved January 17, 2026, from [Link]

  • chemeurope.com. (n.d.). Feist-Benary synthesis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 17, 2026, from [Link]

  • Wiley Online Library. (n.d.). Knorr Pyrrole Synthesis. Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 17, 2026, from [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4‐disubstituted pyrrole derivatives from aldehyde and indanedione. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Hantzsch pyrrole synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Paal–Knorr furan synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The Hantzsch pyrrole synthesis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved January 17, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 17, 2026, from [Link]

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  • SlideShare. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 5-Ethylthiopyrrole-3-carboxylate. Retrieved January 17, 2026, from [Link]

  • Scilit. (1995). Furan- and pyrrole-containing analogs of α-quinquethiophene: spectroscopic and electrochemical properties. Retrieved January 17, 2026, from [Link]

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  • National Institutes of Health. (2006). Purification, characterization, and crystallization of human pyrroline-5-carboxylate reductase. Retrieved January 17, 2026, from [Link]

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  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved January 17, 2026, from [Link]

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Navigating the Labyrinth of Pyrrole Synthesis: A Technical Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common regio- and chemoselectivity challenges encountered during your experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your synthetic endeavors.

Section 1: Troubleshooting Guides for Classical Pyrrole Syntheses

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of substituted pyrroles using various established methods.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] However, when using unsymmetrical 1,4-diketones, controlling the regioselectivity of the cyclization can be a significant challenge.

Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls depends on differentiating the reactivity of the two carbonyl groups. Here are several strategies to consider:

  • Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, favoring cyclization at the less hindered carbonyl.[3] The rate-determining step is often the hemiaminal cyclization, and steric congestion can disfavor the formation of one of the cyclic intermediates.[4]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[3]

  • Reaction Conditions:

    • pH Control: The reaction is typically conducted under neutral or weakly acidic conditions.[5] Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[3][5]

    • Catalyst: While often self-catalyzed, the addition of a weak acid like acetic acid can accelerate the reaction.[3][5] For substrates with acid-sensitive functionalities, milder conditions are recommended to avoid degradation. Modern approaches utilize catalysts like iron(III) chloride in water or reusable heterogeneous catalysts like silica sulfuric acid to improve yields and simplify workup.[4][6]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[3] Microwave-assisted Paal-Knorr reactions can significantly reduce reaction times and, in some cases, improve yields.[7]

Data Presentation: Regioselectivity in Paal-Knorr Synthesis

1,4-Dicarbonyl CompoundAmineCatalyst/SolventTemperature (°C)Major RegioisomerRegioisomeric RatioYield (%)
1-Phenyl-1,4-pentanedioneAnilineAcetic AcidReflux2-Methyl-1,5-diphenyl-1H-pyrrole>95:585
1-Phenyl-1,4-pentanedioneBenzylamineAcetic AcidReflux1-Benzyl-2-methyl-5-phenyl-1H-pyrrole>95:582
2-Methyl-1,4-hexanedioneAnilineAcetic Acid801-Phenyl-2,5-dimethyl-1H-pyrrole80:2075
2-Methyl-1,4-hexanedioneBenzylaminep-TsOH / TolueneReflux1-Benzyl-2,5-dimethyl-1H-pyrrole78:2270

Data synthesized from information in BenchChem Technical Support Center.[3]

Experimental Protocol: Regioselective Paal-Knorr Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole [3]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid.

  • Add aniline (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-methyl-1,5-diphenyl-1H-pyrrole.

Troubleshooting Workflow: Paal-Knorr Regioselectivity

start Low Regioselectivity in Paal-Knorr Synthesis strategy1 Increase Steric Hindrance at one Carbonyl start->strategy1 strategy2 Introduce Electron-Withdrawing Group start->strategy2 strategy3 Modify Reaction Conditions start->strategy3 outcome Improved Regioselectivity strategy1->outcome strategy2->outcome sub_strategy3_1 Lower Reaction Temperature strategy3->sub_strategy3_1 sub_strategy3_2 Adjust pH to Neutral/Weakly Acidic strategy3->sub_strategy3_2 sub_strategy3_1->outcome sub_strategy3_2->outcome

Troubleshooting workflow for Paal-Knorr regioselectivity.
Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-dicarbonyl compound.[8][9] A primary challenge is the self-condensation of the α-aminoketone, which is often addressed by preparing it in situ.[8]

Question: My Knorr synthesis is giving low yields and a complex mixture of products. How can I improve the outcome?

Answer: Low yields and side products in the Knorr synthesis often stem from the instability of the α-aminoketone and competing reaction pathways.

  • In Situ Generation of the α-Aminoketone: To prevent self-condensation, α-aminoketones are typically generated in situ from the corresponding α-oximino-ketone by reduction with zinc dust in acetic acid.[8]

  • Reaction Conditions: The reaction is exothermic and should be cooled to prevent uncontrolled side reactions.[8] Modern catalytic versions using manganese catalysts offer a more sustainable and controlled approach, proceeding via dehydrogenative coupling of 1,2-amino alcohols with keto esters.[10]

  • Regiocontrol with Unsymmetrical β-Dicarbonyls: The regioselectivity is dictated by which carbonyl of the β-dicarbonyl compound undergoes initial condensation with the α-aminoketone. Generally, the more electrophilic carbonyl will react preferentially. Using a β-ketoester, for example, the ketone carbonyl is more reactive than the ester carbonyl, directing the initial condensation.

Experimental Protocol: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate [8]

  • In a flask, dissolve ethyl acetoacetate in glacial acetic acid.

  • Slowly add a saturated aqueous solution of sodium nitrite while cooling to generate ethyl 2-oximinoacetoacetate.

  • To a separate, well-stirred solution of ethyl acetoacetate in glacial acetic acid, gradually add the prepared oxime solution and zinc dust.

  • The reaction is exothermic; maintain control with external cooling.

  • After the reaction is complete, isolate the product, "Knorr's Pyrrole," by precipitation and filtration.

Knorr Synthesis Mechanistic Overview

cluster_aminoketone In situ generation cluster_condensation Condensation & Cyclization A α-Oximino-ketone B α-Amino-ketone A->B Zn / Acetic Acid D Enamine intermediate B->D C β-Dicarbonyl C->D E Cyclized intermediate D->E Intramolecular condensation F Substituted Pyrrole E->F Dehydration

Simplified workflow for the Knorr pyrrole synthesis.
Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12] A key challenge is managing chemoselectivity, especially when the reactants contain other functional groups that can participate in side reactions.

Question: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?

Answer: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Here's how to troubleshoot these issues:

  • Enamine Formation: The first step is the formation of an enamine from the β-ketoester and the amine.[11] Ensure this step is efficient by using a slight excess of the amine.

  • N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. C-alkylation is the desired pathway for pyrrole formation. The choice of solvent can influence this selectivity. Protic solvents can favor the desired C-alkylation.[3]

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[3]

  • Reaction Conditions:

    • Base: A weak base is often sufficient to facilitate the reaction. Stronger bases can promote unwanted side reactions.[3]

    • Temperature: Running the reaction at a moderate temperature can help to control the reaction rate and minimize byproduct formation.[3]

Experimental Protocol: General Hantzsch Pyrrole Synthesis [3]

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

  • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow: Hantzsch Chemoselectivity

start Byproduct Formation in Hantzsch Synthesis cause1 Inefficient Enamine Formation start->cause1 cause2 Competing N-Alkylation start->cause2 cause3 α-Haloketone Side Reactions start->cause3 solution1 Use slight excess of amine cause1->solution1 solution2 Use protic solvent cause2->solution2 solution3 Slow addition of α-haloketone cause3->solution3 outcome Improved Chemoselectivity solution1->outcome solution2->outcome solution3->outcome

Troubleshooting workflow for Hantzsch chemoselectivity.

Section 2: FAQs on Modern and Specialized Pyrrole Syntheses

This section addresses common questions regarding other important pyrrole synthesis methods.

Van Leusen Pyrrole Synthesis

Q1: What are the key reaction parameters to control in a Van Leusen pyrrole synthesis to ensure good yields?

A1: The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for creating 3,4-disubstituted pyrroles.[13][14] To achieve optimal results, consider the following:

  • Base: A strong, non-nucleophilic base is crucial for the deprotonation of TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU. The choice of base can impact the reaction rate and yield.[15]

  • Solvent: Aprotic polar solvents like DMSO, DMF, or THF are typically used to ensure the solubility of the reactants and intermediates.[15]

  • Michael Acceptor: The reaction works best with electron-deficient alkenes (Michael acceptors). The nature of the electron-withdrawing group on the alkene can influence the reaction rate and the substitution pattern of the final pyrrole.[14]

Experimental Protocol: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole [13]

  • In a flask under an inert atmosphere, suspend sodium hydride (1.0 eq) in a mixture of diethyl ether and DMSO.

  • Add a solution of the Michael acceptor (e.g., a chalcone, 1.0 eq) and TosMIC (1.0 eq) in DMSO dropwise to the base suspension at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Methods for Regioselective Pyrrole Synthesis

Q2: I need to synthesize a specific regioisomer of a polysubstituted pyrrole that is not easily accessible through classical methods. What are some modern catalytic approaches I can consider?

A2: Recent advances in transition-metal catalysis have opened up new avenues for the regioselective synthesis of pyrroles.

  • Ruthenium-Catalyzed Multicomponent Reactions: A general and highly regioselective synthesis of pyrroles can be achieved via a ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols. This method offers high atom-efficiency and a broad substrate scope.[16]

  • Palladium/Norbornene-Cocatalyzed C-H Alkylation: For the direct functionalization of a pre-existing pyrrole ring, palladium/norbornene catalysis can be used for the regioselective C5-alkylation of electron-deficient N-H pyrroles with primary alkyl bromides.[6]

  • Rhodium-Catalyzed C-H Arylation: Rhodium catalysts have been developed for the β-selective C-H arylation of pyrroles, a transformation that is difficult to achieve with classical methods.[17]

  • Copper- and Phosphine-Catalyzed Reactions: The reaction of isocyanides with electron-deficient alkynes can be directed to form different regioisomers of polysubstituted pyrroles simply by choosing the appropriate catalyst. Copper catalysts tend to yield 2,4-disubstituted pyrroles, while phosphine catalysts favor the formation of 2,3-disubstituted pyrroles.[18]

Data Presentation: Comparison of Catalysts for Regioselective Pyrrole Synthesis

Catalyst SystemSubstratesKey AdvantagesTypical Regioselectivity
Ruthenium-basedKetones, amines, vicinal diolsHigh atom efficiency, broad substrate scopeHighly regioselective
Palladium/NorborneneElectron-deficient pyrroles, alkyl halidesDirect C-H alkylation, good functional group toleranceExcellent regioselectivity for C5-alkylation
Rhodium-basedPyrroles, aryl iodidesβ-selective C-H arylationHigh selectivity for β-position
Copper(I) saltsIsocyanides, electron-deficient alkynesCatalyst-controlled regioselectivityFavors 2,4-disubstitution
PhosphinesIsocyanides, electron-deficient alkynesCatalyst-controlled regioselectivityFavors 2,3-disubstitution

This table synthesizes information from various sources on modern catalytic methods.[6][16][17][18]

References

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 27(19), 6529. [Link]

  • MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(4), M1341. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2668. [Link]

  • ResearchGate. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]

  • Grokipedia. Knorr pyrrole synthesis. [Link]

  • National Institutes of Health. (2017). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 22(8), 1333. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]

  • Grokipedia. Hantzsch pyrrole synthesis. [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • ACS Publications. (2014). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society, 136(14), 5231–5234. [Link]

  • Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1692-1699. [Link]

  • ResearchGate. (2020). Enantioselective C−H functionalization of pyrroles. Reaction conditions. [Link]

  • MBB College. Paal-Knorr Synthesis. [Link]

  • ElectronicsAndBooks. (2016). Site- and Regioselective Monoalkenylation of Pyrroles with Alkynes via CpCoIII Catalysis*. [Link]

  • Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]

  • ResearchGate. (2020). (PDF) The Hantzsch pyrrole synthesis. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • PubMed. (2013). General and regioselective synthesis of pyrroles via ruthenium-catalyzed multicomponent reactions. Journal of the American Chemical Society, 135(30), 11384–11388. [Link]

  • ACS Publications. (2004). Copper- or Phosphine-Catalyzed Reaction of Alkynes with Isocyanides. Regioselective Synthesis of Substituted Pyrroles Controlled by the Catalyst. Journal of the American Chemical Society, 126(44), 14354–14355. [Link]

  • Organic Chemistry Portal. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • ResearchGate. (2019). Synthesis and Catalytic Applications of [N,N]‐Pyrrole Ligands for the Regioselective Synthesis of Styrene Derivatives. [Link]

  • ACS Publications. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society, 139(4), 1416–1419. [Link]

  • Semantic Scholar. (2013). General and regioselective synthesis of pyrroles via ruthenium-catalyzed multicomponent reactions. [Link]

  • ResearchGate. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]

  • National Institutes of Health. (2020). Recent Advancements in Pyrrole Synthesis. ACS Omega, 5(1), 12-28. [Link]

  • Hantzsch Pyrrole Synthesis. [Link]

  • YouTube. (2020). Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). [Link]

  • Semantic Scholar. (1972). A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides. [Link]

  • PubMed. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2668. [Link]

  • ResearchGate. (2021). Synthesis of pyrrole derivatives using Michael acceptor. [Link]

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stability of Methyl 5-methyl-1H-pyrrole-3-carboxylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-methyl-1H-pyrrole-3-carboxylate

A Guide to Experimental Stability and Troubleshooting

Welcome to the technical support center for this compound (CAS 40611-76-5). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific stability challenges associated with this versatile heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Stability and Handling

This section addresses the most common issues encountered when working with this compound.

Q1: What are the primary stability concerns for this compound?

The molecule possesses two primary reactive sites that dictate its stability: the electron-rich pyrrole ring and the methyl ester functional group. Consequently, the two main degradation pathways are:

  • Acid-Catalyzed Polymerization: The pyrrole ring is highly susceptible to protonation under strong acidic conditions, which disrupts its aromaticity and initiates a rapid polymerization reaction.[1][2]

  • Ester Hydrolysis: The methyl ester can be cleaved under both acidic and basic conditions to yield the corresponding 5-methyl-1H-pyrrole-3-carboxylic acid or its carboxylate salt.[3][4]

Q2: My reaction mixture turned dark brown or black immediately after adding a strong acid. What happened?

This is a classic sign of acid-catalyzed polymerization of the pyrrole ring.[1] Pyrrole is an electron-rich aromatic compound, and the nitrogen's lone pair is integral to its aromaticity.[5] Under strong acidic conditions, the ring becomes protonated, breaking the aromatic system and making it highly reactive.[2][6] This protonated pyrrole acts as an electrophile and is attacked by a neutral pyrrole molecule, starting a chain reaction that results in insoluble, dark-colored polymers.[1]

Q3: How can I perform reactions under acidic conditions without causing polymerization?

Preventing polymerization is the most critical challenge when using this compound in an acidic medium. The most effective strategies are:

  • N-H Protection: This is the most robust solution. Installing an electron-withdrawing protecting group (e.g., a tosyl group, Ts) on the pyrrole nitrogen significantly decreases the ring's electron density. This makes it far less susceptible to protonation and subsequent polymerization, allowing for a much wider range of acid-mediated transformations.[1]

  • Optimize Reaction Conditions: If N-protection is not feasible, extreme care must be taken. Drastically lower the temperature (e.g., to -78 °C) before and during the addition of acid. The acid should be added very slowly to a dilute solution of the pyrrole to avoid localized high concentrations.[1]

  • Use Milder Acids: Whenever possible, explore milder Brønsted or Lewis acids that can achieve the desired transformation without triggering polymerization.

Q4: I am concerned about the stability of the methyl ester in my acidic reaction. Is hydrolysis a significant risk?

Yes, acid-catalyzed ester hydrolysis is a competing reaction and a significant risk, especially in the presence of water. The reaction is an equilibrium process where water, catalyzed by acid, attacks the carbonyl carbon of the ester, ultimately leading to the formation of 5-methyl-1H-pyrrole-3-carboxylic acid and methanol.[3][7] To minimize this, use anhydrous conditions where possible and limit the reaction time and temperature.

You have likely performed a saponification reaction. Base-catalyzed hydrolysis of the methyl ester is an irreversible process that is typically much faster than acid-catalyzed hydrolysis.[4] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the sodium salt of 5-methyl-1H-pyrrole-3-carboxylic acid. This salt is highly polar and will have very different solubility and chromatographic properties compared to the starting ester.

Q6: What is a generally "safe" pH range for handling this compound in aqueous solutions?

Based on its known reactivity, the compound is most stable in a pH range of approximately 4 to 8. Strongly acidic conditions (pH < 3) risk polymerization and hydrolysis, while strongly basic conditions (pH > 10) will rapidly cause ester hydrolysis.[3] Always perform a small-scale stability test under your specific reaction conditions if you are unsure.

Q7: What analytical methods are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is an excellent method for monitoring the stability of the parent compound and detecting the formation of the more polar carboxylic acid degradation product.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for definitive identification of degradation products. For real-time monitoring of reactions in organic solvents, Thin-Layer Chromatography (TLC) is a quick and effective tool.

Troubleshooting Guide

Symptom / Observation Probable Cause Recommended Solutions & Preventative Actions
Reaction mixture rapidly darkens (brown/black); formation of insoluble tar or precipitate.Acid-catalyzed polymerization of the pyrrole ring. [1]1. Protect the Pyrrole N-H: Use an electron-withdrawing group like Tosyl (Ts).[1] 2. Modify Conditions: Lower temperature to 0 °C or -78 °C before and during acid addition. Add acid slowly to a dilute solution. 3. Use Milder Reagents: Switch to a milder Lewis or Brønsted acid if the reaction chemistry allows.
Loss of starting material on TLC/LC with appearance of a new, more polar spot that may streak.Ester Hydrolysis to the corresponding carboxylic acid or carboxylate salt.[3]1. Under Basic Conditions: Avoid strong aqueous bases (e.g., NaOH, KOH). Use non-nucleophilic organic bases (e.g., DBU, DIPEA) if possible. 2. Under Acidic Conditions: Use strictly anhydrous conditions. Limit exposure to water and heat. 3. Purification: If hydrolysis occurs, the resulting acid can often be separated by extraction or chromatography.
Complex mixture of products observed by NMR or LC-MS after reaction.Concurrent degradation via both polymerization and hydrolysis pathways.This indicates the conditions are too harsh. A full redesign is needed. Prioritize N-H protection first, then re-evaluate the conditions (temperature, solvent, reagent choice) required for the desired transformation on the protected substrate.

Key Degradation Pathways and Mechanisms

Understanding the mechanisms of degradation is key to designing robust experimental protocols.

Acid-Catalyzed Polymerization of the Pyrrole Ring

Under strongly acidic conditions, protonation at the C2 position disrupts the aromatic sextet, creating a reactive electrophilic intermediate that initiates a polymerization cascade.

G Pyrrole Pyrrole Ring (Electron Rich) Protonated Protonated Intermediate (Non-Aromatic, Reactive) H_ion H⁺ (Strong Acid) H_ion->Pyrrole Protonation (Rate-determining) Pyrrole2 Another Pyrrole Molecule Protonated->Pyrrole2 Electrophilic Attack Dimer Dimer Intermediate Polymer Insoluble Polymer (Dark Precipitate) Dimer->Polymer Chain Propagation G Ester Methyl Ester ProtonatedEster Protonated Ester (Activated Carbonyl) H3O H₃O⁺ H3O->Ester 1. Protonation Tetrahedral1 Tetrahedral Intermediate Water H₂O Water->ProtonatedEster 2. Nucleophilic Attack ProtonTransfer Proton Transfer Tetrahedral1->ProtonTransfer 3. Proton Transfer MethanolLoss Elimination of Methanol ProtonTransfer->MethanolLoss 4. Elimination CarboxylicAcid Carboxylic Acid Product MethanolLoss->CarboxylicAcid 5. Deprotonation

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Ester Hydrolysis (Saponification)

This is an irreversible process initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a stable carboxylate salt.

G Ester Methyl Ester Tetrahedral2 Tetrahedral Intermediate OH OH⁻ (Strong Base) OH->Ester 1. Nucleophilic Attack Carboxylate Carboxylate Salt (Final Product) Tetrahedral2->Carboxylate 2. Elimination of Methoxide (⁻OCH₃) Methanol Methanol Carboxylate->Methanol (Proton transfer from any available acid)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocols

Protocol 1: Stability Assessment by UHPLC

This protocol provides a framework for quantitatively assessing the stability of this compound under different pH conditions.

Objective: To determine the rate of degradation at strongly acidic, neutral, and strongly basic pH.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Phosphate buffer components

  • UHPLC system with UV detector (detection at ~225 nm is a good starting point)[3]

  • C18 column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Prepare Buffer Solutions:

    • Acidic: 0.1 M HCl (pH ~1.2)

    • Neutral: Phosphate buffered saline (PBS, pH ~7.4)

    • Basic: 0.1 M NaOH (pH ~13)

  • Initiate Stability Study:

    • For each pH condition, add 10 µL of the stock solution to 990 µL of the respective buffer in a labeled autosampler vial to achieve a final concentration of 10 µg/mL. Mix thoroughly. This is your T=0 sample for that condition.

    • Prepare triplicate vials for each condition.

  • Incubation: Store the vials at a controlled temperature (e.g., 37°C to simulate physiological conditions, or room temperature). [3]5. Time-Point Analysis:

    • Immediately inject the T=0 samples into the UHPLC system.

    • At specified time points (e.g., 1, 4, 8, 24 hours), inject samples from the corresponding incubated vials.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound versus time for each pH condition.

    • Monitor for the appearance of new peaks, particularly the earlier-eluting carboxylic acid product.

G Start Prepare Stock Solution (1 mg/mL in ACN) Buffers Prepare pH Buffers (pH 1.2, 7.4, 13) Start->Buffers Incubate Add Stock to Buffers (1:100) Incubate at 37°C Buffers->Incubate T0 Analyze T=0 Sample Immediately Incubate->T0 Timepoints Withdraw Aliquots at 1, 4, 8, 24 hours Incubate->Timepoints Analysis UHPLC Analysis (C18, UV 225 nm) T0->Analysis Timepoints->Analysis Data Plot % Remaining vs. Time Identify Degradants Analysis->Data

Caption: Workflow for the UHPLC stability assessment.

Protocol 2: N-H Protection with p-Toluenesulfonyl Chloride (TsCl)

This is a standard, reliable method to protect the pyrrole nitrogen, enhancing its stability in acidic media. [1] Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)

  • Anhydrous Hexanes

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the NaH dispersion.

  • NaH Wash: Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil. Carefully decant the hexanes each time. Dry the remaining NaH powder under a stream of inert gas.

  • Pyrrole Deprotonation: Suspend the washed NaH in anhydrous THF and cool the flask to 0 °C in an ice bath. Slowly add a solution of the pyrrole ester in anhydrous THF to the NaH suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease.

  • TsCl Addition: Cool the mixture back to 0 °C and add a solution of TsCl in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-tosylated pyrrole.

References

  • Wikipedia. (2024). Pyrrole. Retrieved from [Link]

  • Stoyanov, A., & Zlateva-Stoyanova, P. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OA Text. Retrieved from [Link]

  • Quora. (2018). Why is the reaction of pyrrole difficult with acid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Pyrrole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to be your dedicated resource for navigating the complexities of pyrrole chemistry. The electron-rich nature of the pyrrole ring, while enabling a vast array of synthetically useful transformations, also renders it susceptible to unwanted polymerization, a common stumbling block in many synthetic campaigns.

This technical support center provides in-depth, field-proven insights to help you anticipate, troubleshoot, and ultimately prevent the polymerization of your pyrrole compounds during synthesis.

I. Frequently Asked Questions (FAQs) on Pyrrole Polymerization

This section addresses the fundamental questions surrounding the instability of pyrroles during synthetic manipulations.

Q1: Why is my pyrrole-containing reaction mixture turning dark brown or black?

A: The rapid darkening of your reaction mixture, often to a dark green, brown, or black color, is a primary visual indicator of pyrrole polymerization.[1] This is frequently accompanied by the formation of an insoluble precipitate or a tar-like substance.[1] In essence, your starting material or product is converting into an intractable polypyrrole material.

Q2: What are the main triggers for this polymerization?

A: There are two principal culprits behind the unwanted polymerization of pyrroles during synthesis: acid catalysis and oxidation .

  • Acid-Catalyzed Polymerization: Pyrrole is an electron-rich aromatic compound. In the presence of Brønsted or Lewis acids, the pyrrole ring can be protonated.[1] This protonation disrupts the aromaticity, making the ring highly reactive. The protonated pyrrole then acts as an electrophile, which is readily attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in polymerization.[1] This process can be exceptionally rapid, especially with unprotected pyrroles.

  • Oxidative Polymerization: The electron-rich nature of pyrroles also makes them susceptible to oxidation. This can be initiated by chemical oxidants (e.g., FeCl₃, ammonium persulfate) or even atmospheric oxygen, particularly in the presence of light.[2][3] The mechanism is thought to proceed through the formation of a radical cation, which then couples with other pyrrole molecules to propagate the polymer chain.[3][4]

Q3: I've heard that even light can cause my pyrrole to degrade. Is this true?

A: Yes, this is correct. Light can promote the oxidative polymerization of pyrrole, especially in the presence of oxygen.[5] For this reason, it is best practice to store purified pyrrole and its sensitive derivatives in amber vials, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).

Q4: How should I properly store my pyrrole starting materials to prevent degradation?

A: To ensure the longevity and purity of your pyrrole starting materials, proper storage is critical. Here are our recommendations:

  • Inert Atmosphere: Always store pyrrole under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Refrigeration/Freezing: For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or even -80 °C can significantly slow down degradation.

  • Protection from Light: Use amber vials or wrap containers in aluminum foil to protect the compound from light-induced polymerization.

  • Purification: Pyrrole is prone to gradual polymerization upon standing. If your commercially available pyrrole is yellow or brown, it should be distilled prior to use.

II. The Cornerstone of Prevention: N-Protection Strategies

The most robust and widely adopted strategy to prevent both acid-catalyzed and oxidative polymerization is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen. This section details the rationale and selection of appropriate N-protecting groups.

Why N-Protection Works: A Mechanistic Perspective

An electron-withdrawing group on the pyrrole nitrogen significantly decreases the electron density of the aromatic ring. This has two key stabilizing effects:

  • Reduced Susceptibility to Protonation: By making the pyrrole ring less electron-rich, the tendency for it to be protonated by acids is greatly diminished, thereby inhibiting the initiation of acid-catalyzed polymerization.[1]

  • Increased Oxidation Potential: The electron-withdrawing group makes it more difficult to oxidize the pyrrole ring to the corresponding radical cation, thus hindering oxidative polymerization.

The following diagram illustrates the deactivation of the pyrrole ring towards electrophilic attack upon N-protection.

G cluster_0 Unprotected Pyrrole (High Reactivity) cluster_1 N-Protected Pyrrole (Controlled Reactivity) Pyrrole Pyrrole (Electron-Rich) Polymerization Rapid Polymerization Pyrrole->Polymerization Electrophilic Attack H+ H+ (Acid) H+->Pyrrole N-Protected N-Protected Pyrrole (Electron-Deficient) Functionalization Desired Functionalization N-Protected->Functionalization Controlled Reaction EWG EWG EWG->N-Protected

Caption: N-Protection deactivates the pyrrole ring, preventing polymerization.

Choosing the Right Protecting Group: A Comparative Guide

The choice of N-protecting group is dictated by the reaction conditions you plan to employ for subsequent transformations. The ideal protecting group should be stable to your reaction conditions and readily cleavable under conditions that will not degrade your final product.

Protecting GroupAbbreviationStabilityCommon Deprotection ConditionsKey Considerations
p-Toluenesulfonyl TsHigh: Very stable to strong acids, many oxidizing and reducing agents.Basic Hydrolysis: NaOH or KOH in MeOH/H₂O.[6] Reductive Cleavage: Mg/MeOH, Na/NH₃.Excellent choice for reactions involving strong acids (e.g., Friedel-Crafts). Can require harsh conditions for removal.
tert-Butoxycarbonyl BocLow: Labile to strong acids (e.g., TFA, HCl).[1] Generally stable to base and hydrogenation.Acidolysis: TFA in CH₂Cl₂, HCl in dioxane.Not suitable for acidic reactions. Good for subsequent base-mediated or cross-coupling reactions.
(2-Trimethylsilyl)ethoxymethyl SEMModerate: Stable to a wide range of non-acidic conditions.Fluoride Ion: TBAF in THF. Acidic Conditions: Often requires heating with acid.Cleavage with fluoride is very mild and orthogonal to many other protecting groups.
2,2,2-Trichloroethoxycarbonyl TrocHigh: Stable to acidic and mildly basic conditions.Reductive Cleavage: Zn in acetic acid.[6][7]Provides good stability and can be removed under mild, reductive conditions.

III. Troubleshooting Common Synthesis Problems

This section provides a troubleshooting guide for specific issues that you may encounter during your experiments.

Scenario 1: "Upon adding a Lewis acid (e.g., AlCl₃, SnCl₄) for my Friedel-Crafts reaction, the mixture immediately turned black."
  • Probable Cause: You are experiencing rapid, uncontrolled acid-catalyzed polymerization of an unprotected or inappropriately protected pyrrole. The tert-butoxycarbonyl (Boc) group, for instance, is designed to be labile under strong acidic conditions and will be cleaved, exposing the reactive N-H pyrrole.[1]

  • Recommended Solutions:

    • Switch to an Acid-Stable Protecting Group: The most effective solution is to use a robust, electron-withdrawing protecting group that is stable to strong acids. The p-toluenesulfonyl (Tosyl) group is an excellent choice for Friedel-Crafts reactions.[8]

    • Optimize Reaction Conditions (if protection is not feasible):

      • Lower the Temperature: Drastically lower the temperature of your reaction mixture (e.g., to -78 °C) before and during the addition of the Lewis acid.

      • Slow Addition: Add the Lewis acid very slowly and in a dropwise manner to a diluted solution of your pyrrole substrate. This helps to avoid localized high concentrations of acid.

Scenario 2: "My reaction is sluggish, and even after prolonged heating, I observe significant amounts of starting material and some dark, insoluble material."
  • Probable Cause: This could be a combination of insufficient activation for your desired reaction and slow, concurrent oxidative polymerization. The dark, insoluble material is likely polypyrrole formed from the degradation of your starting material or product over the extended reaction time, possibly due to trace oxygen.

  • Recommended Solutions:

    • Ensure an Inert Atmosphere: Rigorously de-gas your solvent and ensure your reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.

    • Consider a More Activating Protecting Group: While electron-withdrawing groups prevent polymerization, they also deactivate the pyrrole ring towards electrophilic substitution. If your reaction is too slow, you may need a less deactivating protecting group or a more powerful catalyst/reagent system.

    • Add a Radical Inhibitor: For reactions that are sensitive to oxidation, the addition of a radical inhibitor can be beneficial. Phenolic inhibitors like butylated hydroxytoluene (BHT) or hydroquinone can scavenge radical species that initiate polymerization.[] Nitroxide radicals such as TEMPO are also highly effective.[3]

Scenario 3: "I'm trying to perform a Vilsmeier-Haack formylation, but I'm getting a complex mixture of products and low yield of the desired aldehyde."
  • Probable Cause: The Vilsmeier-Haack reaction involves a highly electrophilic intermediate (the Vilsmeier reagent). With unprotected or insufficiently deactivated pyrroles, this can lead to side reactions, including polymerization.

  • Recommended Solutions:

    • N-Protection is Key: As with Friedel-Crafts reactions, using an N-protected pyrrole is highly recommended. N-Tosyl or other sulfonyl-protected pyrroles are generally good substrates for the Vilsmeier-Haack reaction.

    • Control Stoichiometry and Temperature: Use the minimum necessary amount of the Vilsmeier reagent and maintain a low temperature during its addition.

    • Alternative Formylation Methods: If the Vilsmeier-Haack reaction continues to be problematic, consider alternative, milder formylation procedures.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the introduction and removal of key N-protecting groups.

Protocol 1: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which imparts high stability in acidic media.

G start Start prep_flask Prepare flame-dried flask under N₂/Ar atmosphere start->prep_flask add_NaH Add NaH (1.2 eq) and wash with anhydrous hexanes prep_flask->add_NaH add_THF Add anhydrous THF to create a suspension add_NaH->add_THF cool_0C Cool to 0 °C (ice bath) add_THF->cool_0C add_pyrrole Slowly add pyrrole (1.0 eq) in anhydrous THF cool_0C->add_pyrrole stir_rt Stir at 0 °C for 30 min, then warm to RT for 1 hr add_pyrrole->stir_rt cool_0C_2 Cool back to 0 °C stir_rt->cool_0C_2 add_TsCl Add TsCl (1.1 eq) in anhydrous THF dropwise cool_0C_2->add_TsCl stir_rt_2 Stir at RT until reaction is complete (monitor by TLC) add_TsCl->stir_rt_2 quench Carefully quench with water stir_rt_2->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify end N-Tosyl Pyrrole purify->end

Caption: Workflow for the synthesis of N-Tosyl Pyrrole.

Materials:

  • Pyrrole

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and briefly dry the NaH under vacuum.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Once the reaction is complete, carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography or recrystallization to yield the pure N-tosyl pyrrole.[10]

Protocol 2: Deprotection of N-Tosyl Pyrrole using Basic Hydrolysis

Materials:

  • N-Tosyl pyrrole derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-Tosyl pyrrole derivative in a mixture of methanol and water (e.g., 9:1 MeOH/H₂O).

  • Add crushed NaOH or KOH pellets (3-5 equivalents) to the solution.

  • Stir the mixture at room temperature or gently heat to reflux to increase the rate of reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude residue can be purified by flash column chromatography if necessary to yield the deprotected pyrrole.[6]

Protocol 3: N-Protection of Pyrrole with Di-tert-butyl dicarbonate (Boc₂O)

Materials:

  • Pyrrole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve pyrrole (1.0 equivalent) in anhydrous THF or CH₂Cl₂ in a round-bottom flask.

  • Add Boc₂O (1.1-1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove DMAP, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc pyrrole, which is often pure enough for subsequent steps.

Protocol 4: Deprotection of N-Boc Pyrrole using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc pyrrole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-Boc pyrrole derivative in CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v) dropwise to the solution.

  • Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction closely by TLC as deprotection is usually rapid.

  • Once complete, carefully neutralize the reaction by pouring it into a stirred, cold solution of saturated sodium bicarbonate.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrrole.

V. Beyond N-Protection: Alternative Strategies and Milder Conditions

While N-protection is a powerful tool, there are instances where avoiding a protection/deprotection sequence is desirable. Modern synthetic methods offer several alternatives for the functionalization of pyrroles under milder, often acid-free, conditions.

  • Metal-Catalyzed C-H Functionalization: A significant area of recent research has focused on the direct functionalization of pyrrole C-H bonds using transition metal catalysts (e.g., Palladium, Rhodium, Iridium). These methods can offer high regioselectivity and avoid the use of harsh acidic conditions.[1][11]

  • Radical-Based Functionalization: Metal-free oxidative conditions can be employed to generate pyrrolyl radicals for subsequent C-C bond formation, providing another avenue for functionalization that bypasses traditional electrophilic aromatic substitution pathways.[1][11]

  • Photocatalysis and Electrochemistry: The use of visible light photocatalysis and electrochemical methods for pyrrole functionalization is a rapidly emerging field. These techniques can enable unique transformations under exceptionally mild conditions.[1]

Researchers are encouraged to explore these modern methods, especially when dealing with complex, acid-sensitive substrates where traditional approaches may fail.

We trust this technical guide will serve as a valuable resource in your synthetic endeavors. For further inquiries or specific application support, please do not hesitate to contact our team.

References

  • ResearchGate. Pyrrole Protection | Request PDF. [Link]

  • Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole under Friedel-Crafts conditions. Evidence for organoaluminum intermediates. Tetrahedron, 64(9), 2104-2112. [Link]

  • Kumar, A., & Kumar, V. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1133-1165. [Link]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]

  • Kaur, N., & Kishore, D. (2014). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. ACS Combinatorial Science, 16(6), 289-294. [Link]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]

  • MDPI. Polypyrrole Derivatives: Preparation, Properties and Application. [Link]

  • Rajput, A. A., & Khan, A. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Journal of Materials Chemistry. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. [Link]

  • Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. SEM-deprotection of pyrrole 10a | Download Scientific Diagram. [Link]

  • ResearchGate. SCHEME 1 Deprotection of N-SEM from 5R-SP using literature protocol. [Link]

  • NIH. 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. [Link]

  • ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 450-469. [Link]

  • NIH. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. [Link]

  • Wikipedia. Polymerisation inhibitor. [Link]

  • ResearchGate. Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... [Link]

  • ResearchGate. The mechanism of pyrrole electropolymerization | Request PDF. [Link]

  • Química Organica.org. Pyrrole polymerization. [Link]

  • ResearchGate. Kinetics and mechanism of pyrrole chemical polymerization | Request PDF. [Link]

  • YouTube. How Do Polymerization Inhibitors Work? - Chemistry For Everyone. [Link]

  • Google Patents.

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Technical Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the Paal-Knorr pyrrole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and maximize your yields of valuable pyrrole derivatives.

The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone in heterocyclic chemistry for its straightforward approach to constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] Despite its utility, the reaction is not without its nuances. This guide provides in-depth, experience-driven insights to navigate these challenges effectively.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My Paal-Knorr reaction is resulting in a very low yield or failing to proceed to completion. What are the common causes, and how can I address them?

Answer: Low yields in the Paal-Knorr synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the nature of your starting materials.[3][4]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heat and an acid catalyst.[4] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of very strong acids can cause degradation of either the starting materials or the desired pyrrole product.[4][5]

    • Recommendation: Begin by gradually increasing the reaction temperature while monitoring the progress using Thin Layer Chromatography (TLC).[4] Consider exploring milder acidic conditions. Acetic acid is a commonly used weak acid that can effectively accelerate the reaction.[3][4] A variety of Brønsted and Lewis acids have also been shown to be effective catalysts.[4] Furthermore, microwave-assisted synthesis can often provide higher yields in significantly shorter reaction times.[3][5]

  • Poorly Reactive Starting Materials: The electronic and steric properties of your substrates play a crucial role. Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[4] Similarly, sterically hindered 1,4-dicarbonyl compounds or bulky primary amines can impede the reaction.[5]

    • Recommendation: For less reactive amines, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, or use a more active catalyst.[4] If steric hindrance is a significant issue, it may be necessary to select alternative, less bulky starting materials.

  • Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is critical. Impurities like mono-carbonyl compounds can lead to the formation of undesired side products, which will inevitably lower the overall yield of your target pyrrole.[3]

    • Recommendation: It is highly recommended to use purified 1,4-dicarbonyl compounds. Standard purification techniques such as distillation or recrystallization should be employed if you question the purity of your starting material.[3]

Issue 2: Significant Furan Byproduct Formation

Question: I am observing a significant amount of a byproduct that I suspect is a furan. How can I prevent this?

Answer: The formation of a furan derivative is a common side reaction in the Paal-Knorr synthesis.[3][6] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself, competing with the desired pyrrole synthesis.[6]

Key Factor: Reaction pH

The pH of the reaction medium is the most critical factor in controlling the selectivity between pyrrole and furan formation.

  • Pyrrole Formation: This reaction is best conducted under neutral or weakly acidic conditions.[7] The addition of a weak acid, such as acetic acid, can accelerate the reaction without significantly promoting furan formation.[5][7]

  • Furan Formation: If the pH drops below 3, the formation of furan byproducts becomes a significant competing reaction, which will drastically reduce your pyrrole yield.[3][7]

Visualizing the Effect of pH

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways 1,4-Dicarbonyl 1,4-Dicarbonyl Pyrrole Pyrrole 1,4-Dicarbonyl->Pyrrole  + Amine (Neutral to Weakly Acidic, pH > 3) Furan Furan 1,4-Dicarbonyl->Furan  (Strongly Acidic, pH < 3) Amine Amine

Caption: The effect of reaction pH on the major product.

Issue 3: Formation of Dark, Tarry Material

Question: My crude product is a dark, tarry substance that is difficult to work with and purify. What is the cause, and how can I prevent it?

Answer: The formation of dark, polymeric, or tarry materials is often a result of overly harsh reaction conditions.

Causes and Prevention of Polymerization:

  • Excessively High Temperatures: High reaction temperatures can promote unwanted polymerization pathways.[4]

    • Recommendation: Lower the reaction temperature and monitor the reaction for a longer period. It's a balance between providing enough energy for the desired reaction to proceed without initiating degradation and polymerization.

  • Highly Acidic Conditions: Strong acids can also catalyze polymerization.[4]

    • Recommendation: As with preventing furan formation, utilizing milder acidic conditions is key. If your substrate is particularly sensitive, consider catalysts that operate under neutral conditions.

  • Prolonged Reaction Times: Even under optimal temperature and pH, leaving a reaction for an extended period after completion can lead to product degradation and the formation of impurities.

    • Recommendation: Monitor your reaction closely using TLC and proceed with the work-up as soon as the starting material is consumed to avoid prolonged exposure to heat and acid.[4]

Core Concepts and Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] The reaction is typically catalyzed by an acid, though neutral or weakly acidic conditions can also be effective.[2] The established mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[2] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[2][8] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[2]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + Primary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization (Rate-Determining) Pyrrole Pyrrole Product Cyclic_Intermediate->Pyrrole Dehydration (-2 H2O)

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

General Protocol for a Trial Optimization of Paal-Knorr Synthesis

This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.[3]

1. Reactant Preparation:

  • Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[3]

  • Use a fresh, high-purity primary amine.

2. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add the primary amine (1.1 - 1.5 eq).

  • Add the chosen solvent (e.g., ethanol, acetic acid, or proceed under solvent-free conditions).

  • Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).

3. Reaction Conditions:

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC.

4. Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[3]

Protocol for Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol is a general guideline for a microwave-assisted Paal-Knorr reaction, which often leads to shorter reaction times and improved yields.[9][10]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Data Presentation: Catalyst Comparison

The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. Below is a summary of various catalysts and their reported general performance.

Catalyst TypeExamplesTypical ConditionsAdvantages
Brønsted Acids Acetic Acid, p-TsOHMild to moderate heatingReadily available, inexpensive.[1][11]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂Often milder conditionsHigh efficiency, can be used in catalytic amounts.[8]
Heterogeneous Catalysts Montmorillonite clay, Silica sulfuric acidSolvent-free or conventional heatingEasy removal and potential for recycling.[8][11]
Other Iodine, Ionic LiquidsVariedCan offer unique reactivity and "green" alternatives.[8]

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry - ACS Publications. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis: Catalysis Reviews. (URL: [Link])

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. (URL: [Link])

  • Optimization of reaction conditions | Download Table - ResearchGate. (URL: [Link])

  • Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC - NIH. (URL: [Link])

  • Paal-Knorr Thiophene Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. - YouTube. (URL: [Link])

  • Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF - ResearchGate. (URL: [Link])

  • Knoor Method for pyrrole preparation: Three different methods with mechanism and retro-synthesis. - YouTube. (URL: [Link])

  • Knorr Pyrrole Synthesis | Organic Chemistry - YouTube. (URL: [Link])

  • Paal knorr synthesis of pyrrol with Mechanism || Very Easy Method - YouTube. (URL: [Link])

  • Knorr pyrrole synthesis - Wikipedia. (URL: [Link])

Sources

Hantzsch Pyrrole Synthesis: Technical Support and Optimization Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction to construct substituted pyrroles. Pyrroles are foundational heterocyclic motifs in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2]

This document moves beyond a simple recitation of procedures. It provides in-depth, field-tested insights into the nuances of the Hantzsch synthesis, focusing on troubleshooting common issues and optimizing reaction conditions for enhanced yield and purity.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions you might have before embarking on or while performing the Hantzsch pyrrole synthesis.

Q1: What is the fundamental mechanism of the Hantzsch pyrrole synthesis, and why is it important to understand?

The Hantzsch pyrrole synthesis is a condensation reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3] Understanding the mechanism is crucial for troubleshooting and optimization. It proceeds through several key steps:

  • Enamine Formation: The amine reacts with the β-ketoester to form an enamine intermediate.[3][4]

  • C-Alkylation: The enamine then acts as a nucleophile, attacking the α-haloketone.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular condensation, followed by the elimination of a water molecule to form the aromatic pyrrole ring.[3][4]

A deep understanding of these steps allows for the rational selection of reactants and conditions to favor the desired reaction pathway.

Q2: What are the typical, "classical" conditions for a Hantzsch pyrrole synthesis, and what kind of results can I expect?

Conventional Hantzsch syntheses are often carried out in solvents like ethanol or dimethylformamide (DMF) at temperatures ranging from 60–85 °C, typically without a catalyst.[2] While straightforward, these conditions are often plagued by moderate yields, generally in the range of 30–60%.[2] These modest outcomes are frequently due to the formation of side products and the need for challenging purifications.[1]

Q3: What are the most common side products in a Hantzsch pyrrole synthesis?

The most notable side product is a furan derivative, formed through the competing Feist-Bénary furan synthesis.[2] This occurs when the enolate of the β-dicarbonyl compound directly attacks the α-haloketone. Other impurities can arise from self-condensation of the starting materials or incomplete reactions.

Troubleshooting Guide: From Low Yields to Purification Woes

This section is dedicated to addressing the specific challenges you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Pyrrole

Why is my yield so low?

Low yields are the most common frustration with the classical Hantzsch synthesis. Several factors can be at play.

  • Suboptimal Reaction Conditions: The classical, uncatalyzed reaction is often inefficient.[1]

  • Competing Side Reactions: The formation of furan byproducts can significantly consume your starting materials.[2]

  • Poor Quality Starting Materials: Impurities in your β-ketoester, α-haloketone, or amine can inhibit the reaction or lead to a cascade of side products.

  • Steric Hindrance: Bulky substituents on your starting materials can slow down the reaction rate.

Solutions to Improve Your Yield:

Strategy Rationale Recommended Action
Catalyst Introduction Catalysts can accelerate the rate-limiting steps and improve selectivity.Consider using a Lewis acid catalyst like Ytterbium triflate (Yb(OTf)₃) or Bismuth triflate (Bi(OTf)₃), or an organocatalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][5]
Solvent Optimization The choice of solvent can significantly impact reaction rates and selectivity.For a "greener" and often more efficient synthesis, explore using water with a catalyst like DABCO, or an ionic liquid such as [bmim]BF₄ with Bi(OTf)₃.[1][5]
Temperature Adjustment Higher temperatures can sometimes overcome activation energy barriers, but may also promote side reactions.Carefully screen a range of temperatures. For some modern catalytic systems, the reaction can proceed efficiently at room temperature.
Non-Conventional Energy Sources Techniques like microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields.If available, a microwave reactor can be a powerful tool for optimization. Ultrasound has also been shown to improve yields in Hantzsch-type syntheses.[6][7]
Ensure Purity of Starting Materials Contaminants can have a significant negative impact.Purify your starting materials before use, for example, by distillation or recrystallization.
Problem 2: Significant Formation of Furan Side Products

How can I favor the formation of the pyrrole over the furan?

The competition between the Hantzsch and Feist-Bénary pathways is a classic challenge.

  • Reaction Pathway Competition: The Feist-Bénary synthesis is favored under conditions that promote the enolate of the β-dicarbonyl to act as the primary nucleophile.

Strategies to Minimize Furan Formation:

Strategy Rationale Recommended Action
Promote Enamine Formation The Hantzsch pathway is initiated by the formation of the enamine.Ensure a stoichiometric or slight excess of the amine is used. The choice of a more nucleophilic amine can also favor this pathway.
Catalyst Selection Certain catalysts can selectively promote the Hantzsch pathway.Lewis acids can coordinate to the carbonyl oxygen of the α-haloketone, making it more susceptible to attack by the enamine.[1]
Solvent Choice Protic solvents can stabilize the enamine intermediate.Solvents like ethanol or even water can be beneficial in promoting the desired pathway.
Problem 3: Difficulty in Purifying the Final Product

My crude product is a complex mixture. How can I effectively purify my pyrrole?

Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.

Purification Strategies:

Technique When to Use Key Considerations
Acid-Base Extraction If your product and impurities have different acid/base properties.The pyrrole nitrogen is weakly basic. This can sometimes be exploited for separation.
Column Chromatography The most common and generally effective method for separating complex mixtures.[8]A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial. Use TLC to guide your choice of eluent.
Recrystallization If your product is a solid and you can find a suitable solvent system.This can be a highly effective method for obtaining very pure material.
Distillation For liquid pyrroles with boiling points sufficiently different from impurities.Often performed under reduced pressure to avoid decomposition at high temperatures.

Optimized Experimental Protocols

The following are detailed, step-by-step protocols for modern, high-yield Hantzsch pyrrole syntheses.

Protocol 1: DABCO-Catalyzed Synthesis in Water

This protocol is an example of a green chemistry approach to the Hantzsch synthesis.[1]

  • Reactant Preparation: In a round-bottom flask, combine the β-dicarbonyl compound (1 mmol), the α-haloketone (1 mmol), and the primary amine (1.2 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of water and 1,4-diazabicyclo[2.2.2]octane (DABCO) (10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Workup: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Bi(OTf)₃-Catalyzed Synthesis in an Ionic Liquid

This method often provides excellent yields and allows for the recycling of the catalytic system.[5]

  • Reactant Preparation: In a reaction vessel, mix the primary amine (1.2 mmol) and the 1,4-dicarbonyl reactant (1 mmol) in the ionic liquid [bmim]BF₄.

  • Catalyst Addition: Add Bismuth triflate (Bi(OTf)₃) (5 mol%).

  • Reaction: Stir the mixture at the appropriate temperature (e.g., refluxing toluene conditions can be adapted for the ionic liquid) and monitor by TLC.

  • Workup and Catalyst Recovery: After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether). The ionic liquid and catalyst can be recovered, washed, and reused for subsequent reactions.[5]

  • Purification: Concentrate the organic extract and purify the residue by column chromatography.

Visualizing the Process: Diagrams and Workflows

The Hantzsch Pyrrole Synthesis Mechanism

Hantzsch_Mechanism Reactants β-Ketoester + α-Haloketone + Amine Enamine Enamine Intermediate Reactants->Enamine Enamine Formation Alkylated_Intermediate C-Alkylated Intermediate Enamine->Alkylated_Intermediate C-Alkylation Cyclized_Intermediate Cyclized Intermediate Alkylated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Substituted Pyrrole Cyclized_Intermediate->Product Dehydration

Caption: The stepwise mechanism of the Hantzsch pyrrole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If Pure Add_Catalyst Introduce a Catalyst (e.g., DABCO, Bi(OTf)₃) Optimize_Conditions->Add_Catalyst Change_Solvent Change Solvent (e.g., Water, Ionic Liquid) Optimize_Conditions->Change_Solvent Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp Non_Conventional Consider Non-Conventional Methods (Microwave, Ultrasound) Optimize_Conditions->Non_Conventional Improved_Yield Improved Yield Add_Catalyst->Improved_Yield Change_Solvent->Improved_Yield Vary_Temp->Improved_Yield Non_Conventional->Improved_Yield

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 5-methyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this valuable pyrrole derivative on a larger scale. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant production. Our focus is on providing practical, experience-driven insights to ensure a robust, safe, and efficient synthesis.

Overview of Synthetic Strategies

The synthesis of polysubstituted pyrroles like this compound is most commonly achieved through classical condensation reactions such as the Hantzsch or Paal-Knorr pyrrole synthesis.[1][2][3] These methods offer a versatile and often high-yielding approach to the pyrrole core. The choice between these routes will depend on the availability of starting materials, desired impurity profile, and scale of the reaction.

A plausible and commonly employed route for the synthesis of this compound is the Hantzsch Pyrrole Synthesis . This reaction involves the condensation of a β-ketoester, an α-haloketone, and an amine (in this case, ammonia or a protected equivalent).[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: For the scale-up synthesis of this compound, the Hantzsch pyrrole synthesis is a highly recommended and industrially viable route.[4][5] It involves a one-pot, three-component reaction that is generally efficient and scalable. The key starting materials for this specific target would be:

  • Methyl acetoacetate: A readily available β-ketoester.

  • Chloroacetone or Bromoacetone: A common α-haloketone.

  • Ammonia or an ammonia equivalent: Such as ammonium acetate, to provide the nitrogen atom for the pyrrole ring.

An alternative, though sometimes less direct for this substitution pattern, is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][6] The synthesis of the required unsymmetrical 1,4-dicarbonyl precursor can sometimes be a multi-step process, making the Hantzsch synthesis more convergent and often preferred for its operational simplicity on a large scale.

Q2: I am observing low yields in my Hantzsch synthesis of this compound. What are the likely causes and how can I optimize the reaction?

A2: Low yields in a Hantzsch pyrrole synthesis on a larger scale can stem from several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your methyl acetoacetate and chloro/bromoacetone. Impurities can lead to significant side reactions. Chloroacetone, in particular, can be unstable and should be freshly distilled or from a reliable source.

  • Reaction Temperature and Exothermicity: The initial condensation steps can be exothermic. On a larger scale, poor heat dissipation can lead to runaway reactions and the formation of polymeric byproducts. A controlled, gradual addition of the α-haloketone at a moderate temperature is crucial.

  • Choice of Base and Solvent: The choice of base is critical. While ammonia is the reactant, an additional base like triethylamine or N,N-diisopropylethylamine (DIPEA) can be used to neutralize the hydrohalic acid formed during the reaction.[7] In terms of solvents, alcohols like ethanol or methanol are common, but for scale-up, higher boiling point solvents like toluene or DMF might offer better temperature control.[8]

  • Order of Addition: The order in which the reactants are mixed can significantly impact the yield. A common and effective method is to first form the enamine intermediate by reacting methyl acetoacetate with ammonia, and then slowly add the chloroacetone. This minimizes self-condensation of the chloroacetone.

Q3: My final product is a dark, tarry material that is difficult to purify. What is causing this and what purification strategies are effective?

A3: The formation of dark, polymeric materials is a common issue in pyrrole synthesis, often due to the inherent instability of the pyrrole ring under certain conditions, especially acidic environments and exposure to air and light.

  • Cause of Coloration: The dark color is typically due to the formation of oxidized and polymerized pyrrole species. This can be exacerbated by prolonged reaction times at high temperatures or harsh acidic work-up conditions.

  • Effective Purification Strategies:

    • Work-up: After the reaction, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help to neutralize any residual acid and remove some acidic impurities.

    • Crystallization: If the product is a solid, crystallization is the most effective method for purification on a large scale. A solvent screen should be performed to identify a suitable solvent system (e.g., hexane/ethyl acetate, toluene, or isopropanol).

    • Activated Carbon Treatment: Before crystallization, treating the crude product solution with activated carbon can help to remove colored impurities.[9]

    • Column Chromatography: While effective on a small scale, silica gel chromatography can be challenging for large quantities. If necessary, consider using a wider column with a faster flow rate. Be aware that the acidic nature of silica gel can sometimes cause degradation of sensitive pyrroles. Using silica gel deactivated with a small amount of triethylamine in the eluent can mitigate this.

Q4: Are there any specific safety precautions I should take when scaling up the synthesis of this compound?

A4: Yes, several safety considerations are paramount during the scale-up of this synthesis:

  • Chloroacetone/Bromoacetone: These are lachrymators and are toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

  • Exothermic Reaction: As mentioned, the reaction can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and a temperature probe to monitor the internal temperature. Gradual addition of reagents is essential to control the reaction rate.

  • Pressure Build-up: If the reaction is run in a sealed reactor, there is a potential for pressure build-up due to the formation of gaseous byproducts or an uncontrolled exotherm. Ensure the reactor is properly vented.

  • Flammable Solvents: Many of the solvents used (e.g., ethanol, toluene, ether) are flammable. Use appropriate grounding and bonding procedures to prevent static discharge, and ensure the reaction is performed in an area free from ignition sources.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield 1. Impure starting materials. 2. Poor temperature control (runaway reaction). 3. Incorrect stoichiometry or order of addition. 4. Inefficient mixing on a larger scale.1. Use freshly distilled or high-purity reagents. 2. Implement controlled, slow addition of the α-haloketone with efficient cooling. Monitor the internal temperature. 3. Optimize the molar ratios of reactants. Pre-form the enamine before adding the α-haloketone. 4. Ensure adequate agitation to maintain a homogeneous reaction mixture.
Formation of Dark Tarry Byproducts 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Harsh acidic conditions during reaction or work-up. 4. Air oxidation of the pyrrole product.1. Lower the reaction temperature and ensure even heating. 2. Monitor the reaction by TLC or HPLC and quench it upon completion. 3. Use a milder acid catalyst or a non-acidic work-up. A basic wash can be beneficial. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure of the product to air.
Difficult Purification / Oily Product 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. 3. Residual solvent.1. Ensure the reaction goes to completion. A water wash can help remove water-soluble starting materials. 2. Optimize reaction conditions to favor the desired isomer. Recrystallization is often effective for separating isomers. 3. Use a high-vacuum pump or a rotary evaporator to completely remove the solvent.
Product Instability / Decomposition upon Storage 1. Exposure to light, air, or acidic conditions. 2. Residual catalyst or impurities.1. Store the purified product in a cool, dark place under an inert atmosphere.[10] 2. Ensure the product is thoroughly purified to remove any traces of acid or metal catalysts.

Experimental Protocols

Proposed Hantzsch Synthesis of this compound (Illustrative Lab-Scale Protocol)

This protocol is a starting point and will require optimization for large-scale production.

Materials:

  • Methyl acetoacetate

  • Chloroacetone

  • Ammonium acetate

  • Ethanol

  • Sodium bicarbonate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq) and ammonium acetate (1.2 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add chloroacetone (1.0 eq) to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

Hantzsch Pyrrole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Methyl Acetoacetate D Enamine Formation A->D B Ammonia Source (e.g., Ammonium Acetate) B->D C Chloroacetone E Alkylation & Cyclization C->E D->E Intermediate F Quench & Extraction E->F G Purification (Crystallization/Chromatography) F->G H This compound (Final Product) G->H

Caption: Hantzsch synthesis workflow for this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifyReagents Purify/Replace Reagents PurityOK->PurifyReagents No CheckTemp Review Temperature Control PurityOK->CheckTemp Yes PurifyReagents->Start Re-run TempOK Exotherm Controlled? CheckTemp->TempOK ImproveCooling Improve Cooling & Slow Addition TempOK->ImproveCooling No CheckStoichiometry Verify Stoichiometry & Order of Addition TempOK->CheckStoichiometry Yes ImproveCooling->Start Re-run StoichiometryOK Stoichiometry Correct? CheckStoichiometry->StoichiometryOK OptimizeRatios Optimize Molar Ratios StoichiometryOK->OptimizeRatios No FinalChecks Investigate Mixing & Reaction Time StoichiometryOK->FinalChecks Yes OptimizeRatios->Start Re-run

Caption: Decision tree for troubleshooting low yields in pyrrole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]1][2]

  • Wikipedia. (2023, October 29). Paal–Knorr synthesis. Retrieved from [Link]6][11]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.[3]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.[1][7][11][12]

  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1700.[4]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]9]

  • Various Authors. (n.d.). Hantzsch Pyrrole Synthesis. In Name Reactions in Heterocyclic Chemistry. Wiley.[5]

  • Kaur, N. (2020). Hantzsch Pyrrole Synthesis. In Metals and Non-Metals. Taylor & Francis.[8]

Sources

removal of impurities from crude Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purification of Crude Methyl 5-methyl-1H-pyrrole-3-carboxylate

Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key pyrrole intermediate in high purity. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting logic to empower you in your laboratory work.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Question 1: My crude product is a dark brown or black oil/solid. What causes this discoloration and how can I remove it?

Answer: Discoloration is a frequent issue when synthesizing pyrrole derivatives. The primary causes are typically:

  • Oxidation: Pyrroles are electron-rich aromatic compounds and can be susceptible to oxidation, especially when exposed to air and light for prolonged periods. This often leads to the formation of highly conjugated, colored polymeric materials.

  • Residual Acid: Trace amounts of acid left over from the synthesis (e.g., from a Paal-Knorr or Knorr pyrrole synthesis) can catalyze polymerization and degradation, particularly upon heating.[1]

  • Highly Conjugated Byproducts: The synthetic route itself may generate minor byproducts with extensive conjugation, which absorb visible light and appear colored even at low concentrations.[1]

Troubleshooting Steps:

  • Acid Scavenging: Before purification, ensure your workup procedure effectively removes all acidic residues. A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, is highly recommended.[1]

  • Charcoal Treatment: For persistent color, activated charcoal can be used to adsorb the colored impurities. This is typically done before the final purification step (recrystallization or post-column concentration). Be aware that this may lead to a slight reduction in overall yield due to non-specific adsorption of the desired product.[1]

  • Minimize Exposure: During all handling and purification steps, work efficiently to minimize the product's exposure to air and bright light. If the compound is particularly sensitive, performing operations under an inert atmosphere (e.g., Nitrogen or Argon) is advisable.[1]

Question 2: My compound is streaking badly on the silica gel TLC plate and during column chromatography, resulting in poor separation.

Answer: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For pyrroles, which contain a polar N-H group, the issue often stems from the acidic nature of standard silica gel.

  • Cause: The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the basic lone pair of the pyrrole nitrogen or engage in hydrogen bonding. This leads to slow, uneven movement up the column or plate, resulting in tailing or streaking.[1]

Troubleshooting Steps:

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. This is the industry-standard approach for amines and related N-heterocycles.[1]

    • Pyridine: 0.1-1% pyridine can also be used, though it is less volatile and may be harder to remove from the final product.[1]

  • Use an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your molecule, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[1]

    • Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solution of your non-polar eluent containing 1-2% triethylamine before loading your sample.[1]

Question 3: I have multiple spots on my TLC, even after purification. How do I identify the impurities and select the right purification strategy?

Answer: Multiple spots indicate the presence of unreacted starting materials, byproducts, or decomposition products. Identifying these is key to devising a successful purification strategy.

  • Common Impurities: Depending on your synthesis route (e.g., Knorr synthesis), common impurities may include unreacted β-ketoesters, α-amino ketones, or self-condensation products.

  • Strategy: The polarity difference between your desired product and the impurities will determine the best method.

    • Column Chromatography: Ideal for separating compounds with different polarities (different Rf values on TLC).[1]

    • Recrystallization: Best for removing small amounts of impurities from a solid product, especially if the impurities have different solubilities than your desired compound in a given solvent system.[1]

    • Acid-Base Extraction: If you have acidic or basic impurities (e.g., unreacted amines or carboxylic acids), a liquid-liquid extraction workup can efficiently remove them before chromatography or recrystallization.[2]

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for addressing common purification challenges.

G start Crude Product Analysis (TLC) color_check Is the product dark/colored? start->color_check streaking_check Does the spot streak on TLC? color_check->streaking_check No charcoal Perform Activated Charcoal Treatment (See Protocol 2.3) color_check->charcoal Yes purity_check Are there multiple distinct spots? streaking_check->purity_check No add_base Add 0.5% Et3N to eluent streaking_check->add_base Yes column Purify via Column Chromatography (See Protocol 2.1) purity_check->column Yes (Different Rf) recrystallize Purify via Recrystallization (See Protocol 2.2) purity_check->recrystallize Yes (Minor Impurities) end_node Pure Product purity_check->end_node No (Single Spot) re_purify Re-purify via Recrystallization or Column charcoal->re_purify re_purify->end_node use_alumina Consider using Alumina add_base->use_alumina If streaking persists add_base->column use_alumina->column column->end_node recrystallize->end_node

Caption: Troubleshooting workflow for purifying this compound.

Section 2: Core Purification Protocols

These protocols provide detailed, step-by-step instructions for the most effective purification techniques.

Protocol 2.1: Flash Column Chromatography

This is the most versatile method for separating the target compound from impurities with different polarities.

Principle: The crude mixture is adsorbed onto a stationary phase (silica gel) and eluted with a mobile phase (solvent mixture). Compounds separate based on their differential partitioning between the two phases, which is primarily driven by polarity.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). The ideal system should give your desired product an Rf value of approximately 0.2-0.3 for good separation.[3] Remember to add ~0.5% triethylamine to the TLC solvent jar to mimic column conditions.[1]

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in your chosen non-polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively (for "dry loading"): Dissolve the crude product in a suitable solvent (e.g., DCM, EtOAc), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often results in better separation.[4]

  • Elution:

    • Carefully add your eluent to the column.

    • Begin elution using positive pressure (flash chromatography).

    • Collect fractions in test tubes. Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., vanillin or permanganate).[5][6]

  • Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (200-400 mesh)Standard, cost-effective choice for most separations.[5]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateProvides a good polarity gradient for many organic compounds.[3][4]
Eluent Additive 0.1-1% Triethylamine (Et₃N)Prevents peak tailing by neutralizing acidic silanol groups on the silica.[1]
Target Rf 0.2 - 0.3Provides the optimal balance between resolution and elution time.
Protocol 2.2: Recrystallization

This method is ideal for purifying solid crude products that contain relatively small amounts of impurities.

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Upon cooling, the pure product crystallizes out, leaving the impurities behind in the solution.

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is finding the right solvent or solvent pair.

    • Test small amounts of your crude product in various solvents (e.g., Ethanol, Methanol, Ethyl Acetate, Toluene, Hexane).

    • A good single solvent will dissolve the compound when hot but not when cold.

    • For a two-solvent system, find a "good" solvent that dissolves the compound readily and a "bad" solvent in which it is insoluble. The two solvents must be miscible.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid is completely dissolved. If using a solvent pair, dissolve in the "good" solvent first.

  • Inducing Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two-Solvent: While the solution in the "good" solvent is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the saturation point). Add another drop or two of the "good" solvent to re-clarify, then allow it to cool as described above.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2.3: Activated Charcoal Treatment for Color Removal

Principle: Activated charcoal has a very high surface area and can adsorb large, flat, conjugated molecules, which are often the source of color.[1]

Step-by-Step Methodology:

  • Dissolve the colored crude product in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane, or the solvent intended for recrystallization).

  • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).

  • Gently heat and stir the mixture for 5-15 minutes. Avoid boiling, as this can cause bumping.

  • Filter the hot mixture through a pad of Celite® or filter paper in a funnel to remove the charcoal. A hot filtration is necessary to prevent premature crystallization of the product.

  • Proceed with the next purification step (e.g., concentrate the filtrate and perform column chromatography, or allow the filtrate to cool for recrystallization).

Section 3: Purity Verification

Always verify the purity of your final product.

Method 3.1: Thin-Layer Chromatography (TLC) Analysis
  • Procedure: Dissolve a tiny amount of your purified product in a volatile solvent. Spot it on a TLC plate alongside a spot of the crude material. Develop the plate using the eluent system from your column chromatography.

  • Interpretation: The purified sample should show a single, round spot with no streaking. The Rf value should match the main spot in the crude material lane.

Method 3.2: Interpreting ¹H NMR for Purity Assessment
  • Procedure: Prepare a sample of your dried product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.[5][7]

  • Interpretation:

    • Confirm Structure: Verify that all expected peaks for this compound are present and have the correct integration and multiplicity.

    • Check for Impurities: Look for small, unidentifiable peaks in the spectrum. Pay close attention to the regions where solvent or starting material peaks would appear.[8][9] A clean baseline and the absence of extraneous peaks are indicators of high purity.

Section 4: General Purification Workflow

The following diagram illustrates the overall logic for purifying a crude synthetic product.

G cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Execution cluster_2 Phase 3: Final Verification crude Crude Product tlc_nmr Initial QC (TLC, ¹H NMR) crude->tlc_nmr strategy Select Purification Strategy tlc_nmr->strategy column Column Chromatography strategy->column Complex Mixture recrystallization Recrystallization strategy->recrystallization Solid with Minor Impurities final_qc Final QC (TLC, ¹H NMR, MP) column->final_qc recrystallization->final_qc pure_product Pure Product (>98%) final_qc->pure_product

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Analysis of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 5-methyl-1H-pyrrole-3-carboxylate, a compound of interest in synthetic and medicinal chemistry. We will explore the theoretical basis for the observed chemical shifts and coupling constants, compare its spectral features to alternative structures, and provide a detailed experimental protocol for acquiring high-quality data.

The Critical Role of Pyrrole Scaffolds and the Need for Precise Characterization

The pyrrole scaffold is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Consequently, the ability to precisely determine the substitution pattern on the pyrrole ring is crucial for understanding structure-activity relationships and ensuring the synthesis of the correct isomer. ¹H NMR spectroscopy provides a powerful, non-destructive method to achieve this.

Deciphering the ¹H NMR Spectrum of this compound

The structure of this compound presents a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. Understanding the interplay of electronic effects from the substituents is key to interpreting the spectrum correctly.

Molecular Structure and Proton Environments

Figure 1. Structure of this compound.

The key proton signals to analyze are:

  • N-H (H1): The proton attached to the nitrogen.

  • Ring Protons (H2 and H4): The protons directly on the pyrrole ring.

  • 5-Methyl Protons (H6): The protons of the methyl group at the C5 position.

  • Ester Methyl Protons (H10): The protons of the methyl group of the ester functionality.

Predicting and Interpreting Chemical Shifts (δ)

The chemical shifts of pyrrole protons are highly sensitive to the electronic nature of the substituents.[1] Generally, electron-withdrawing groups (EWGs) like the methyl carboxylate at C3 will deshield the ring protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) like the methyl group at C5 will shield the ring protons, causing an upfield shift (to a lower ppm value).[1]

  • N-H Proton: This proton signal is often broad due to quadrupole effects from the adjacent nitrogen and its chemical shift is highly dependent on solvent and concentration.[2] It typically appears in the range of 8.0-9.5 ppm.

  • Ring Protons:

    • H2: This proton is adjacent to the nitrogen and is deshielded by the electron-withdrawing ester group at the C3 position. It is expected to appear at a relatively downfield position for a pyrrole proton.

    • H4: This proton is also on the ring and will be influenced by both the C3-ester and the C5-methyl group.

  • 5-Methyl Protons: The methyl group at C5 is an electron-donating group, and its protons will likely appear in the typical alkyl region, around 2.2-2.4 ppm.

  • Ester Methyl Protons: The protons of the methyl ester are in a different chemical environment and will give a distinct singlet, typically around 3.7-3.9 ppm.

Coupling Constants (J)

The spin-spin coupling between protons on the pyrrole ring provides valuable structural information. In five-membered aromatic heterocycles, the coupling constants between adjacent and non-adjacent protons can be of similar magnitude, which can lead to complex splitting patterns.[2]

  • J(H2, H4): A small long-range coupling is expected between the H2 and H4 protons.

  • J(N-H, Ring Protons): The N-H proton can couple to the ring protons, though this is often not resolved due to the broadness of the N-H signal.[3]

Comparative Analysis: Distinguishing from Isomers

¹H NMR is a powerful tool for distinguishing between isomers. For example, let's compare the expected spectrum of this compound with its isomer, methyl 2-methyl-1H-pyrrole-3-carboxylate.

FeatureThis compoundMethyl 2-methyl-1H-pyrrole-3-carboxylate
Ring Proton Environment Two distinct ring protons (H2 and H4).Two distinct ring protons (H4 and H5).
Expected H2 Signal A singlet or narrowly split multiplet.No H2 proton.
Expected H5 Signal No H5 proton.A multiplet coupled to H4.
Methyl Group Signals One ring methyl group (at C5) and one ester methyl group.One ring methyl group (at C2) and one ester methyl group.

The absence of a signal corresponding to a proton at the 2-position and the presence of a signal for a proton at the 5-position would be key differentiating features.

Experimental Protocol for ¹H NMR Analysis

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., -1 to 12 ppm).

Figure 2. General workflow for NMR analysis.

Summary of Expected ¹H NMR Data for this compound in CDCl₃

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
N-H~8.0-9.5broad singlet1H
H2Downfield of H4doublet1H
H4Upfield of H2doublet1H
Ester -OCH₃~3.7-3.9singlet3H
5-CH₃~2.2-2.4singlet3H

Note: Actual chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions.

Conclusion

¹H NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of substituted pyrroles like this compound. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a framework for understanding the key spectral features of this molecule and serves as a practical resource for obtaining and interpreting high-quality ¹H NMR data.

References

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Afonin, A. V., et al. (2007). Bifurcated hydrogen-bonding effect on the shielding and coupling constants in trifluoroacetyl pyrroles as studied by 1H, 13C and 15N NMR spectroscopy and DFT calculations. Magnetic Resonance in Chemistry, 45(3), 220-230. Available at: [Link]

  • SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Abraham, R. J., & Bernstein, H. J. (1959). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1065. Available at: [Link]

  • Fukui, H., Shimokawa, S., & Sohma, J. (1969). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 18(2), 217-223. Available at: [Link]

  • Stenutz. (n.d.). This compound. Available at: [Link]

  • ChemSynthesis. (n.d.). methyl 1H-pyrrole-3-carboxylate. Available at: [Link]

  • PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

13C NMR characterization of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the ¹³C NMR Characterization of Methyl 5-methyl-1H-pyrrole-3-carboxylate

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR characterization of this compound, a substituted pyrrole of interest in medicinal chemistry and materials science. By integrating experimental data from analogous structures, theoretical predictions, and established spectroscopic principles, we offer a robust framework for the interpretation and validation of this compound's structure.

The Significance of ¹³C NMR in Pyrrole Chemistry

The pyrrole ring is a five-membered aromatic heterocycle, and the chemical environment of each carbon atom is highly sensitive to the nature and position of its substituents. ¹³C NMR spectroscopy provides direct insight into the electronic environment of each carbon atom within the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by factors such as hybridization, electron density, and the anisotropic effects of nearby functional groups. For substituted pyrroles like this compound, ¹³C NMR is indispensable for confirming the substitution pattern and the electronic effects of the methyl and methyl carboxylate groups on the pyrrole ring.

Predicted ¹³C NMR Spectral Data for this compound

In the absence of a readily available experimental spectrum for the title compound, a combination of spectral prediction tools and analysis of substituent effects provides a reliable estimation of the expected chemical shifts. Online databases and prediction software utilize extensive libraries of known spectra to calculate theoretical shifts.[1][2][3][4]

Predicted Chemical Shifts (CDCl₃):

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Chemical Shift
C2~125-130α-carbon to the nitrogen, deshielded by the adjacent methyl group.
C3~115-120β-carbon bearing the electron-withdrawing methyl carboxylate group, leading to a downfield shift.
C4~110-115β-carbon adjacent to the C5-methyl group.
C5~135-140α-carbon bearing a methyl group, significantly deshielded.
-COOCH₃ (C=O)~160-165Carbonyl carbon of the ester, highly deshielded.[5]
-COOCH₃~50-55Methyl carbon of the ester group.
5-CH₃~12-15Methyl carbon attached to the pyrrole ring.

Note: These are estimated values and may vary slightly from experimental results.

Comparative Analysis with Structurally Related Pyrroles

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined ¹³C NMR data of structurally similar pyrroles is crucial. This approach allows for the dissection of individual substituent effects on the pyrrole ring.

Comparison with Parent and Methylated Pyrroles

The ¹³C NMR chemical shifts for pyrrole, 2-methylpyrrole, and 3-methylpyrrole provide a baseline for understanding the influence of a methyl group at different positions on the ring.[6][7][8][9]

Table 1: Experimental ¹³C NMR Chemical Shifts of Pyrrole and Methylated Analogues (in CDCl₃)

CompoundC2C3C4C5-CH₃
Pyrrole118.5108.2108.2118.5-
2-Methylpyrrole127.9106.2107.8114.213.0
3-Methylpyrrole119.5117.1108.8116.812.1

Data compiled from various sources.

From this data, it is evident that a methyl group at the C2 position causes a significant downfield shift at C2 and a smaller effect on the other ring carbons. A methyl group at C3 primarily deshields C3.

Comparison with Pyrrole Carboxylates

The introduction of a methyl carboxylate group, an electron-withdrawing substituent, is expected to deshield the carbon to which it is attached and influence the electron distribution throughout the ring.

Table 2: Predicted vs. Analogous Pyrrole Carboxylate ¹³C NMR Data (in CDCl₃)

CompoundC2C3C4C5-COOCH₃ (C=O)-COOCH₃5-CH₃
This compound (Predicted) ~125-130~115-120~110-115~135-140~160-165~50-55~12-15
Methyl 1H-pyrrole-2-carboxylate122.1110.1116.1127.3162.251.0-
Methyl 1H-pyrrole-3-carboxylate123.0115.8117.8120.1164.550.8-

Data for analogues sourced from spectral databases.[10][11][12]

This comparison highlights that the ester group significantly deshields the attached carbon and the carbonyl carbon exhibits a characteristic downfield shift.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following detailed protocol should be followed.[13][14]

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 20-50 mg of high-purity this compound.[14]

  • Solvent: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Combine the analyte and solvent in a clean, dry vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is often sufficient for calibration.[15]

2. NMR Spectrometer Setup and Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The spectrometer's deuterium lock system will use the deuterium signal from the solvent to stabilize the magnetic field.

  • Shimming: Perform manual or automated shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) should be used.

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates.

    • Acquisition Time: Set to approximately 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring more accurate signal integration, although this is less critical for qualitative analysis.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio. The acquisition time can range from 20 minutes to several hours depending on the sample concentration.[13]

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃) to its known value (e.g., 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas. For proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons, especially for quaternary carbons.

Visualizing the Structure-Spectrum Correlation

A clear visualization of the molecular structure with its corresponding ¹³C NMR chemical shifts is an invaluable tool for spectral assignment.

G cluster_0 This compound C2 C2 (~125-130 ppm) C3 C3 (~115-120 ppm) C2->C3 C4 C4 (~110-115 ppm) C3->C4 C3_ester C=O (~160-165 ppm) C3->C3_ester C5 C5 (~135-140 ppm) C4->C5 N N-H C5->N C5_Me CH3 (~12-15 ppm) C5->C5_Me N->C2 O_ester O C3_ester->O_ester OMe O-CH3 (~50-55 ppm) C3_ester->OMe

Caption: Structure of this compound with predicted ¹³C NMR shifts.

Conclusion

The comprehensive characterization of this compound by ¹³C NMR spectroscopy is a multi-faceted process that relies on the synergy of theoretical prediction, comparative analysis with known compounds, and meticulous experimental technique. This guide provides a robust framework for researchers to confidently assign the ¹³C NMR spectrum of this molecule and similar substituted pyrroles. By understanding the underlying principles of substituent effects and adhering to best practices in sample preparation and data acquisition, ¹³C NMR serves as a powerful and definitive tool for structural verification in chemical research and development.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Cambridge. (n.d.).
  • Patiny, L. (n.d.).
  • Budhram, R. S., Uff, B. C., Jones, R. A., & Jones, R. O. (1980). 13C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues. Organic Magnetic Resonance, 13(2), 89–91.
  • BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
  • nmrshiftdb2. (n.d.).
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Wishart DS. (n.d.). CASPRE - 13C NMR Predictor.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • University of California, Santa Cruz. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • National Center for Biotechnology Inform
  • ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4.
  • Page, T. F., Jr. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(22), 5254–5255.
  • SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester.
  • SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 2,5-dimethyl-4-(4-methylphenyl)-, methyl ester.
  • SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester.
  • Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). (n.d.).
  • ChemicalBook. (n.d.). 3-ACETYL-1-METHYLPYRROLE(932-62-7) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Pyrrole(109-97-7) 13C NMR spectrum.
  • SpectraBase. (n.d.). 3-Methylpyrrole.
  • Supporting Inform
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247–3260.
  • ChemicalBook. (n.d.). N-Methylpyrrole-2-carboxylic acid(6973-60-0) 13C NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924).
  • University of Wisconsin-Madison. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • CDCl3. (n.d.).
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

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A Comparative Guide to the Mass Spectrometry Analysis of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the analysis of Methyl 5-methyl-1H-pyrrole-3-carboxylate (C7H9NO2, MW: 139.15 g/mol ).[1][2] As a substituted pyrrole, this compound is representative of a class of heterocyclic molecules pivotal in pharmaceutical and materials science research.[3] Accurate structural elucidation and quantification are paramount, and mass spectrometry offers the requisite sensitivity and specificity. Here, we move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring a robust and validated analytical approach.

The First Critical Decision: Ionization Technique

The journey of an analyte from sample to spectrum begins at the ion source. The choice of ionization technique is the most critical parameter, as it dictates the nature of the initial ionic species and, consequently, the entire fragmentation cascade. The selection hinges on the analyte's physicochemical properties and the desired analytical outcome—be it molecular weight confirmation or detailed structural fingerprinting.[3]

  • Hard Ionization vs. Soft Ionization: Ionization methods are broadly categorized as "hard" or "soft".[4] Hard techniques, like Electron Ionization (EI), impart high energy to the analyte, inducing extensive fragmentation. This creates a complex, reproducible "fingerprint" spectrum ideal for library matching but may result in a weak or absent molecular ion peak.[3] Conversely, soft techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart less energy, preserving the molecular ion and simplifying the spectrum, which is ideal for molecular weight determination and tandem MS (MS/MS) experiments.[4][5]

Comparison of Primary Ionization Techniques
TechniquePrincipleBest Suited ForExpected Ion for AnalyteProsCons
Electron Ionization (EI) High-energy electrons bombard the gaseous sample, causing electron ejection.[5]Volatile, thermally stable compounds; GC-MS coupling.[3][M]+• (m/z 139)Rich, reproducible fragmentation for library matching.Molecular ion can be weak or absent; requires sample volatility.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[4]Less volatile, polar compounds; LC-MS coupling.[3][M+H]+ (m/z 140)Soft ionization preserves molecular ion; excellent for LC-MS.Sensitive to salts and matrix effects; low efficiency for nonpolar compounds.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the analyte via chemical reactions.[5]Compounds of low to medium polarity and volatility.[M+H]+ (m/z 140)Handles less polar compounds better than ESI; higher flow rates.Can produce adducts; less suitable for large biomolecules.

For this compound, both EI (via GC-MS) and ESI/APCI (via LC-MS) are viable. A GC-EI-MS approach would yield a classic, fragment-rich spectrum for definitive identification. An LC-ESI-MS approach would be preferable for analyzing less pure samples or for high-throughput screening, providing a strong molecular ion for targeted MS/MS analysis.

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Ionization Source cluster_2 Mass Analyzer GC Gas Chromatography (GC) EI Electron Ionization (EI) GC->EI Volatile Analytes LC Liquid Chromatography (LC) ESI Electrospray Ionization (ESI) LC->ESI Polar Analytes APCI Atmospheric Pressure Chemical Ionization (APCI) LC->APCI Non-Polar Analytes Quad Quadrupole EI->Quad ESI->Quad TOF Time-of-Flight (TOF) ESI->TOF IonTrap Ion Trap ESI->IonTrap APCI->Quad APCI->TOF Detector Detector Quad->Detector TOF->Detector IonTrap->Detector DataSystem Data System Detector->DataSystem

Caption: General experimental workflow in mass spectrometry.

Decoding the Structure: Fragmentation Analysis

The fragmentation pattern is the key to the molecule's structural identity. By analyzing the mass-to-charge ratios (m/z) of the fragment ions, we can piece together the analyte's structure.[6] The fragmentation of pyrrole derivatives is heavily influenced by the substituents on the ring.[7][8] For this compound, fragmentation will occur at the ester group and the methyl-substituted pyrrole ring.

Under EI conditions, the molecular ion [M]+• is formed at m/z 139. In soft ionization (ESI/APCI), the protonated molecule [M+H]+ at m/z 140 serves as the precursor ion for MS/MS experiments. The fragmentation pathways from both precursors are often analogous.

Predicted Fragmentation Pathways

The following table outlines the most probable high-abundance fragments. The stability of the resulting carbocation or radical cation is a major driver of fragmentation pathways.[9]

Precursor Ion (m/z)Neutral LossMass Loss (Da)Fragment Ion (m/z)Proposed Structure/Identity
139 [M]+• or 140 [M+H]+•CH3 (Methyl radical)15124Pyrrole-3-carboxylate ion
139 [M]+• or 140 [M+H]+•OCH3 (Methoxy radical)311085-methyl-1H-pyrrole-3-carbonyl ion
139 [M]+• or 140 [M+H]+CH3OH (Methanol)32108 ([M+H-CH3OH]+) or 107 ([M-CH3OH]+•)Loss from ester group
139 [M]+• or 140 [M+H]+•COOCH3 (Methoxycarbonyl radical)59805-methyl-1H-pyrrole ion
108CO (Carbon monoxide)28805-methyl-1H-pyrrole ion

digraph "Fragmentation_Pathway" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Parent [label="[M+H]+ \n m/z 140", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Frag124 [label="[C6H6NO2]+ \n m/z 124", fillcolor="#FBBC05", fontcolor="#202124"]; Frag108 [label="[C6H6NO]+ \n m/z 108", fillcolor="#FBBC05", fontcolor="#202124"]; Frag80 [label="[C5H6N]+ \n m/z 80", fillcolor="#34A853", fontcolor="#FFFFFF"];

Parent -> Frag124 [label="- CH3 (15 Da)"]; Parent -> Frag108 [label="- CH3OH (32 Da)"]; Parent -> Frag80 [label="- COOCH3 (59 Da)"]; Frag108 -> Frag80 [label="- CO (28 Da)"]; }

Caption: Predicted MS/MS fragmentation of this compound.

Choosing the Right Tool: Mass Analyzer Performance

The mass analyzer separates ions based on their m/z ratio. The choice of analyzer impacts the quality and type of data obtained. For instance, a quadrupole time-of-flight (QTOF) instrument provides high-resolution, accurate mass data, allowing for the determination of elemental compositions.[7] A triple quadrupole (QqQ) instrument is the gold standard for targeted quantification due to its sensitivity and specificity in selected reaction monitoring (SRM) mode.[3]

Comparison of Common Mass Analyzers
Analyzer TypeResolutionMass AccuracyScan SpeedPrimary Application
Triple Quadrupole (QqQ) Low (~1 Da)Moderate (~100 ppm)Very FastTargeted quantification (SRM/MRM)
Time-of-Flight (TOF) High (>10,000)High (<5 ppm)FastAccurate mass measurement, qualitative analysis
Ion Trap (IT) ModerateModerate (~100 ppm)ModerateQualitative analysis, MSn fragmentation studies

For identifying and confirming the structure of this compound in a complex matrix, a high-resolution mass spectrometer like a QTOF is superior. For quantifying its presence in a drug metabolism study, a QqQ would be the instrument of choice.

Experimental Protocol: A Validated Approach

This section provides a self-validating protocol for the analysis of this compound using LC-MS/MS, a common and robust configuration.

Objective: To confirm the identity and fragmentation pattern of the target analyte.
Methodology:
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions to create working standards, with a final concentration of 1 µg/mL in the initial mobile phase for injection.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile (protein precipitation).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter the sample through a 0.2 µm syringe filter before injection.[3]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

    • Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ or QTOF) equipped with an ESI source.[3][7]

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[3]

    • Injection Volume: 5 µL.[3]

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ion Source (ESI) Parameters:

      • Mode: Positive

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Gas Flow: 800 L/hr

      • Desolvation Temperature: 400 °C

  • Data Acquisition:

    • Full Scan (MS1): Acquire data from m/z 50-250 to identify the [M+H]+ precursor ion at m/z 140.

    • Product Ion Scan (MS2): Select the precursor ion at m/z 140 and fragment it using collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 35 eV) to observe the fragmentation pattern (expected ions: m/z 124, 108, 80).

By systematically applying this workflow, researchers can reliably identify, characterize, and quantify this compound, ensuring data of the highest scientific integrity.

References

  • BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2695-2703. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2024). This compound. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z 82).... Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved from [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

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A Comparative Guide to Methyl 5-methyl-1H-pyrrole-3-carboxylate and Ethyl 5-methyl-1H-pyrrole-3-carboxylate for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyrroles are foundational building blocks, pivotal in the synthesis of a vast array of biologically active molecules and functional materials. Among these, the 5-methyl-1H-pyrrole-3-carboxylate scaffold is a recurring motif in medicinal chemistry, valued for its versatile reactivity. The choice between the methyl and ethyl ester of this core structure, while seemingly minor, can have significant implications for reaction efficiency, purification strategies, and the overall success of a synthetic campaign. This guide provides a comprehensive comparison of Methyl 5-methyl-1H-pyrrole-3-carboxylate and Ethyl 5-methyl-1H-pyrrole-3-carboxylate, offering experimental data and field-proven insights to inform your selection.

At a Glance: Key Physicochemical and Structural Properties

The primary distinction between these two compounds lies in the ester functionality—a methyl group versus an ethyl group. This seemingly small variation gives rise to differences in molecular weight, polarity, and physical properties, which can be leveraged in various synthetic and purification scenarios.

PropertyThis compoundEthyl 5-methyl-1H-pyrrole-3-carboxylate
Molecular Formula C₇H₉NO₂C₈H₁₁NO₂
Molecular Weight 139.15 g/mol [1]153.18 g/mol [2]
CAS Number 40611-76-5[1]3284-51-3
Appearance Off-white to light yellow solidSolid
Melting Point 85-89 °CNot consistently reported
Boiling Point Not consistently reportedNot consistently reported
Solubility Generally soluble in polar organic solventsGenerally soluble in polar organic solvents

Spectroscopic Characterization: Identifying Your Compound

Accurate characterization of starting materials is paramount. Below is a summary of the expected spectroscopic data for both esters, based on established principles of NMR and IR spectroscopy for pyrrole derivatives.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of these compounds are distinguished primarily by the signals corresponding to the ester group.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonThis compound (Predicted)Ethyl 5-methyl-1H-pyrrole-3-carboxylate (Predicted)
NH ~8.5-9.5 ppm (broad s)~8.5-9.5 ppm (broad s)
Pyrrole-H2 ~7.3-7.5 ppm (s)~7.3-7.5 ppm (s)
Pyrrole-H4 ~6.5-6.7 ppm (s)~6.5-6.7 ppm (s)
Ester -OCH₃/-OCH₂CH₃ ~3.8 ppm (s, 3H)~4.2 ppm (q, 2H, J ≈ 7.1 Hz)
Ester -OCH₂CH₃ N/A~1.3 ppm (t, 3H, J ≈ 7.1 Hz)
Pyrrole-CH₃ ~2.3 ppm (s, 3H)~2.3 ppm (s, 3H)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonThis compound (Predicted)Ethyl 5-methyl-1H-pyrrole-3-carboxylate (Predicted)
C=O ~165 ppm~164.8 ppm[1]
Pyrrole-C5 ~138 ppm~138 ppm
Pyrrole-C2 ~124 ppm~124 ppm
Pyrrole-C3 ~114 ppm~114 ppm
Pyrrole-C4 ~109 ppm~109 ppm
Ester -OCH₃/-OCH₂CH₃ ~51 ppm~59.8 ppm[1]
Ester -OCH₂CH₃ N/A~14.3 ppm[1]
Pyrrole-CH₃ ~13 ppm~13 ppm
Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by characteristic absorptions of the pyrrole ring and the ester functionality.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch 3300-3500 (broad)
C-H Stretch (Aromatic/Alkyl) 2850-3100
C=O Stretch (Ester) 1680-1710
C=C Stretch (Pyrrole Ring) ~1550-1600
C-O Stretch (Ester) 1100-1300
Mass Spectrometry

The mass spectra will show the molecular ion peak corresponding to the respective molecular weights.

  • This compound: Expected [M]⁺ at m/z = 139.

  • Ethyl 5-methyl-1H-pyrrole-3-carboxylate: Expected [M]⁺ at m/z = 153.

Synthesis Strategies: Accessing the Target Molecules

Both esters can be synthesized through several established methods for pyrrole formation, most notably the Paal-Knorr and Hantzsch pyrrole syntheses. A general overview of these approaches is presented below.

Synthesis_Workflow cluster_paal_knorr Paal-Knorr Synthesis cluster_hantzsch Hantzsch Synthesis diketone 1,4-Dicarbonyl Compound pk_product Substituted Pyrrole diketone->pk_product Condensation amine Ammonia or Primary Amine amine->pk_product ketoester β-Ketoester h_product Substituted Pyrrole ketoester->h_product Condensation haloketone α-Haloketone haloketone->h_product h_amine Ammonia or Primary Amine h_amine->h_product start Starting Materials cluster_paal_knorr cluster_paal_knorr start->cluster_paal_knorr cluster_hantzsch cluster_hantzsch start->cluster_hantzsch esterification Esterification of 5-methyl-1H-pyrrole-3-carboxylic acid methyl_ester Methyl Ester esterification->methyl_ester Methanol, Acid Catalyst ethyl_ester Ethyl Ester esterification->ethyl_ester Ethanol, Acid Catalyst

Caption: General synthetic routes to substituted pyrroles.

General Experimental Protocol: Esterification of 5-methyl-1H-pyrrole-3-carboxylic acid

A straightforward method to access either ester is through the acid-catalyzed esterification of the parent carboxylic acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 5-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq).

  • Reagents: Add an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester) to act as both reactant and solvent.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Reactivity and Stability: A Comparative Perspective

The choice between a methyl and an ethyl ester can influence reactivity due to both steric and electronic effects.

  • Steric Hindrance: The methyl group is sterically less demanding than the ethyl group. In reactions where the ester is a substrate for nucleophilic attack (e.g., hydrolysis, amidation), the methyl ester may react at a faster rate due to easier access to the carbonyl carbon.

  • Hydrolytic Stability: In general, methyl esters are often found to have greater metabolic stability compared to their ethyl homologues.[3] Under basic hydrolysis conditions, the difference in reactivity is often less pronounced but still favors the methyl ester.

  • Leaving Group Ability: In some transformations, the alkoxy group can act as a leaving group. The relative leaving group ability of methoxide versus ethoxide is generally similar, with minor differences depending on the specific reaction conditions.

  • Transesterification: When using alkoxide bases in reactions, it is crucial to match the alkoxide to the ester (e.g., sodium methoxide with the methyl ester, sodium ethoxide with the ethyl ester) to prevent unwanted transesterification.

Applications in Research and Drug Development

Both Methyl and Ethyl 5-methyl-1H-pyrrole-3-carboxylate are valuable intermediates in the synthesis of more complex molecules, particularly in the field of drug discovery. The pyrrole core is a privileged structure found in numerous natural products and pharmaceuticals. These esters serve as versatile scaffolds for further functionalization at the nitrogen atom or the C2 and C4 positions of the pyrrole ring.

The choice between the methyl and ethyl ester in a synthetic route may be influenced by several factors:

  • Downstream Reactions: If the ester is to be converted to another functional group (e.g., an amide or a carboxylic acid), the higher reactivity of the methyl ester might be advantageous for achieving shorter reaction times or milder conditions.

  • Physical Properties: The slightly higher molecular weight and potential for different crystalline forms of the ethyl ester might be beneficial for purification by recrystallization in some cases.

  • Commercial Availability and Cost: The relative cost and availability of the two esters from commercial suppliers can also be a practical consideration in large-scale synthesis.

Conclusion

The selection between this compound and Ethyl 5-methyl-1H-pyrrole-3-carboxylate is a nuanced decision that should be guided by the specific requirements of the synthetic route. The methyl ester offers the potential for higher reactivity in nucleophilic substitution reactions due to its smaller steric profile. Conversely, the ethyl ester, while slightly less reactive, may offer advantages in terms of its physical properties for purification. A thorough understanding of the subtle differences in their physicochemical properties, spectroscopic signatures, and reactivity, as outlined in this guide, will empower the research scientist to make an informed choice and optimize their synthetic endeavors.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Retrieved from [Link]

  • Hantzsch pyrrole synthesis. In Wikipedia. Retrieved from [Link]

  • Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • This compound. Retrieved from [Link]

  • Methyl 1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Supporting Information. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

  • 1H NMR Chemical Shift. Retrieved from [Link]

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biological activity of Methyl 5-methyl-1H-pyrrole-3-carboxylate versus its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Methyl 5-methyl-1H-pyrrole-3-carboxylate and Its Analogs

For researchers and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle is prevalent in a vast array of natural products, from heme and chlorophyll to potent antibiotics.[1][2] Its unique electronic properties and synthetic versatility make it a "privileged structure" for designing novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5][6]

This guide focuses on this compound, a simple yet versatile building block, and provides a comparative analysis of the burgeoning field of its structural analogs.[7] We will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy and explore the experimental methodologies used to validate their therapeutic potential. Our objective is to provide a scientifically rigorous resource that explains the causality behind experimental design and supports key claims with authoritative data.

The Core Scaffold: Understanding Pyrrole-3-carboxylates

The pyrrole-3-carboxylate core provides a rigid and synthetically accessible framework. The ester group at the 3-position and the potential for substitution at the nitrogen (N1) and carbon atoms (C2, C4, C5) allow for systematic modification to optimize biological activity, selectivity, and pharmacokinetic properties. The following sections will compare analogs based on their primary therapeutic applications.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the continuous development of novel antibacterial and antifungal agents.[1] Pyrrole derivatives have emerged as a promising class of compounds in this fight.

Comparative Efficacy of Antimicrobial Pyrrole Analogs

The antimicrobial potency of pyrrole analogs is highly dependent on the nature and position of their substituents. Halogenation of the pyrrole ring, for instance, has been shown to be beneficial for biological activity.[1] Other modifications, such as the introduction of thiazole or carboxamide moieties, have also yielded compounds with significant antimicrobial effects.

Compound/Analog ClassTarget Organism(s)Activity Metric (MIC/Inhibition Zone)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvMIC: 0.7 µg/mL[1]
2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acidAcinetobacter baumannii, Staphylococcus aureusMIC: 1–4 μg/mL[1]
1-methoxypyrrole-2-carboxamideS. aureus, K. rhizophila, X. campestris11-17 mm inhibition zone @ 100 µ g/disk [1]
Substituted pyrrole-3-carboxaldehydesPseudomonas putidaMIC: 16 µg/mL[1]
Pyrrole-thiazole derivatives (3c, 3d)E. coli, C. albicansEquipotent or higher activity than Ciprofloxacin/Clotrimazole[8][9]

Structure-Activity Relationship Insights:

  • Pyrrole-2-Carboxamides: The presence of a carboxamide group at the C2 position, often combined with halogen substitutions on the pyrrole ring, is a key feature for potent antibacterial activity, particularly against drug-resistant strains.[1]

  • N-Substitution: The N-benzyl side chain on some pyrrole-3-carbonitrile derivatives is crucial for their inhibitory potency against metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[10]

  • C4-Substitution: For antifungal activity against C. albicans, the incorporation of a 4-hydroxyphenyl ring has been identified as a promising pharmacophoric feature.[8][9]

Anticancer Activity: Targeting Cell Proliferation and Signaling

Numerous pyrrole derivatives have been investigated for their potential as anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth.[3][11] These mechanisms often involve the disruption of critical cellular processes like microtubule dynamics or key signaling pathways.

Comparative Cytotoxicity of Anticancer Pyrrole Analogs

The anticancer efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/Analog ClassCancer Cell Line(s)Activity Metric (IC50)Proposed MechanismReference
3-aroyl-1-arylpyrrole (ARAP 22)NCI-ADR-RES (P-glycoprotein overexpressing)Potent nanomolar activityInhibition of tubulin polymerization, Hedgehog signaling pathway suppression[12]
3,4-dimethoxyphenyl substituted pyrrole (cpd 21)HepG2, DU145, CT-260.5–0.9 µMS-phase cell cycle arrest, apoptosis induction[13][14]
1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid (4d)LoVo (colon cancer)19.06% cell viability @ 200 µM (48h)Dose- and time-dependent cytotoxicity[3][15]
Pyrrolopyrimidine derivativesVariousNot specifiedNot specified[11]

Structure-Activity Relationship Insights:

  • Aroyl and Aryl Groups: For potent inhibition of tubulin polymerization, the presence of a 3-aroyl moiety (e.g., 3,4,5-trimethoxyphenyl) and a 1-aryl group are considered mandatory.[12]

  • Electron-Donating Groups: The introduction of electron-donating groups, such as a 3,4-dimethoxy phenyl group, at the C4 position of the pyrrole ring has been shown to increase anticancer activity.[13][14]

  • Selectivity: Importantly, several potent anticancer pyrrole derivatives have demonstrated weak cytotoxicity against non-cancerous cell lines, indicating a favorable therapeutic window.[13][14]

Anti-inflammatory Activity: COX Inhibition and Beyond

Pyrrole-containing structures are well-established in the field of anti-inflammatory drugs, with notable examples like Ketorolac and Tolmetin acting as non-steroidal anti-inflammatory drugs (NSAIDs).[4][16] Research continues to explore novel pyrrole analogs for superior cyclooxygenase (COX) enzyme inhibition and improved safety profiles.

Comparative COX Inhibition

The primary mechanism for many anti-inflammatory pyrrole derivatives is the inhibition of COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.[16][17]

Compound/Analog ClassTarget Enzyme(s)SelectivityKey Structural FeatureReference
Pyrrolo[3,4-c]pyrrole derivatives (45-47)COX-1 and COX-2Not specifiedFused pyrrole system[4]
N-pyrrole carboxylic acid derivatives (4g, 4h, 4l, 4k)COX-2 > COX-1Potent COX-2 inhibitorsAcetic acid group at position 1[17]
N-pyrrole carboxylic acid derivatives (5b, 5e)COX-1 > COX-2Potent COX-1 inhibitorsNot specified[17]

Structure-Activity Relationship Insights:

  • Acidic Group: The strategic incorporation of an acidic group, such as an acetic acid moiety at the N1 position, is a key strategy to enhance anti-inflammatory effects by mimicking the interaction of arachidonic acid with the COX active site.[17]

  • Pharmacophore: The 2-methylpyrrole pharmacophore is a potent structural motif for both COX-1 and COX-2 inhibition.[17]

Diverse Biological Activities: Expanding the Therapeutic Landscape

Beyond the major areas of antimicrobial, anticancer, and anti-inflammatory research, pyrrole-3-carboxylate analogs have shown promise in other therapeutic domains:

  • Antimalarial: A pyrrolone derivative, identified through phenotypic screening, showed potent activity against Plasmodium falciparum with an EC50 of approximately 9 nM.[18][19] Structure-activity studies indicated that the pyrrole ring was essential for this activity.[18]

  • Calcium Channel Activation: Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) was identified as a potent calcium channel activator, a novel class of compounds useful for studying calcium channels in various cell types.[20]

  • STING Receptor Agonism: A series of 1H-pyrrole-3-carbonitrile derivatives were discovered as potential agonists for the stimulator of interferon genes (STING) receptor, a promising strategy for cancer and infectious disease immunotherapy.[21]

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for two key assays commonly used to evaluate the biological activities discussed.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard). p2 2. Serially dilute test compounds in a 96-well microtiter plate using appropriate broth. p1->p2 p3 3. Include positive (no compound) and negative (no bacteria) controls. p2->p3 i1 4. Add bacterial inoculum to each well (except negative control). p3->i1 i2 5. Incubate the plate at 37°C for 18-24 hours. i1->i2 a1 6. Visually inspect for turbidity (bacterial growth). i2->a1 a2 7. The MIC is the lowest concentration with no visible growth. a1->a2

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton Broth directly in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air at 37°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay assesses cell metabolic activity, serving as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[13][14]

MTT_Workflow cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition s1 1. Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. s2 2. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO2. s1->s2 t1 3. Treat cells with various concentrations of the test compounds. s2->t1 t2 4. Incubate for a defined period (e.g., 48 or 72 hours). t1->t2 a1 5. Add MTT reagent to each well and incubate for 2-4 hours. t2->a1 a2 6. Solubilize the formazan crystals with DMSO or another suitable solvent. a1->a2 r1 7. Measure absorbance at ~570 nm using a microplate reader. a2->r1 r2 8. Calculate cell viability (%) and determine the IC50 value. r1->r2

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Adherent cancer cells are seeded into a 96-well plate and allowed to attach overnight in a humidified incubator.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells contain medium with vehicle (e.g., DMSO) only.

  • Incubation: The cells are incubated with the compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the MTT into insoluble purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the resulting purple solution is measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

Synthesis and Structure-Activity Relationship (SAR) Summary

The diverse biological activities of these analogs are governed by specific structural features. Understanding these relationships is critical for rational drug design.

Caption: Key SAR points on the pyrrole-3-carboxylate scaffold.

The collective research demonstrates that the pyrrole-3-carboxylate scaffold is exceptionally malleable. Small modifications can pivot the biological activity from antimicrobial to anticancer or anti-inflammatory. This provides a rich foundation for the development of targeted therapies. Future work will likely focus on optimizing the pharmacokinetic properties of these potent analogs and evaluating their efficacy and safety in preclinical and clinical settings.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PMC - NIH.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.
  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • Methyl 5-methyl-1H-pyrrole-3-carboxyl
  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers.
  • Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176)
  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed.
  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central.
  • Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed.
  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Deriv
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • Synthesis, characterization and biological activity of novel pyrrole compounds.
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.
  • (PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30...
  • Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxyl
  • Bioactive pyrrole-based compounds with target selectivity.
  • (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • Methyl 5-Amino-1H-pyrrole-3-carboxyl

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A Researcher's Guide to the Spectroscopic Landscape of Substituted Pyrrole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of substituted pyrrole-3-carboxylates is of paramount importance. These heterocyclic scaffolds are integral to a wide array of pharmaceuticals and functional materials, making a thorough understanding of their structural and electronic properties essential. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, serve as the cornerstone for the structural elucidation and comparative analysis of these vital compounds.

This guide provides an in-depth comparison of the spectroscopic features of variously substituted pyrrole-3-carboxylates. Moving beyond a simple recitation of data, this document delves into the causal relationships between substituent identity and the resulting spectral shifts. The protocols and interpretations presented herein are grounded in established principles and validated through experimental data, offering a trustworthy resource for both novice and experienced researchers.

The Influence of Substituents on the Pyrrole Ring's Electronic Environment

The five-membered aromatic ring of pyrrole possesses a distinct electronic character that is highly sensitive to the nature of its substituents. The lone pair of electrons on the nitrogen atom participates in the π-system, creating an electron-rich aromatic ring.[1] The position and electronic nature—whether electron-donating (EDG) or electron-withdrawing (EWG)—of a substituent dramatically modulate the electron density distribution within the ring. This, in turn, directly influences the molecule's interaction with electromagnetic radiation, leading to characteristic and predictable shifts in its NMR, IR, and UV-Vis spectra. The carboxylate group at the 3-position, itself an electron-withdrawing group, establishes a baseline electronic profile that is further perturbed by other substituents on the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules.[2] For pyrrole-3-carboxylates, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern and the electronic environment of each atom.

¹H NMR Spectroscopy

The protons directly attached to the pyrrole ring (H-2, H-4, H-5) are particularly diagnostic. Their chemical shifts are highly dependent on the electronic effects of the substituents.

  • Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₃, -C₂H₅), increase the electron density of the pyrrole ring. This increased shielding causes the ring protons to resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or acyl (-COCH₃) groups, decrease the electron density of the ring. This deshielding effect causes the ring protons to resonate at a higher chemical shift (downfield).

  • Aryl Substituents can act as either weak EDGs or EWGs depending on the substitution on the aryl ring itself. Their presence also introduces characteristic signals in the aromatic region of the spectrum.

The N-H proton of the pyrrole ring typically appears as a broad singlet at a high chemical shift (often >8.0 ppm), and its exact position can be influenced by solvent and hydrogen bonding.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts of the pyrrole ring carbons are modulated by the attached substituents. The general trends observed in ¹H NMR hold for ¹³C NMR as well, with EDGs causing upfield shifts and EWGs causing downfield shifts of the ring carbon signals.[3] The carbonyl carbon of the 3-carboxylate group is also a key indicator, typically resonating in the 160-170 ppm range.

Table 1: Comparative ¹H and ¹³C NMR Data for Selected Ethyl Pyrrole-3-Carboxylates in CDCl₃

SubstituentsH-2 (ppm)H-4 (ppm)H-5 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C=O (ppm)Reference
2,5-diphenyl-7.03-131.6113.9109.2137.7164.8[4]
2-(p-tolyl), 5-phenyl-6.96------[4]
2-(4-chlorophenyl), 5-phenyl-6.99-130.6114.0109.6138.0164.7[4]
1,2-dimethyl, 4-nitro, 5-phenyl--------[5]
2,4,5-trimethyl--------[6]

Note: Direct comparison is challenging due to varying substitution patterns in available literature. The table illustrates typical shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For substituted pyrrole-3-carboxylates, several key vibrational frequencies provide diagnostic information.

  • N-H Stretch: A sharp to moderately broad peak typically appears in the range of 3200-3400 cm⁻¹. The exact position and shape can be affected by hydrogen bonding.

  • C=O Stretch (Ester): This is a strong, sharp absorption band typically found between 1680-1720 cm⁻¹. The conjugation of the carboxylate group with the pyrrole ring generally lowers this frequency compared to a non-conjugated ester. Electron-withdrawing groups on the ring can shift this band to a higher wavenumber, while electron-donating groups may shift it lower.

  • C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region is characteristic of the C-O single bond of the ester.[1]

  • C=C and C-N Ring Vibrations: These appear in the fingerprint region (roughly 1400-1600 cm⁻¹) and can be complex, but are characteristic of the pyrrole ring itself.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Representative Pyrrole-3-Carboxylates

CompoundN-H StretchC=O StretchC-O StretchReference
2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid32891670 & 16381278[1]
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate*33751649-[7]

Note: This is a pyrrole-2-carboxylate, but provides relevant comparative data for a substituted pyrrole ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons. The pyrrole ring, being aromatic, exhibits characteristic π → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.

  • Effect of Conjugation and Substituents: Extending the π-system, for example by adding aryl substituents, leads to a bathochromic (red) shift, meaning absorption occurs at a longer wavelength.[3]

  • Electron-Donating Groups (EDGs) generally cause a bathochromic shift by increasing the energy of the highest occupied molecular orbital (HOMO).

  • Electron-Withdrawing Groups (EWGs) can cause either a bathochromic or hypsochromic (blue) shift depending on their position and the nature of the electronic transition. Often, they extend the conjugation and lead to a red shift.

Table 3: UV-Vis Absorption Data for Selected Pyrrole Derivatives

Compoundλ_max (nm)SolventReference
Pyrrole (monomer)~205Aqueous[8]
2,4-dimethyl-5-phenylpyrrole-3-carboxylic acid, ethyl ester~290Neutral[9]
2-methyl-5-phenyl-1-ureidopyrrole-3-carboxylic acid, ethyl ester~295Neutral[10]

Note: The data indicates that substitution with phenyl and carboxylate groups significantly shifts the absorption to longer wavelengths compared to the unsubstituted pyrrole ring.

Experimental Protocols

Reproducible and high-quality spectroscopic data is contingent upon meticulous sample preparation and standardized instrument parameters.

dot

Caption: General workflow for spectroscopic analysis.

Protocol 1: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and does not absorb in the region of interest (typically ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of the pyrrole-3-carboxylate. Dilute this stock solution to a final concentration of approximately 10⁻⁵ M. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Use a matched pair of 1 cm path length quartz cuvettes.

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Acquire the absorption spectrum of the sample, typically over a range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λ_max).

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: This technique requires minimal sample preparation for solid powders. Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place a small amount of the solid pyrrole-3-carboxylate sample onto the crystal, ensuring complete coverage of the sampling area.

    • Use the instrument's pressure clamp to ensure firm and consistent contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

    • The final spectrum is automatically ratioed against the collected background spectrum.

Protocol 3: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified pyrrole-3-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for these compounds.

    • Ensure the sample is completely dissolved; filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is usually adequate.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

Logical Framework for Interpretation

The interpretation of spectra should be a holistic process, integrating data from all three techniques to build a self-validating structural hypothesis.

dot

InterpretationLogic IR IR Data (Functional Groups: -NH, -C=O, -C-O) Structure Proposed Structure IR->Structure Confirms Functional Groups NMR NMR Data (Connectivity, Substitution Pattern) NMR->Structure Defines Carbon Skeleton UV UV-Vis Data (Conjugation, Electronic Effects) UV->Structure Validates Electronic System Structure->IR Predicts Bands Structure->NMR Predicts Shifts Structure->UV Predicts λmax

Caption: A self-validating approach to spectral interpretation.

By systematically analyzing the influence of substituents on each spectrum, researchers can not only confirm the identity of a target molecule but also gain a deeper understanding of its electronic properties. This knowledge is critical for predicting reactivity, designing new analogues with desired characteristics, and ensuring the quality and purity of materials destined for advanced applications in medicine and materials science.

References

  • Computational study on the UV/vis absorption spectra of pyrrole derivatives. [URL: https://www.researchgate.
  • DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. [URL: https://www.cambridge.org/core/services/aop-cambridge-core/content/view/9B1201D177B4A409A4D3B43C36316D98/S2632928223001879a.pdf/div-class-title-dft-studies-of-electronic-and-uv-vis-properties-of-pyrrole-based-oligomers-div.pdf]
  • Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [URL: https://www.electronicsandbooks.
  • Supporting Information for Synthesis of Substituted Pyrroles. [URL: https://www.organic-chemistry.org/abstracts/lit3/209-s.pdf]
  • Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7268019/]
  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03030]
  • 2-methyl-5-phenyl-1-ureidopyrrole-3-carboxylic acid, ethyl ester - UV-VIS Spectrum. [URL: https://spectrabase.com/spectrum/4xV2kZqT8pG]
  • 2,4-Dimethyl-5-phenylpyrrole-3-carboxylic acid, ethyl ester - UV-VIS Spectrum. [URL: https://spectrabase.com/spectrum/HFwf1kNydbg]
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [URL: https://www.mdpi.com/1420-3049/27/19/6686]
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [URL: https://www.mdpi.com/1422-8599/2025/1/m2026]
  • Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid). [URL: https://pubmed.ncbi.nlm.nih.gov/38676991/]
  • Ethyl 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylate Product Information. [URL: https://www.bldpharm.com/products/3652-48-0.html]
  • ethyl 1,2-dimethyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate Information. [URL: https://www.chemsynthesis.com/base/chemical-structure-269381.html]
  • 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester - NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2199511&Mask=20]
  • Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. [URL: https://www.researchgate.net/publication/319211029_Ethyl_2-amino-1-4-fluorophenyl-5-oxo-45-dihydro-1H-pyrrole-3-carboxylate_crystal_structure_and_Hirshfeld_surface_analysis]
  • UV−vis absorption spectra of pyrrole before and after polymerization. [URL: https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-pyrrole-before-and-after-polymerization-by-radiolytical-and_fig2_267431188]
  • ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate Product Information. [URL: https://www.myskinrecipes.
  • Ethyl 1H-pyrrole-3-carboxylate Product Information. [URL: https://www.bldpharm.com/products/37964-17-3.html]
  • Synthesis and UV-Visible Properties of Thienyl-Substituted Pyrrole Azo Dyes. [URL: https://www.researchgate.net/publication/250162590_Synthesis_and_UV-Visible_Properties_of_Thienyl-Substituted_Pyrrole_Azo_Dyes]
  • Pyrrole-3-carboxylic acid Product Information. [URL: https://www.scbt.com/p/pyrrole-3-carboxylic-acid-931-03-3]
  • ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate Information. [URL: https://www.chemsynthesis.com/base/chemical-structure-108290-85-3.html]
  • Pyrrole-3-carboxylic acid Product Information. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/689416]
  • Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/137484]
  • Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Product Information. [URL: https://www.pharmaffiliates.
  • Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66924698]

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A Comparative Guide to Analytical Methods for Purity Determination of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity like Methyl 5-methyl-1H-pyrrole-3-carboxylate is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound, grounded in scientific principles and validated protocols.

The Imperative of Purity Analysis

This compound, a substituted pyrrole ester, is a valuable building block in organic synthesis and medicinal chemistry. Impurities, which can be residual starting materials, by-products, or degradation products, can significantly impact its chemical reactivity, physical properties, and biological activity. Therefore, a robust analytical strategy is paramount. The selection of an appropriate analytical technique hinges on the specific information required, such as the identification and quantification of impurities, the determination of the main component's assay, and the overall purity profile.

The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the necessary validation characteristics, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][2][3][4] Adherence to these guidelines ensures the reliability and consistency of the analytical data.

A Comparative Overview of Key Analytical Techniques

The purity of this compound can be determined using a suite of analytical techniques, each offering distinct advantages and providing complementary information. The most pertinent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass Spectrometry (MS) is often coupled with chromatographic techniques for impurity identification.

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Quantification of the main component and non-volatile impurities.High resolution, sensitivity, and reproducibility for quantitative analysis.Requires chromophoric analytes for UV detection; non-volatile buffers can be incompatible with MS.
GC-FID Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Analysis of residual solvents and volatile impurities.Excellent for volatile and semi-volatile compounds; high sensitivity with a Flame Ionization Detector (FID).Not suitable for non-volatile or thermally labile compounds.
qNMR The signal intensity is directly proportional to the number of nuclei.[5]Absolute quantification of the main component without a specific reference standard of the analyte.Provides an absolute measure of purity; requires no analyte-specific reference standard; gives structural information.[5][6]Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification and quantification of unknown impurities.High sensitivity and selectivity; provides molecular weight and structural information of impurities.[7][8]Can be complex to operate; matrix effects can influence ionization.

In-Depth Methodological Comparison and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and sensitivity. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, given the compound's polarity.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobicity, which is suitable for retaining and separating moderately polar organic molecules like the target compound.

  • Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is employed to ensure the elution of impurities with a wide range of polarities. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[9]

  • Detector: A UV detector is selected as the pyrrole ring system and the carboxylate group are expected to have sufficient UV absorbance for sensitive detection.

Illustrative Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards of the impurities are required.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve HPLC Inject into HPLC System Dissolve->HPLC Standard Prepare Reference Standard Standard->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography (GC)

GC is the ideal method for analyzing volatile impurities, particularly residual solvents from the synthesis and purification process.

Causality Behind Experimental Choices:

  • Injector: A split/splitless injector is used in split mode to handle the high concentration of the main component and prevent column overload.

  • Column: A polar column (e.g., with a polyethylene glycol stationary phase) is chosen to effectively separate common polar and non-polar organic solvents.

  • Detector: A Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons and its wide linear range, making it suitable for quantifying a broad range of organic solvents.[10]

Illustrative Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Data Interpretation: The concentration of each residual solvent is determined by comparing its peak area to that of a certified reference standard at a known concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5][6] It relies on the direct proportionality between the NMR signal integral and the number of nuclei contributing to that signal.[5]

Causality Behind Experimental Choices:

  • Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte's signals is chosen. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard is used.

  • Acquisition Parameters: A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is crucial to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration.

Illustrative Experimental Protocol: ¹H-qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified purity).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Angle: 30-90°.

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans: 8-16.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal Standard

Logical Flow for Comprehensive Purity Assessment

Purity_Assessment cluster_screening Initial Screening & Identification cluster_quantification Quantitative Analysis Start Sample of this compound LCMS LC-MS for Impurity Identification Start->LCMS GCMS GC-MS for Volatile Impurity ID Start->GCMS qNMR qNMR for Absolute Purity Start->qNMR HPLC HPLC for Assay and Non-Volatile Impurities LCMS->HPLC GC GC for Residual Solvents GCMS->GC Final_Purity Comprehensive Purity Profile HPLC->Final_Purity GC->Final_Purity qNMR->Final_Purity

Caption: A logical approach to comprehensive purity analysis.

Trustworthiness and Self-Validating Systems

Each protocol described is designed to be a self-validating system. For instance, in HPLC, system suitability tests (SSTs) are performed before any sample analysis. These tests, which include parameters like theoretical plates, tailing factor, and reproducibility of injections, ensure that the chromatographic system is performing adequately. Similarly, in qNMR, the use of a certified internal standard and the careful optimization of acquisition parameters provide confidence in the accuracy of the results. All methods should be validated according to ICH Q2(R2) guidelines to demonstrate their suitability for their intended purpose.[1][2][3][4]

Conclusion

The determination of the purity of this compound requires a multi-faceted analytical approach. While HPLC is indispensable for quantifying the main component and non-volatile impurities, GC is essential for controlling residual solvents. qNMR offers a powerful, independent method for determining absolute purity. The strategic combination of these techniques, guided by the principles of analytical method validation, provides a comprehensive and trustworthy purity profile, which is fundamental for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • A Guide to Quantit
  • ICH releases draft guidelines on analytical method development. (2022). RAPS.
  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.SIELC Technologies.
  • Universal Quantitative NMR Analysis of Complex N
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). SCIEX.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020).
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies.

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A Comparative Guide to the Reactivity of 2-Methyl vs. 5-Methyl Pyrrole-3-Carboxylates in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyrroles are foundational scaffolds for a myriad of applications, most notably in the synthesis of pharmaceuticals and functional materials. The precise arrangement of substituents on the pyrrole ring dictates its chemical behavior, influencing reactivity and regioselectivity. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2-methylpyrrole-3-carboxylate and 5-methylpyrrole-3-carboxylate, with a focus on their behavior in electrophilic aromatic substitution reactions.

Foundational Principles: Electronic and Steric Influences in Pyrrole Reactivity

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density of the ring carbons and making it significantly more reactive than benzene.[1][2] Electrophilic attack preferentially occurs at the C2 (α) and C5 (α') positions, as the resulting carbocation intermediates are stabilized by a greater number of resonance structures compared to attack at the C3 (β) or C4 (β') positions.[3][4][5]

The introduction of substituents further modulates this inherent reactivity:

  • Electron-Donating Groups (EDGs): A methyl group (-CH₃), being an EDG, enhances the electron density of the pyrrole ring through a positive inductive effect (+I), further activating it towards electrophilic attack.

  • Electron-Withdrawing Groups (EWGs): A carboxylate group (-COOR), being an EWG, deactivates the ring towards electrophilic substitution through a negative mesomeric effect (-M).

In both 2-methyl- and 5-methyl pyrrole-3-carboxylates, we have a delicate interplay between an activating methyl group and a deactivating carboxylate group. Their relative positions are crucial in determining the ultimate reactivity and the site of electrophilic attack.

Head-to-Head Comparison: 2-Methyl- vs. 5-Methyl Pyrrole-3-Carboxylate

The key distinction between these two isomers lies in the position of the methyl group relative to the carboxylate and the unsubstituted positions on the pyrrole ring. This seemingly minor difference has profound implications for their reactivity in electrophilic aromatic substitution.

2.1. Electronic Effects and Regioselectivity

  • 2-Methylpyrrole-3-carboxylate: The activating methyl group is at the C2 position, and the deactivating carboxylate group is at the C3 position. The remaining unsubstituted positions are C4 and C5. The C5 position is an α-position and is strongly activated by the nitrogen lone pair. The C4 position is a β-position. Therefore, electrophilic attack is strongly directed to the C5 position.

  • 5-Methylpyrrole-3-carboxylate: The activating methyl group is at the C5 position, and the deactivating carboxylate group is at the C3 position. The remaining unsubstituted positions are C2 and C4. The C2 position is an α-position and is activated by both the nitrogen lone pair and the C5-methyl group. The C4 position is a β-position and is adjacent to the deactivating carboxylate group. Consequently, electrophilic attack is predominantly directed to the C2 position.

2.2. Steric Hindrance

Steric hindrance can play a significant role in directing the outcome of a reaction.[6][7][8] In the case of these pyrrole derivatives:

  • 2-Methylpyrrole-3-carboxylate: The approach of an electrophile to the most electronically favored C5 position is relatively unhindered.

  • 5-Methylpyrrole-3-carboxylate: The approach of an electrophile to the electronically favored C2 position may experience some steric hindrance from the adjacent N-H or N-substituent, although this is generally less significant than hindrance from adjacent carbon substituents.

The following diagram illustrates the anticipated sites of electrophilic attack for both isomers.

Caption: Predicted regioselectivity of electrophilic substitution.

Experimental Verification: The Vilsmeier-Haack Formylation

To empirically compare the reactivity of these two isomers, the Vilsmeier-Haack reaction is an excellent choice.[9][10] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring and is sensitive to the electronic and steric environment of the substrate.[11][12]

3.1. Experimental Protocol

Materials:

  • 2-Methyl-1H-pyrrole-3-carboxylic acid methyl ester

  • 5-Methyl-1H-pyrrole-3-carboxylic acid methyl ester

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C. Add POCl₃ (1.2 eq.) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction Setup: Dissolve the respective pyrrole substrate (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C.

  • Addition of Pyrrole: Add the pyrrole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

3.2. Expected Outcomes and Data Comparison

Based on the electronic and steric factors discussed, we can anticipate the following outcomes:

SubstrateMajor ProductExpected YieldRationale
2-Methylpyrrole-3-carboxylate 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid methyl esterHighThe C5 position is electronically activated and sterically accessible.
5-Methylpyrrole-3-carboxylate 2-Formyl-5-methyl-1H-pyrrole-3-carboxylic acid methyl esterModerate to HighThe C2 position is electronically activated, though minor steric hindrance may slightly reduce the reaction rate compared to the 2-methyl isomer.

The following diagram illustrates the experimental workflow for the Vilsmeier-Haack formylation.

G start Start vilsmeier Prepare Vilsmeier Reagent (POCl3 + DMF) start->vilsmeier dissolve Dissolve Pyrrole in DCM start->dissolve reaction Add Pyrrole to Vilsmeier Reagent at 0°C vilsmeier->reaction dissolve->reaction monitor Stir at RT Monitor by TLC reaction->monitor workup Quench with Ice & NaHCO3 monitor->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 & Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Vilsmeier-Haack Formylation Workflow.

Implications for Synthetic Strategy and Drug Development

The distinct reactivity profiles of 2-methyl- and 5-methyl pyrrole-3-carboxylates offer synthetic chemists valuable strategic choices.

  • The 2-methyl isomer provides a clear pathway to 2,3,5-trisubstituted pyrroles, where the C5 position is functionalized.

  • The 5-methyl isomer allows for the synthesis of 2,3,5-trisubstituted pyrroles with functionalization at the C2 position.

This regiocontrol is paramount in drug development, where the precise placement of functional groups is critical for biological activity. The ability to selectively introduce substituents at either the C2 or C5 position, simply by choosing the appropriate starting isomer, is a powerful tool in the medicinal chemist's arsenal for constructing libraries of diverse pyrrole-based compounds for biological screening.

Conclusion

While both 2-methyl- and 5-methyl pyrrole-3-carboxylates are activated towards electrophilic aromatic substitution, their reactivity and regioselectivity are subtly yet significantly different. The 2-methyl isomer directs electrophilic attack to the C5 position, while the 5-methyl isomer directs it to the C2 position. These predictable outcomes, governed by a combination of electronic and steric effects, can be exploited to design efficient and regioselective syntheses of highly functionalized pyrrole derivatives for applications in research and drug discovery.

References

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comparative study of different synthetic routes to Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Methyl 5-methyl-1H-pyrrole-3-carboxylate

The pyrrole ring is a foundational heterocyclic scaffold in a vast array of biologically significant molecules, including heme, chlorophyll, and numerous pharmaceuticals.[1][2][3] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrroles remains a cornerstone of modern organic and medicinal chemistry.[3] this compound, a key building block, presents an interesting case study for comparing classical and modern synthetic strategies. Its specific substitution pattern allows for a critical evaluation of the regiochemical control and substrate scope offered by different methodologies.

This guide provides a comparative analysis of three prominent synthetic routes to this compound: the Paal-Knorr Synthesis, the Hantzsch Pyrrole Synthesis, and the Van Leusen Pyrrole Synthesis. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a critical comparison to assist researchers in selecting the most suitable pathway for their specific needs.

The Paal-Knorr Pyrrole Synthesis: The Classic Condensation

The Paal-Knorr synthesis is arguably the most direct and well-known method for constructing a pyrrole ring, relying on the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][4][5] Its simplicity and efficiency have made it a staple in heterocyclic chemistry for over a century.[6]

Mechanistic Rationale

The reaction proceeds via a straightforward acid-catalyzed mechanism. One carbonyl group is protonated, activating it for nucleophilic attack by the amine to form a hemiaminal intermediate. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group to form a five-membered cyclic intermediate. Subsequent dehydration steps yield the aromatic pyrrole ring.[4][5][7] The ring-formation step is typically the rate-determining step of the reaction.

Logical Workflow: Paal-Knorr Synthesis

Paal-Knorr Synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product dicarbonyl 1,4-Dicarbonyl Precursor (Methyl 4-oxopentanoate) hemiaminal Hemiaminal Formation (Nucleophilic Attack) dicarbonyl->hemiaminal amine Ammonia (NH3) amine->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization Acid Catalyst (e.g., AcOH) dehydration Dehydration & Aromatization cyclization->dehydration Loss of 2x H2O product This compound dehydration->product

Caption: Paal-Knorr pathway from a 1,4-dicarbonyl.

Experimental Protocol

Objective: To synthesize this compound from methyl 4-oxopentanoate.

  • Materials:

    • Methyl 4-oxopentanoate (1.0 eq)

    • Ammonium acetate (3.0 eq)

    • Glacial acetic acid (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add methyl 4-oxopentanoate and glacial acetic acid.

    • Add ammonium acetate to the solution and stir.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure this compound.

Evaluation
  • Advantages: High atom economy, operational simplicity, and often good yields.[6]

  • Disadvantages: The synthesis of the required 1,4-dicarbonyl precursor can be challenging. The reaction often requires harsh conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[4][6]

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch synthesis is a powerful multicomponent reaction that constructs the pyrrole ring from a β-ketoester, an α-haloketone (or aldehyde), and ammonia or a primary amine.[8][9] This method offers great versatility for producing highly substituted pyrroles.[9]

Mechanistic Rationale

The currently accepted mechanism involves the initial formation of an enamine from the reaction between the β-ketoester (methyl acetoacetate) and ammonia.[8] This enamine then acts as a nucleophile, attacking the α-carbon of the α-halo-aldehyde (chloroacetaldehyde) in an SN2 reaction. The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the nitrogen onto the remaining carbonyl group, followed by dehydration to yield the final aromatic pyrrole product.[8][10]

Logical Workflow: Hantzsch Synthesis

Hantzsch Synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product ketoester β-Ketoester (Methyl acetoacetate) enamine Enamine Formation ketoester->enamine haloketone α-Halo-aldehyde (Chloroacetaldehyde) alkylation C-Alkylation (SN2) haloketone->alkylation amine Ammonia (NH3) amine->enamine enamine->alkylation cyclization Intramolecular Cyclization & Dehydration alkylation->cyclization product This compound cyclization->product

Caption: Hantzsch pathway via a three-component reaction.

Experimental Protocol

Objective: To synthesize this compound from methyl acetoacetate and chloroacetaldehyde.

  • Materials:

    • Methyl acetoacetate (1.0 eq)

    • Chloroacetaldehyde (1.0 eq, typically as a 50% solution in water)

    • Ammonium acetate (2.5 eq)

    • Ethanol or Acetic Acid (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve methyl acetoacetate and ammonium acetate in ethanol.

    • Cool the mixture in an ice bath and slowly add the chloroacetaldehyde solution dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it into cold water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with dichloromethane or ethyl acetate.

    • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Evaluation
  • Advantages: High versatility in accessing polysubstituted pyrroles.[9][11] Starting materials are generally accessible and inexpensive.

  • Disadvantages: Can suffer from competing side reactions, such as the formation of furan derivatives via the Feist-Bénary furan synthesis.[9] Yields can be moderate (30-60%) under conventional conditions.[9]

The Van Leusen Pyrrole Synthesis: A Modern Cycloaddition

The Van Leusen synthesis is a powerful modern method for creating the pyrrole ring via a [3+2] cycloaddition reaction.[12] It utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with a Michael acceptor (an activated alkene).[12][13]

Mechanistic Rationale

The reaction is initiated by a base, which deprotonates the acidic α-carbon of TosMIC.[12] The resulting carbanion then undergoes a Michael addition to an electron-deficient alkene (for our target, this would be an ester like methyl crotonate). This is followed by an intramolecular nucleophilic attack of the newly formed enolate onto the isocyanide carbon, forming a five-membered ring. The final step is the elimination of the tosyl group (p-toluenesulfinic acid), driven by the formation of the stable aromatic pyrrole ring.[12][14]

Logical Workflow: Van Leusen Synthesis

Van Leusen Synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product tosmic TosMIC michael Michael Addition tosmic->michael Base (e.g., NaH) alkene Michael Acceptor (e.g., Methyl crotonate) alkene->michael cyclization Intramolecular Cyclization michael->cyclization elimination Tosyl Group Elimination & Aromatization cyclization->elimination product Methyl 4-methyl-1H-pyrrole-3-carboxylate (Note: Regioisomer) elimination->product

Caption: Van Leusen pathway via [3+2] cycloaddition.

Experimental Protocol

Objective: To synthesize a substituted methyl pyrrole-3-carboxylate using TosMIC. (Note: Using methyl crotonate as the Michael acceptor would lead to the regioisomeric product, Methyl 4-methyl-1H-pyrrole-3-carboxylate. Synthesizing the target 5-methyl isomer via this route is non-trivial and would require a more complex, specifically substituted Michael acceptor).

  • Materials:

    • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

    • Appropriate Michael Acceptor (e.g., an α,β-unsaturated ketone or ester) (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq) or Potassium Carbonate (K₂CO₃)

    • Anhydrous solvent (e.g., DMSO/Ether mixture or DMF)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a suspension of sodium hydride in anhydrous diethyl ether.

    • Add a solution of the Michael acceptor and TosMIC in anhydrous DMSO dropwise to the NaH suspension at room temperature with efficient stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of water and diethyl ether.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent in vacuo.

    • Purify the resulting residue by column chromatography (silica gel) to yield the desired pyrrole.

Evaluation
  • Advantages: Often proceeds under milder conditions than Paal-Knorr or Hantzsch syntheses. It is particularly effective for preparing 3,4-disubstituted and 3-substituted pyrroles.[12]

  • Disadvantages: The primary limitation is regioselectivity. The standard Van Leusen reaction with simple Michael acceptors does not yield the 5-substituted pattern of our target molecule directly. TosMIC itself can be expensive, and the use of strong bases like NaH requires careful handling.

Comparative Summary of Synthetic Routes

FeaturePaal-Knorr SynthesisHantzsch SynthesisVan Leusen Synthesis
Principle CondensationMulticomponent Condensation[3+2] Cycloaddition
Key Precursors 1,4-Dicarbonyl, Amineβ-Ketoester, α-Haloketone, AmineMichael Acceptor, TosMIC
Regioselectivity Defined by 1,4-dicarbonyl structureGood control for polysubstituted pyrrolesPrimarily yields 3,4-disubstituted pyrroles
Reaction Conditions Often harsh (high temp, acidic)Moderate (heating often required)Often milder, but can require strong base
Typical Yields Good to excellent (>60%)[6]Moderate (30-60%)[9]Good
Key Advantage Simplicity, high atom economyVersatility, accessible starting materialsMild conditions, good for 3,4-substitution
Key Disadvantage Precursor availability, harsh conditions[6]Potential for side reactions (furan synthesis)[9]Regioselectivity not ideal for the target molecule

Conclusion

The choice of synthetic route to this compound is a classic case of balancing precursor availability, desired reaction conditions, and scalability.

  • The Paal-Knorr synthesis offers the most direct and conceptually simple route, provided the necessary methyl 4-oxopentanoate precursor is readily available. It is likely the most efficient path if the starting material is on hand.

  • The Hantzsch synthesis provides a robust and versatile alternative using inexpensive and common starting materials. It represents a reliable workhorse method for constructing this type of substituted pyrrole, despite potentially moderate yields.

  • The Van Leusen synthesis , while a powerful tool in the arsenal of the synthetic chemist, is not well-suited for the direct synthesis of this specific 2,4-disubstituted (or 5-methyl-3-carboxylate) isomer. Its strength lies in the synthesis of different regioisomers.

For researchers aiming to produce this compound, the Hantzsch synthesis likely represents the most practical and flexible starting point, balancing precursor accessibility with reliable product formation. If the 1,4-dicarbonyl precursor is commercially available or easily synthesized, the Paal-Knorr method would be the preferred route for its efficiency and simplicity.

References

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  • Wikipedia. (n.d.). Van Leusen reaction. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our work necessitates the use of a diverse array of chemical compounds. Among these is Methyl 5-methyl-1H-pyrrole-3-carboxylate, a heterocyclic compound valuable in synthetic chemistry. However, our responsibility extends beyond its application to its entire lifecycle, culminating in its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined herein are synthesized from established regulatory standards and chemical safety best practices to ensure a self-validating system of laboratory safety.

Foundational Step: Hazard Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available from all suppliers, we can infer its likely hazard profile by examining structurally similar pyrrole derivatives and general chemical safety principles. Pyrrole-based compounds are often classified as irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

Based on data from analogous compounds, we must operate under the assumption that this chemical possesses the following characteristics until proven otherwise by a specific SDS from your supplier.

Hazard Category Potential Risk Primary Precautionary Basis
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Analogous pyrrole derivative SDS.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][3]Analogous pyrrole derivative SDS.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Analogous pyrrole derivative SDS.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1]Analogous pyrrole derivative SDS.[1]
Flammability Pyrrole and some derivatives are flammable liquids.[4][5][6]General data for the parent compound, Pyrrole.[4][5]

This initial assessment dictates that this compound must be treated as hazardous waste .[7] Under no circumstances should it be disposed of down the drain or in regular trash.[8][9]

Regulatory Framework: The Legal Imperative

The disposal of laboratory chemicals is strictly regulated. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][10]

  • EPA (RCRA): Defines and regulates hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[11] Your institution is considered a hazardous waste generator and must comply with these regulations.[12]

  • OSHA: Mandates safe workplace practices, including the proper handling of hazardous materials, employee training, and communication of hazards.[13][14][15]

All waste disposal activities must adhere to the guidelines set forth by these agencies, as well as state and local authorities, which may have more stringent requirements.[13]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins in the laboratory at the point of waste generation.[8] Adherence to a systematic on-site management plan is critical to ensure safety and compliance.

Step 1: Designate a Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a designated SAA.[16][17]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][17]

  • Containment: The area should have secondary containment, such as a spill tray, to capture any potential leaks from the waste container.[18][19]

  • Restrictions: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[17][20]

Step 2: Select the Appropriate Waste Container

Container integrity is non-negotiable for preventing spills and chemical reactions.

  • Compatibility: Use a container made of material that is chemically compatible with this compound. A brown glass bottle is often a suitable choice to prevent photodegradation and ensure compatibility. Avoid using metal containers.[16][18]

  • Condition: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[8][16]

  • Prohibition: Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.[16]

Step 3: Correctly Label the Waste Container

Proper labeling is a cornerstone of safe waste handling and is required by law.[9][21] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[7]

The label must include:

  • The words "Hazardous Waste" .[16]

  • The full chemical name: "this compound" . Do not use abbreviations or formulas.

  • A clear indication of the hazards (e.g., "Irritant," "Harmful," "Flammable").

  • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[7]

  • The date when waste was first added to the container (accumulation start date).[9]

Step 4: Segregate Your Waste Streams

Chemical incompatibility is a major source of laboratory accidents.

  • Primary Rule: Never mix incompatible waste streams. Based on its likely properties, this compound waste should be segregated from strong acids, bases, and oxidizing agents.[1][4]

  • Halogenated vs. Non-Halogenated: Keep halogenated and non-halogenated solvent wastes in separate containers. This is crucial because disposal costs for halogenated wastes are significantly higher.[7] this compound is a non-halogenated organic compound.

Step 5: Accumulate Waste Safely
  • Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times, except when adding waste.[16] This prevents the release of vapors and protects the container's contents from contamination. Evaporation is not a permissible disposal method.[16][20]

  • Solid vs. Liquid: Keep solid and liquid wastes separate.[18] If disposing of contaminated materials (e.g., gloves, weigh boats), place them in a designated solid hazardous waste container. For residual amounts of the solid chemical, it can be mixed with an inert absorbent like sand or vermiculite before being transferred to a suitable container.[1]

Disposal Pathways: From the Lab to Final Disposition

Once a waste container is full or has been in the SAA for up to one year (provided accumulation limits are not exceeded), it must be removed for final disposal.[16][17] Laboratory personnel should never transport hazardous waste themselves.[20]

The disposal process follows a clear, logical workflow, which is managed by your institution's Environmental Health & Safety (EHS) department.

Disposal Decision Workflow for this compound.

The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[19] This process effectively destroys the compound, minimizing its environmental impact.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key. All laboratory personnel must be trained on emergency response procedures.[14]

  • Minor Spill (Contained, No personnel exposure):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent pad). Do not use combustible materials like paper towels on a flammable liquid.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the container with all constituents and the words "Hazardous Waste."

  • Major Spill (Large volume, personnel exposure, or fire):

    • Evacuate the area immediately.

    • If there is a fire, activate the nearest fire alarm.

    • Call your institution's emergency number or 911.

    • Provide the emergency responders with the name of the chemical and a copy of the SDS, if available.

By adhering to these rigorous, well-documented procedures, we uphold our commitment to safety, environmental stewardship, and scientific integrity. This protocol serves not just as a set of instructions, but as a framework for responsible chemical management, ensuring that our pursuit of knowledge does not come at the cost of safety or environmental health.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety.
  • Safety Storage Systems. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Chemsrc. (2025, August 25). This compound | CAS#:40611-76-5.
  • Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste.
  • Key Organics. (2017, December 1). Safety Data Sheet: methyl 1H-pyrrole-2-carboxylate.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-.
  • Sigma-Aldrich. (2024, August 5). Safety Data Sheet: Pyrrole.
  • Autech Scientific. (n.d.). MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Fisher Scientific. (2010, November 9). Safety Data Sheet: 1H-Pyrrole.
  • BLD Pharm. (n.d.). 2703-17-5|Methyl 1H-pyrrole-3-carboxylate.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like Methyl 5-methyl-1H-pyrrole-3-carboxylate are mainstays in the construction of complex molecular architectures. Ensuring the safety of our researchers is paramount. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this specific pyrrole derivative. Our approach moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deeply ingrained culture of safety and operational excellence.

Hazard Analysis: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the potential hazards. While comprehensive toxicological data for every novel compound is not always available, we can extrapolate from the known hazards of the pyrrole class of compounds and available safety data sheets (SDS).

Pyrrole and its derivatives can present several hazards:

  • Skin and Eye Irritation: Many pyrrole-based compounds are known to cause skin and serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dusts or vapors may lead to respiratory irritation.[1][2][3][5][7]

  • Harmful if Swallowed: Some related compounds are classified as harmful or toxic if ingested.[1][8]

  • Flammability: While this compound itself is not highly flammable, related pyrroles can be flammable liquids, and appropriate precautions should be taken, especially when handling in solution with flammable solvents.[8][9][10]

Given these potential risks, a multi-layered PPE strategy is not just recommended; it is essential.

The Core Ensemble: Essential PPE for Routine Operations

For standard laboratory operations involving milligram to gram scale quantities of this compound in a well-ventilated fume hood, the following PPE is mandatory.

PPE ComponentSpecificationRationale and Field Insights
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[9][10]Causality: The primary risk is accidental splashes. Safety glasses with side shields offer good baseline protection. However, for procedures with a higher risk of splashing, such as vigorous stirring or transfers, chemical splash goggles provide a superior seal around the eyes.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).[8]Expertise: Nitrile provides a good balance of chemical resistance and dexterity for handling fine powders and lab equipment. Always double-glove when handling the neat compound. It is critical to inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately upon contamination.[10][11][12] The principle of "contact time" is key; disposable gloves are for incidental contact, not prolonged immersion.
Body Protection Flame-resistant lab coat.Trustworthiness: A flame-resistant lab coat not only protects against chemical splashes but also provides a critical barrier in the unlikely event of a flash fire, especially when working with flammable solvents. Ensure the lab coat is fully buttoned.
Foot Protection Closed-toe, non-perforated shoes.Operational Integrity: This is a fundamental laboratory safety rule. Chemical spills can easily reach the feet, and appropriate footwear is the only line of defense.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Protocol Start Start: Handling Task Identified AssessQuantity Assess Quantity (mg vs. multi-gram) Start->AssessQuantity AssessProcedure Assess Procedure (weighing, reaction, purification) AssessQuantity->AssessProcedure BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes AssessProcedure->BasePPE Standard Operation EnhancedEye Upgrade to Goggles/ Face Shield AssessProcedure->EnhancedEye Splash Hazard DoubleGlove Double Gloving AssessProcedure->DoubleGlove Handling Neat Compound RespiratoryProtection Consider Respiratory Protection AssessProcedure->RespiratoryProtection Large Quantity/ Poor Ventilation Doffing Proper Doffing Procedure BasePPE->Doffing EnhancedEye->Doffing DoubleGlove->Doffing RespiratoryProtection->Doffing Waste Dispose in Designated Hazardous Waste Doffing->Waste HandWash Thorough Hand Washing Waste->HandWash

Caption: PPE selection and disposal workflow.

Enhanced Precautions for Non-Routine Operations

Certain scenarios demand an escalation in PPE.

  • Large-Scale Operations (multi-gram to kilogram): When handling larger quantities, the potential for exposure increases. In addition to the core ensemble, a face shield worn over safety goggles is required to protect the entire face from splashes.[1][10] Consideration should also be given to using a chemical-resistant apron.[9]

  • Operations Outside of a Fume Hood: Any handling of the solid or its solutions outside of a certified chemical fume hood is strongly discouraged. If unavoidable, respiratory protection is mandatory. A NIOSH-approved respirator with organic vapor cartridges and P95 particulate filters is a minimum requirement.[10] A full-face respirator provides both respiratory and eye protection.[10] A proper fit test and training are essential before using any respirator.[11]

  • Emergency Situations (Spills): In the event of a significant spill, the immediate priority is to evacuate the area and alert safety personnel. Responders will require a higher level of PPE, including chemical-resistant suits and self-contained breathing apparatus (SCBA), depending on the scale of the spill.

Donning, Doffing, and Disposal: A Critical Sequence

The efficacy of PPE is as much about its correct use as its selection.

Donning Sequence:

  • Lab Coat

  • Eye Protection

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Using a gloved hand, peel off the first glove from the wrist, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off, turning it inside out and enclosing the first glove.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inward.

  • Eye Protection: Remove eye protection last.

Disposal: All contaminated PPE is considered hazardous waste and must be disposed of in a designated, sealed waste container.[1][8][9] Never wear contaminated PPE outside of the laboratory.

Conclusion: A Commitment to Safety

The principles outlined in this guide are foundational to a robust safety culture. By understanding the "why" behind each piece of personal protective equipment, we empower our researchers to make intelligent, informed decisions that protect not only themselves but also their colleagues. The handling of this compound, like any chemical, demands respect and meticulous attention to detail. Let this guide serve as a cornerstone for safe and successful research endeavors.

References

  • CDN. pyrrole-MSDS.pdf. [Link]

  • Chemsrc. This compound | CAS#:40611-76-5. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Acros Organics. 1H-Pyrrole Safety Data Sheet. [Link]

  • PubChem. Methyl pyrrole-2-carboxylate. [Link]

  • Alichem. 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester MSDS. [Link]

  • PubChem. Methyl 1-methylpyrrole-2-carboxylate. [Link]

  • National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

  • Ontario Ministry of Labour, Immigration, Training and Skills Development. Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits - Annotated Tables. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.